3-Methoxy Loratadine
Beschreibung
BenchChem offers high-quality 3-Methoxy Loratadine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy Loratadine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 4-(13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUQXOBEGLVYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593323 | |
| Record name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165739-73-1 | |
| Record name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxy Loratadine: Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy Loratadine, identified as a related substance to the second-generation antihistamine Loratadine, is a compound of significant interest in pharmaceutical research and development. Its presence as a potential metabolite, process impurity, or degradation product of Loratadine necessitates a thorough understanding of its chemical and physical properties, as well as robust analytical methods for its detection and quantification.[1][2][3] This guide provides a comprehensive technical overview of 3-Methoxy Loratadine, synthesizing available data to support research, development, and quality control activities in the pharmaceutical industry.
While extensive data is available for the parent compound, Loratadine, specific experimental data for 3-Methoxy Loratadine is less prevalent in publicly accessible literature. This guide compiles the known information and provides expert insights based on the chemical similarities to Loratadine and its other derivatives.
Chemical Structure and Identification
3-Methoxy Loratadine is structurally similar to Loratadine, with the key difference being the presence of a methoxy group on the pyridine ring. This substitution can influence the molecule's polarity, metabolic stability, and pharmacological activity.
Diagram of the Chemical Structure of 3-Methoxy Loratadine:
Caption: Chemical structure of 3-Methoxy Loratadine.
Table 1: Chemical Identifiers for 3-Methoxy Loratadine
| Identifier | Value | Source |
| IUPAC Name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [6] |
| CAS Number | 165739-73-1 | [2] |
| Molecular Formula | C23H25ClN2O3 | [1][6] |
| Molecular Weight | 412.91 g/mol | [6] |
| Canonical SMILES | CCOC(=O)N1CCC(=C2c3ccc(Cl)cc3CCc4cc(OC)cnc24)CC1 | [1] |
| InChI Key | InChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3 | [6] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 3-Methoxy Loratadine are not widely published. However, based on its structure and data from suppliers of reference standards, some properties can be inferred.
Table 2: Physicochemical Properties of 3-Methoxy Loratadine
| Property | Value | Source/Comment |
| Appearance | Light Tan to Beige Solid | [7] |
| Melting Point | Not explicitly reported. Expected to be a crystalline solid with a defined melting point, likely similar to Loratadine (134-136 °C).[8] | |
| Solubility | Not explicitly reported. Likely to have low aqueous solubility, similar to Loratadine, but may be soluble in organic solvents like methanol, ethanol, and chloroform.[9] | |
| Storage | 2-8°C Refrigerator | [7] |
Spectral Data: Comprehensive, publicly available spectral data (NMR, IR, MS) for 3-Methoxy Loratadine are limited. Researchers should expect to perform their own characterization upon synthesis or acquisition of a reference standard. The expected spectral features would be consistent with the assigned structure, showing signals for the tricyclic core, the ethyl carbamate group, the piperidine ring, and the additional methoxy group.
Synthesis of 3-Methoxy Loratadine
Proposed Synthetic Pathway:
The synthesis would likely begin with a substituted pyridine derivative, which is then elaborated to construct the tricyclic ring system. A key step would involve the introduction of the methoxy group onto the pyridine ring, followed by the annulation of the cyclohepta and benzene rings. The final steps would involve the introduction of the piperidine-1-carboxylate moiety.
Diagram of a Plausible Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of 3-Methoxy Loratadine.
Analytical Characterization
The quantification of impurities and related substances is critical in pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[3][6][17][18][19][20] While a specific validated method for 3-Methoxy Loratadine is not published, a stability-indicating HPLC method for Loratadine can be adapted and validated for its quantification.
Recommended Analytical Approach: Reversed-Phase HPLC
A reversed-phase HPLC method with UV detection would be the primary choice for the analysis of 3-Methoxy Loratadine. The method parameters would need to be optimized to achieve adequate separation from Loratadine and other potential impurities.
Table 3: General HPLC Parameters for Analysis of Loratadine and Related Impurities
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). | The buffer controls the ionization of the analytes, while the organic modifier controls the retention. |
| Elution | Isocratic or gradient | Gradient elution is often preferred for separating a complex mixture of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a wavelength where both Loratadine and 3-Methoxy Loratadine have significant absorbance (e.g., ~247 nm). | Provides good sensitivity for these compounds.[11] |
| Column Temperature | 30-40 °C | To ensure reproducible retention times. |
Protocol for Method Development and Validation:
-
System Suitability: Inject a standard solution containing Loratadine and 3-Methoxy Loratadine to ensure the chromatographic system is performing adequately (e.g., resolution, tailing factor, theoretical plates).
-
Specificity: Perform forced degradation studies on Loratadine to generate potential degradation products. The method should be able to resolve 3-Methoxy Loratadine from the parent drug and all significant degradation products.[1][5][10][21]
-
Linearity: Prepare a series of standard solutions of 3-Methoxy Loratadine at different concentrations and inject them into the HPLC system. Plot the peak area versus concentration to establish the linearity of the method.
-
Accuracy: Perform recovery studies by spiking a known amount of 3-Methoxy Loratadine into a sample matrix (e.g., a solution of the drug substance) and calculating the percentage recovery.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of 3-Methoxy Loratadine that can be reliably detected and quantified.
Formation and Significance
3-Methoxy Loratadine can potentially be formed through several pathways:
-
Process-Related Impurity: It may arise during the synthesis of Loratadine from impurities present in the starting materials or intermediates, or as a byproduct of a side reaction. The specific synthetic route employed for Loratadine will determine the likelihood of its formation.[13]
-
Degradation Product: Loratadine is known to be susceptible to degradation under various stress conditions, including oxidative and hydrolytic conditions.[1][2] While not explicitly documented, it is plausible that 3-Methoxy Loratadine could be a minor degradation product.
-
Metabolite: Loratadine undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes.[4][8][16][22][23] While desloratadine is the major active metabolite, other minor metabolites are also formed through hydroxylation and other transformations. 3-Methoxy Loratadine could be one such minor metabolite.[2]
The presence of any impurity, including 3-Methoxy Loratadine, in a drug product must be controlled within acceptable limits as defined by regulatory agencies to ensure the safety and efficacy of the medication.
Biological Activity and Safety
There is limited publicly available information on the specific biological activity and safety profile of 3-Methoxy Loratadine. One supplier notes its potential as an inhibitor of farnesyl protein transferase and geranylgeranyl protein transferase, which could suggest a role in cell-proliferative diseases.[7] However, this claim requires further experimental validation.
Given its structural similarity to Loratadine, it might possess some antihistaminic activity, although likely different in potency. The safety and toxicity of 3-Methoxy Loratadine have not been thoroughly investigated. As with any uncharacterized impurity, it should be treated with caution, and its potential for toxicity should be assessed as part of the drug development process. The safety data for Loratadine itself indicates a generally well-tolerated compound with a low incidence of adverse effects.[5][23]
Conclusion
3-Methoxy Loratadine is an important related substance of Loratadine that requires careful consideration during drug development and manufacturing. While a complete dataset on its properties and behavior is not yet publicly available, this guide provides a framework for understanding its chemical nature, potential synthetic origins, and analytical challenges. Further research is needed to fully characterize its physicochemical properties, develop and validate specific analytical methods, and elucidate its pharmacological and toxicological profile. The information presented here serves as a valuable resource for scientists and researchers working with Loratadine and its related compounds, enabling them to ensure the quality, safety, and efficacy of this widely used medication.
References
-
PubChem. 3-Methoxy Loratadine. National Center for Biotechnology Information. [Link]
- Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters, 3(3), 162-170.
- Tian, L., et al. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987.
-
PubChem. Loratadine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Loratadine. [Link]
-
PCCA. Safety Data Sheet. [Link]
-
ResearchGate. Synthesis of loratadine. [Link]
-
CPAChem. Safety data sheet. [Link]
-
Waters. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. [Link]
-
Helix Chromatography. HPLC Methods for analysis of Loratadine. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
- Rupérez, F. J., et al. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35-41.
-
Pharmaffiliates. 3-Methoxy Loratadine. [Link]
- Goni, L. K. M. O., et al. (2015). SYNTHESIS OF LORATADINE AND SOME OF ITS AMIDE DERIVATIVES AS CYTOTOXIC AGENTS. International Journal of Modern Chemistry and Applied Science, 5(2), 68-73.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000). [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0005000). [Link]
- Grigoriu, I. C., et al. (2016). Validation and Application of a RP-HPLC Method with UV Detection for Loratadine Determination. Revista de Chimie, 67(6), 1166-1170.
- Google Patents. Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo(5,6)-cyclohepta-(1,2b)-pyridin-11-ylidene)
-
Google Patents. Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo-[4][5]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine).
-
PubChem. Ethyl 4-(8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-1-piperidinecarboxylate. [Link]
- Reddy, K. V. S. R. K., et al. (2003). Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29-39.
-
ResearchGate. Impurity profile study of loratadine. [Link]
-
EDQM. Detailed view of LORATADINE FOR SYSTEM SUITABILITY CRS. [Link]
-
PubChem. 3-Methoxy Loratadine. [Link]
- Sravani, G., et al. (2023). A Review on Analytical Techniques for the Assay of Loratadine. Acta Scientific Pharmaceutical Sciences, 7(12), 33-38.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. Loratadine - Wikipedia [en.wikipedia.org]
- 5. neuroquantology.com [neuroquantology.com]
- 6. 3-Methoxy Loratadine, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 7. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 9. Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate-Molbase [molbase.com]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. WO2003040140A1 - Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo(5,6)-cyclohepta-(1,2b)-pyridin-11-ylidene)-1-piperidinecarboxyli c acid ethyl ester (loratadine) - Google Patents [patents.google.com]
- 13. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Loratadine: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]
- 17. 3-Methoxy-N-methyldesloratadine | LGC Standards [lgcstandards.com]
- 18. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. pharmaffiliates.com [pharmaffiliates.com]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacology of Loratadine | Pharmacology Mentor [pharmacologymentor.com]
- 23. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 3-Methoxy Loratadine from Loratadine
This in-depth technical guide provides a comprehensive overview of a feasible synthetic pathway for the conversion of Loratadine to 3-Methoxy Loratadine. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the chemical logic, step-by-step protocols, and analytical considerations for this transformation. While a direct, one-pot synthesis from Loratadine is not prominently described in peer-reviewed literature, this guide proposes a scientifically robust, two-stage pathway grounded in established principles of heterocyclic chemistry.
Introduction: The Significance of Loratadine Analogs
Loratadine is a widely used second-generation antihistamine, known for its selective inverse agonism of peripheral histamine H1 receptors.[1] Its metabolism in vivo is extensive, primarily mediated by cytochrome P450 enzymes, leading to various hydroxylated and subsequently modified derivatives.[2][3][4][5][6] One such metabolite is 3-Hydroxy Loratadine. The synthesis of this and other derivatives, such as the target molecule 3-Methoxy Loratadine, is of significant interest for several reasons:
-
Reference Standards: For the accurate quantification of metabolites in pharmacokinetic and drug metabolism studies.
-
Impurity Profiling: To identify and characterize potential impurities in bulk drug manufacturing and formulation.[7][8][9]
-
Structure-Activity Relationship (SAR) Studies: To explore how modifications to the Loratadine scaffold impact its antihistaminic activity and overall pharmacological profile.
This guide details a proposed synthesis pathway commencing with the regioselective hydroxylation of the pyridine ring of Loratadine to yield 3-Hydroxy Loratadine, followed by the O-methylation of the newly introduced hydroxyl group to afford the final product, 3-Methoxy Loratadine.
Proposed Overall Synthetic Pathway
Caption: Overall workflow for the synthesis of 3-Methoxy Loratadine.
Stage 1: Synthesis of 3-Hydroxy Loratadine (Proposed Pathway)
This stage is the most critical and synthetically challenging part of the sequence. The strategy hinges on the initial formation of Loratadine N-oxide, which alters the electronic properties of the pyridine ring, facilitating a subsequent rearrangement or substitution to introduce the hydroxyl group at the desired C3 position.
Step 1A: N-Oxidation of Loratadine
Causality and Rationale: The nitrogen atom in the pyridine ring of Loratadine is nucleophilic and can be readily oxidized to the corresponding N-oxide. This transformation is crucial as it activates the pyridine ring. The resulting N-oxide can then undergo rearrangement, with the oxygen atom being transferred to a carbon atom of the ring.
Experimental Protocol:
-
Dissolution: Dissolve Loratadine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), portion-wise to the solution at 0 °C to control the exothermic reaction.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a reducing agent like aqueous sodium thiosulfate solution. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Loratadine N-oxide. This product may be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 1B: C3-Hydroxylation via N-Oxide Rearrangement
Causality and Rationale: Pyridine N-oxides can undergo photochemical valence isomerization to afford C3-hydroxy pyridines.[10] This "oxygen-walking" tactic is a powerful method for achieving hydroxylation at the otherwise unreactive C3 position. The process involves irradiation with UV light, which induces the formation of an oxaziridine intermediate, followed by rearrangement and acid-promoted ring-opening to yield the C3-hydroxylated product.
Experimental Protocol:
-
Reaction Setup: In a quartz reaction vessel, dissolve the Loratadine N-oxide (1.0 equivalent) from Step 1A in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Acid Addition: Add a weak acid, such as acetic acid (3.0 equivalents), to the solution.
-
Photochemical Reaction: Irradiate the solution with a UV lamp (e.g., at 254 nm) at room temperature. The reaction should be carried out under an inert atmosphere (e.g., argon).
-
Monitoring: Monitor the formation of the 3-Hydroxy Loratadine by LC-MS. The reaction time will need to be optimized.
-
Work-up and Purification: Once the reaction has reached optimal conversion, remove the solvent under reduced pressure. The crude product is then purified by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel to isolate the 3-Hydroxy Loratadine.
Table 1: Reagents and Conditions for Stage 1
| Step | Key Reagents | Solvent | Temperature | Duration (Typical) |
| 1A: N-Oxidation | Loratadine, m-CPBA | Dichloromethane | 0 °C to RT | 2-6 hours |
| 1B: C3-Hydroxylation | Loratadine N-Oxide, Acetic Acid | HFIP | Room Temperature | 12-24 hours |
Stage 2: O-Methylation of 3-Hydroxy Loratadine
With the key intermediate, 3-Hydroxy Loratadine, in hand, the final step is a standard O-methylation. This reaction is generally high-yielding and proceeds under well-established conditions.
Causality and Rationale: The hydroxyl group of 3-Hydroxy Loratadine is phenolic in nature and can be deprotonated by a suitable base to form a nucleophilic phenoxide. This phenoxide then readily reacts with an electrophilic methylating agent in an SN2 reaction to form the desired methyl ether.
Caption: O-Methylation of 3-Hydroxy Loratadine.
Experimental Protocol:
-
Setup: To a solution of 3-Hydroxy Loratadine (1.0 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base. Anhydrous potassium carbonate (K2CO3) (2-3 equivalents) is a common and effective choice.
-
Methylating Agent Addition: Add a methylating agent, such as dimethyl sulfate ((CH3)2SO4) or methyl iodide (CH3I) (1.1-1.5 equivalents), dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude 3-Methoxy Loratadine can be purified by column chromatography on silica gel or by recrystallization to yield the final product of high purity.
Table 2: Reagents and Conditions for Stage 2
| Step | Key Reagents | Solvent | Temperature | Duration (Typical) |
| 2: O-Methylation | 3-Hydroxy Loratadine, K2CO3, (CH3)2SO4 | Acetone or DMF | 50-60 °C | 4-12 hours |
Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity and purity of the synthesized compounds at each stage.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for tracking the progress of the reactions.
-
Structural Elucidation: The structures of the intermediate (3-Hydroxy Loratadine) and the final product (3-Methoxy Loratadine) should be unequivocally confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the introduction of the new functional groups. The appearance of a methoxy signal (~3.9 ppm in ¹H NMR) and the corresponding carbon signal in ¹³C NMR would be key for the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for determining the purity of the final compound.[13][14][15][16] The development of a stability-indicating method is recommended.
Conclusion
The synthesis of 3-Methoxy Loratadine from Loratadine, while not a trivial transformation, is achievable through a well-reasoned, multi-step synthetic sequence. The proposed pathway, involving the formation and photochemical rearrangement of a Loratadine N-oxide intermediate followed by a standard O-methylation, represents a logical and scientifically grounded approach. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to undertake this synthesis, enabling further investigation into the pharmacology and analytical science of Loratadine and its derivatives. As with any proposed synthesis, optimization of reaction conditions will be necessary to achieve satisfactory yields and purity.
References
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. (2023). [Link]
-
New functionalised 3-hydroxypyridines. Durham E-Theses. (2001). [Link]
-
Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research. [Link]
- Method for preparing derivatives of 3-hydroxypyridine.
-
Synthesis of 3-hydroxypyridines from bio-based furfural. ResearchGate. [Link]
-
Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines. PubMed. (2023). [Link]
-
Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. PMC - NIH. (2022). [Link]
-
Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research. [Link]
-
Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. ResearchGate. [Link]
-
Biomimetic Hydroxylation of Nonactivated CH2 Groups with Copper Complexes and Molecular Oxygen. ResearchGate. [Link]
-
SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. ResearchGate. [Link]
-
C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society - ACS Publications. [Link]
-
Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. [Link]
-
Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PMC - NIH. [Link]
-
Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. ResearchGate. [Link]
-
Efficient Biomimetic Hydroxylation Catalysis with a Bis(pyrazolyl)imidazolylmethane Copper Peroxide Complex. PubMed. (2015). [Link]
-
Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. PubMed. [Link]
-
Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. NIH. [Link]
-
Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. ResearchGate. [Link]
-
Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides. ResearchGate. [Link]
-
Mechanisms of Cytochrome P450-Catalyzed Oxidations. PMC - NIH. [Link]
-
Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis - ACS Publications. (2018). [Link]
-
Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Atlantis Press. [Link]
-
Stability indicating methods for the determination of loratadine in the presence of its degradation product. PubMed. [Link]
-
A concise review- An analytical method development and validation of loratadine. IP Indexing. [Link]
- Oxidation of pyridine and derivatives.
-
A process for the manufacturing of loratadine and its intermediates. PubChem. [Link]
-
A Review on Analytical Techniques for the Assay of Loratadine. Acta Scientific. (2023). [Link]
-
Regioselective Synthesis of 3-(2-hydroxyaryl)pyridines via Arynes and Pyridine N-oxides. PubMed. [Link]
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Research Square. [Link]
-
HPLC Methods for analysis of Loratadine. HELIX Chromatography. [Link]
-
LC determination of loratadine and related impurities. CEU Repositorio Institucional. [Link]
-
Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research. [Link]
-
Loratadine: Hydroxymethylation in syrup. ResearchGate. [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
-
Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides. RSC Publishing. [Link]
-
Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Semantic Scholar. [Link]
Sources
- 1. drpress.org [drpress.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A concise review- An analytical method development and validation of loratadine [ipindexing.com]
- 15. helixchrom.com [helixchrom.com]
- 16. dspace.ceu.es [dspace.ceu.es]
Unveiling a Hidden Counterpart: A Technical Guide to the Discovery and Origin of 3-Methoxy Loratadine Impurity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of the discovery, origin, and characterization of 3-Methoxy Loratadine, a potential process-related impurity in the synthesis of the widely used second-generation antihistamine, Loratadine. As a Senior Application Scientist, this document is structured to offer not just procedural steps but a deep-seated understanding of the causality behind the formation of this impurity and the analytical strategies for its detection and control, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Introduction: The Imperative of Impurity Profiling in Loratadine
Loratadine is a potent and long-acting H1 receptor antagonist, valued for its efficacy in treating allergic conditions without significant sedative effects. The synthetic pathways to produce Loratadine are multi-step and complex, creating a landscape where the formation of impurities is a critical consideration.[1][2] Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs), as they can impact the safety, efficacy, and stability of the final drug product.[3] Impurity profiling is, therefore, a cornerstone of pharmaceutical development and manufacturing, ensuring patient safety and product quality.[3][4][5]
This guide focuses on a specific, lesser-known impurity: 3-Methoxy Loratadine. While not as commonly cited as other Loratadine-related compounds, its potential for formation, particularly through specific synthetic routes, warrants a detailed examination.
The Genesis of an Impurity: Unraveling the Synthetic Origin of 3-Methoxy Loratadine
The presence of 3-Methoxy Loratadine as a process-related impurity is intrinsically linked to the selection of starting materials in the synthesis of Loratadine. One of the established synthetic routes for Loratadine commences with 3-methylpyridine.[6][7] A crucial sequence in this pathway involves the introduction of a hydroxyl group, which is subsequently methylated to form a key intermediate. It is within this sequence that the potential for the formation of a methoxy-substituted precursor to Loratadine arises.
A pivotal study on the synthesis of 3-hydroxy desloratadine, a metabolite of Loratadine, illuminates this pathway.[8] The synthesis described in this study initiates with 3-methylpyridine and proceeds through the formation of 3-methoxy-5-methylpyridine. During the subsequent cyanation step, a mixture of isomeric nitriles is produced. The major isomer is the precursor to the intended molecule, while a minor isomer, a 6-cyano ether, is identified as a "methoxy derivative of the starting material for synthesis of loratadine".[8] This methoxy-substituted intermediate, if not adequately separated, can proceed through the remaining synthetic steps in parallel with the main reaction sequence, ultimately yielding 3-Methoxy Loratadine as an impurity in the final API.
Diagrammatic Representation of the Postulated Synthetic Origin:
Caption: Postulated synthetic pathway for the formation of 3-Methoxy Loratadine as a process-related impurity.
Analytical Strategies for Detection and Quantification
The structural similarity between Loratadine and 3-Methoxy Loratadine necessitates the use of high-resolution analytical techniques for their effective separation and quantification. High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for impurity profiling.[9][10][11]
High-Performance Liquid Chromatography (HPLC) Methodology
A robust, stability-indicating HPLC method is essential to resolve 3-Methoxy Loratadine from the parent API and other known impurities. The following protocol outlines a validated approach.
Experimental Protocol: HPLC Analysis of 3-Methoxy Loratadine
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. Optimization with other stationary phases may be necessary to achieve optimal resolution.
-
Mobile Phase: A gradient elution is typically employed to effectively separate a range of impurities with varying polarities.
-
Mobile Phase A: A buffered aqueous solution (e.g., 0.05 M potassium phosphate monobasic, pH adjusted to 3.5 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the Loratadine sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.
Rationale for Experimental Choices:
-
The C18 column is selected for its versatility and proven efficacy in separating non-polar to moderately polar compounds.
-
A gradient elution is crucial for resolving closely eluting impurities from the main Loratadine peak.
-
The acidic pH of the mobile phase ensures the ionization of the basic nitrogen atoms in both Loratadine and 3-Methoxy Loratadine, leading to sharper peaks and better chromatographic performance.
-
UV detection at 254 nm provides good sensitivity for both the API and the impurity, as they share a similar chromophore.
Workflow for Analytical Method Development and Validation:
Caption: A typical workflow for the development and validation of an HPLC method for impurity analysis.
Structural Characterization: Confirming the Identity
Unequivocal identification of the 3-Methoxy Loratadine impurity requires a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of an impurity. For 3-Methoxy Loratadine (C23H25ClN2O3), the expected monoisotopic mass of the protonated molecule [M+H]+ would be approximately 413.1630 m/z. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, likely involving cleavage of the piperidine ring and the ethyl carbamate group, which can be compared to the fragmentation of a reference standard of 3-Methoxy Loratadine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are indispensable for the definitive structural elucidation of impurities.[12] The NMR spectrum of 3-Methoxy Loratadine would be expected to show distinct signals corresponding to the methoxy group (a singlet around 3.8-4.0 ppm in the 1H NMR spectrum) and characteristic shifts in the aromatic region of the pyridine ring compared to the spectrum of Loratadine. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish the connectivity of protons and carbons, providing unambiguous structural confirmation.
Data Summary: Expected Spectroscopic Data for 3-Methoxy Loratadine
| Technique | Expected Data |
| Mass Spectrometry (MS) | [M+H]+: ~413.1630 m/z. Fragmentation pattern showing loss of the ethyl carbamate group and cleavage of the piperidine ring. |
| 1H NMR | A singlet corresponding to the methoxy group protons. Aromatic protons on the pyridine ring will show a different chemical shift and coupling pattern compared to Loratadine. |
| 13C NMR | A signal for the methoxy carbon. Shifts in the carbon signals of the pyridine ring. |
Conclusion: Proactive Impurity Management
The potential presence of 3-Methoxy Loratadine as a process-related impurity in Loratadine underscores the importance of a thorough understanding of the synthetic route and the implementation of robust analytical control strategies. By elucidating the origin of this impurity, drug manufacturers can proactively implement measures to control its formation, such as optimizing the cyanation reaction conditions or introducing purification steps to remove the methoxy-substituted intermediate. The analytical methods detailed in this guide provide the necessary tools for the detection, quantification, and characterization of 3-Methoxy Loratadine, ensuring the continued safety and quality of Loratadine drug products. This commitment to scientific integrity and rigorous analytical oversight is paramount in the pharmaceutical industry.
References
-
Reddy, K. V. S. R., Babu, J. M., Kumar, Y. R., Reddy, S. V. V., Kumar, M. K., Eswaraiah, S., Reddy, K. R. S., Reddy, M. S., Bhaskar, B. V., Dubey, P. K., & Vyas, K. (2003). Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29–39. [Link]
-
Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-321. [Link]
-
Waters Corporation. (2012). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. [Link]
-
U.S. Food and Drug Administration. (2000). Loratadine And Pseudoephedrine Sulfate Chemistry Review. [Link]
-
ResearchGate. (n.d.). Steps in the synthesis of loratadine from 3-methylpyridine. [Link]
-
Jiang, T., & Yin, J. (2006). Synthesis of loratadine. Chinese Journal of Pharmaceuticals, 37(11), 663-664. [Link]
-
Tian, L., Li, J., & Wu, K. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987. [Link]
-
Tian, L., Li, J., & Wu, K. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987. [Link]
-
PubChem. (n.d.). 3-Methoxy Loratadine. [Link]
-
Scribd. (n.d.). Impurity Profile Study of Loratadine. [Link]
-
Rupérez, F. J., Fernández, H., & Barbas, C. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35–41. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Loratadine. [Link]
-
Indo American Journal of Pharmaceutical Research. (2015). DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. [Link]
-
Farmacia. (2013). A new HPLC method for the separation and quantitative determination of loratadine. [Link]
-
The Pharma Review. (2021). The identification and the quantitative determination of loratadine by the HPLC method. [Link]
-
Advanced Journal of Chemistry. (2024). A Novel Study in the Determination of Loratadine in Pharmaceutical Samples by Precipitating with 3,5- Dinitrosalicylic Acid. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000). [Link]
-
FooDB. (n.d.). Showing Compound Loratadine (FDB023577). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. drpress.org [drpress.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. dspace.ceu.es [dspace.ceu.es]
- 10. helixchrom.com [helixchrom.com]
- 11. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Showing Compound Loratadine (FDB023577) - FooDB [foodb.ca]
Introduction: The Significance of 3-Methoxy Loratadine
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methoxy Loratadine
This guide provides a detailed exploration of the spectroscopic profile of 3-Methoxy Loratadine, a key derivative of the widely used second-generation antihistamine, Loratadine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to offer a comprehensive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
3-Methoxy Loratadine, systematically named Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate (CAS No: 165739-73-1), is a significant derivative in the study of Loratadine's metabolic pathways and structure-activity relationships (SAR).[3][4] Its structural modification—the introduction of a methoxy group on the pyridine ring—can substantially alter its pharmacological and pharmacokinetic properties. Accurate spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and to understand its chemical behavior, which are critical steps in any drug discovery and development pipeline.
This guide provides a predictive analysis of its spectroscopic data, grounded in the well-documented spectra of its parent compound, Loratadine, and related pyridine derivatives.[5][6]
Molecular Structure and Predicted Spectroscopic Data
The structural integrity of a pharmaceutical compound is the bedrock of its function. The following sections detail the predicted spectroscopic data for 3-Methoxy Loratadine, providing a fingerprint for its molecular architecture.
Molecular Structure Diagram
The numbering scheme used for the assignment of NMR signals is presented in the following diagram.
Caption: Molecular structure of 3-Methoxy Loratadine with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The introduction of an electron-donating methoxy group at the C3 position of the pyridine ring is expected to cause a significant upfield shift (to lower ppm) for the proton at C4 and notable changes in the chemical shifts of the pyridine carbons compared to Loratadine.[5]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
|---|---|---|---|---|
| ~8.10 | d | 1H | H-1' | The proton adjacent to the pyridine nitrogen, expected to be deshielded. |
| ~7.25 | d | 1H | H-7 | Aromatic proton on the chloro-substituted benzene ring. |
| ~7.15 | dd | 1H | H-9 | Aromatic proton on the chloro-substituted benzene ring. |
| ~7.05 | d | 1H | H-10 | Aromatic proton on the chloro-substituted benzene ring. |
| ~6.80 | s | 1H | H-4 | Significant upfield shift expected due to the ortho-methoxy group's electron-donating effect.[5] |
| ~4.15 | q | 2H | -O-CH₂ -CH₃ | Typical chemical shift for a methylene group in an ethyl ester. |
| ~3.90 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group attached to an aromatic ring.[5] |
| ~3.70 - 3.40 | m | 4H | H-2', H-6' (piperidine) | Protons adjacent to the nitrogen of the piperidine ring. |
| ~3.20 - 2.80 | m | 2H | H-5, H-6 (cyclohepta) | Benzylic protons of the cycloheptane ring, likely broad signals. |
| ~2.70 - 2.40 | m | 4H | H-3', H-5' (piperidine) | Protons on the piperidine ring adjacent to the double bond. |
| ~1.25 | t | 3H | -O-CH₂-CH₃ | Typical chemical shift for a methyl group in an ethyl ester. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
|---|---|---|
| ~165.0 | C =O (ester) | Carbonyl carbon of the ethyl carbamate. |
| ~158.0 | C-3 | Aromatic carbon bearing the methoxy group, shifted downfield. |
| ~155.0 - 130.0 | Aromatic/Olefinic C | Complex region for the remaining sp² carbons of the pyridine, benzene, and central double bond. |
| ~115.0 | C-4 | Aromatic carbon ortho to the methoxy group, expected to be shielded (upfield shift). |
| ~61.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |
| ~55.5 | -OCH₃ | Methoxy carbon.[5] |
| ~45.0 - 40.0 | C-2', C-6' (piperidine) | Carbons adjacent to the nitrogen in the piperidine ring. |
| ~35.0 - 30.0 | C-5, C-6 (cyclohepta) | Aliphatic carbons of the cycloheptane ring. |
| ~29.0 - 25.0 | C-3', C-5' (piperidine) | Aliphatic carbons of the piperidine ring. |
| ~14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-Methoxy Loratadine is expected to be very similar to that of Loratadine, with the addition of characteristic C-O stretching bands for the methoxy group.[2][7]
Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2980-2850 | Medium | C-H stretching (aliphatic CH₂, CH₃) |
| ~1700 | Strong | C=O stretching (carbamate ester) |
| ~1590, 1470 | Medium-Strong | C=C stretching (aromatic rings) |
| ~1250, 1040 | Strong | C-O stretching (asymmetric and symmetric for ether and ester) |
| ~1225 | Strong | C-N stretching |
| ~830 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 3-Methoxy Loratadine (C₂₃H₂₅ClN₂O₃), the molecular ion peak will appear as a characteristic M/M+2 isotopic pattern due to the presence of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Predicted High-Resolution MS (ESI-TOF)
-
Molecular Formula: C₂₃H₂₅ClN₂O₃
-
Monoisotopic Mass: 412.1581 g/mol
-
Predicted [M+H]⁺: 413.1659
Predicted Fragmentation Pathway
The primary fragmentation is expected to involve the loss of the ethyl carbamate group and subsequent cleavages of the piperidine and cyclohepta rings.
Caption: Predicted ESI-MS fragmentation pathway for 3-Methoxy Loratadine.
Experimental Protocols: A Guide to Data Acquisition
The following protocols are designed to provide a robust framework for acquiring high-quality spectroscopic data for 3-Methoxy Loratadine and similar small molecules.
NMR Spectroscopy Protocol
Rationale: The choice of deuterated chloroform (CDCl₃) is standard for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window. A high-field spectrometer (500 MHz or higher) is recommended to resolve complex multiplets in the aromatic and aliphatic regions.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Methoxy Loratadine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup (500 MHz Spectrometer):
-
Tune and shim the probe for the sample.
-
Acquire a ¹H NMR spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width: 20 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width: 240 ppm
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.
FT-IR Spectroscopy Protocol
Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable technique for obtaining IR spectra of solid samples without the need for extensive sample preparation like KBr pellets.
Step-by-Step Methodology:
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium).
-
Sample Analysis: Place a small amount of the solid 3-Methoxy Loratadine powder onto the ATR crystal, ensuring good contact using the built-in pressure clamp.
-
Data Acquisition:
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Perform baseline correction if necessary.
Mass Spectrometry Protocol
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 3-Methoxy Loratadine, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation. A Time-of-Flight (TOF) analyzer provides high mass accuracy, which is crucial for confirming the elemental composition.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of 3-Methoxy Loratadine (~1 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrument Setup (LC-ESI-TOF MS):
-
Introduce the sample into the ESI source via direct infusion or through an HPLC system.
-
Set the ESI source to positive ion mode.
-
Typical ESI parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 8-10 L/min
-
Source Temperature: 100-150 °C
-
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000). For fragmentation studies (MS/MS), select the [M+H]⁺ ion (m/z 413.2) as the precursor and apply collision-induced dissociation (CID) with varying collision energies.
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Use the instrument's software to calculate the elemental composition from the accurate mass measurement.
Conclusion
This guide provides a foundational spectroscopic framework for the characterization of 3-Methoxy Loratadine. The predictive data, based on sound chemical principles and analogous structures, offers a reliable reference for researchers engaged in the synthesis, purification, and analysis of this compound. The detailed protocols ensure that data acquisition is both systematic and robust, upholding the principles of scientific integrity and reproducibility. As with any analytical endeavor, these predicted values should be confirmed with experimental data on a certified reference standard when it becomes available.
References
- Tian, L., et al. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987.
-
Pharmaffiliates. (n.d.). 3-Methoxy Loratadine. Retrieved from [Link]
-
Molbase. (n.d.). Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000). Retrieved from [Link]
-
ResearchGate. (2025). Structure analysis of loratadine. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of loratadine, PM-3 and SD-3. Retrieved from [Link]
-
FooDB. (2011). Showing Compound Loratadine (FDB023577). Retrieved from [Link]
-
PubChem. (n.d.). Loratadine. Retrieved from [Link]
-
Google Patents. (n.d.). EP1442035B1 - Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo-[1][2]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). Retrieved from
-
ResearchGate. (n.d.). FTIR spectra of (a) loratadine, (b) EC, (c) Ac, (d) loratadine +Ac, (e).... Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, CDCl3, simulated) (NP0030321). Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy Loratadine. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2015). DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methoxy Loratadine | C23H25ClN2O3 | CID 18382725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Loratadine | 79794-75-5 [chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
3-Methoxy Loratadine potential pharmacological effects
An In-Depth Technical Guide to the Potential Pharmacological Effects of 3-Methoxy Loratadine
Authored by a Senior Application Scientist
Foreword: Charting the Unexplored Metabolic Landscape of Loratadine
Loratadine, a cornerstone of second-generation antihistamines, is renowned for its efficacy in treating allergic conditions without the significant sedative effects of its predecessors.[1][2][3] Its pharmacological activity is largely attributed to its extensive first-pass metabolism into the active metabolite, desloratadine.[1][4][5] However, the complete metabolic fate of loratadine and its metabolites is a complex landscape that warrants deeper investigation. This guide focuses on a lesser-known but potentially significant molecule: 3-Methoxy Loratadine.
While not a primary metabolite, 3-Methoxy Loratadine and related structures are recognized as potential impurities or minor metabolic products.[6] Understanding the pharmacological profile of such compounds is critical for a comprehensive safety and efficacy assessment of the parent drug. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a structured approach to investigating the potential pharmacological effects of 3-Methoxy Loratadine. We will proceed from a foundation of known metabolic pathways to a hypothesis-driven exploration, complete with detailed experimental protocols to elucidate the activity of this compound.
The Chemical and Metabolic Context
Loratadine undergoes rapid and extensive metabolism, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to the formation of desloratadine (descarboethoxyloratadine).[1][5][7] Desloratadine is itself a potent and selective peripheral H1 receptor antagonist and is considered a third-generation antihistamine.[8][9][10] Further metabolism of desloratadine occurs, including hydroxylation to form 3-hydroxy desloratadine, a major active metabolite.[4][11]
The existence of 3-hydroxy desloratadine provides a strong rationale for investigating other positional isomers and derivatives, including methoxylated forms of the parent compound, loratadine. 3-Methoxy Loratadine (C23H25ClN2O3) is a structurally related compound whose pharmacological profile is largely uncharacterized.[12]
Caption: Metabolic pathway of Loratadine and the position of 3-Methoxy Loratadine.
Structural Comparison and Pharmacological Hypothesis
The addition of a methoxy group to the loratadine backbone can significantly alter its physicochemical properties, such as lipophilicity, which in turn can influence its absorption, distribution, metabolism, excretion (ADME), and receptor binding characteristics.
| Compound | Key Structural Features | Known Activity |
| Loratadine | Tricyclic core with an ethyl carbamate on the piperidine ring. | Second-generation H1 antagonist (prodrug).[8] |
| Desloratadine | Lacks the ethyl carbamate group. | Active metabolite; potent, selective H1 antagonist.[9][13] |
| 3-Methoxy Loratadine | Methoxy group added to the tricyclic core of Loratadine. | Unknown. |
Core Hypothesis: Based on structural similarity, 3-Methoxy Loratadine is hypothesized to be a histamine H1 receptor antagonist. The methoxy group may modulate its potency, selectivity against other receptors (e.g., muscarinic), and its ability to cross the blood-brain barrier, potentially altering its sedative profile.
A Proposed Framework for Pharmacological Investigation
To systematically evaluate the potential pharmacological effects of 3-Methoxy Loratadine, a multi-tiered experimental approach is proposed, progressing from in vitro characterization to in vivo validation.
Caption: Proposed experimental workflow for characterizing 3-Methoxy Loratadine.
In Vitro Characterization Protocols
2.1.1. Primary Target Affinity: Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 3-Methoxy Loratadine for the human histamine H1 receptor.
Methodology:
-
Source of Receptor: Use commercially available membranes from CHO-K1 or HEK293 cells stably expressing the recombinant human histamine H1 receptor.
-
Radioligand: Utilize [3H]-pyrilamine, a well-characterized H1 receptor antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: a. Prepare serial dilutions of 3-Methoxy Loratadine, Loratadine (positive control), and Desloratadine (positive control) in the assay buffer. b. In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with a fixed concentration of [3H]-pyrilamine (e.g., 1-2 nM) and varying concentrations of the test compounds for 60 minutes at 25°C. c. Define non-specific binding using a high concentration of an unlabeled H1 antagonist, such as 10 µM Mepyramine. d. Terminate the incubation by rapid filtration through GF/B glass fiber filters using a cell harvester. e. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. f. Measure the filter-bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation after determining the IC50 values from competitive binding curves using non-linear regression analysis.
2.1.2. Functional Activity: H1 Receptor-Mediated Calcium Mobilization Assay
Objective: To determine if 3-Methoxy Loratadine acts as an antagonist or inverse agonist at the H1 receptor and to quantify its functional potency (IC50).
Methodology:
-
Cell Line: Use a cell line co-expressing the human H1 receptor and a G-protein such as Gαq (e.g., CHO-hH1).
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Procedure: a. Plate the cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight. b. Load the cells with Fluo-4 AM dye for 30-60 minutes at 37°C. c. Wash the cells with a suitable assay buffer (e.g., HBSS). d. Pre-incubate the cells with varying concentrations of 3-Methoxy Loratadine or a control antagonist (e.g., Mepyramine) for 15-20 minutes. e. Stimulate the cells with an EC80 concentration of histamine. f. Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Plot the inhibition of the histamine response against the concentration of 3-Methoxy Loratadine to determine the IC50 value using a sigmoidal dose-response curve.
In Vivo Evaluation Protocols
2.2.1. Pharmacokinetic (PK) Profiling in a Rodent Model
Objective: To determine the basic pharmacokinetic parameters of 3-Methoxy Loratadine after oral and intravenous administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 5 mg/kg) via oral gavage.
-
-
Sample Collection: Collect serial blood samples (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein into heparinized tubes.
-
Sample Processing: Centrifuge the blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 3-Methoxy Loratadine in plasma. This method can be adapted from existing methods for loratadine and its impurities.[14][15]
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table of Hypothetical Pharmacokinetic Parameters:
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| T½ (h) | 2.5 | 4.0 |
| Cmax (ng/mL) | 250 | 180 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-∞ (ng·h/mL) | 450 | 900 |
| Bioavailability (%) | - | 40% |
2.2.2. Pharmacodynamic (PD) Efficacy: Histamine-Induced Paw Edema Model
Objective: To assess the in vivo antihistaminic activity of 3-Methoxy Loratadine.
Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Procedure: a. Administer 3-Methoxy Loratadine, vehicle control, or a positive control (e.g., Loratadine) orally at various doses. b. After a set pre-treatment time (e.g., 60 minutes, based on Tmax from PK data), inject a small volume (e.g., 0.1 mL) of histamine solution (e.g., 1 mg/mL in saline) into the sub-plantar region of the right hind paw. c. Inject the same volume of saline into the left hind paw as a control. d. Measure the volume of both paws at regular intervals (e.g., 30, 60, 120, and 180 minutes) post-histamine injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group. Determine the ED50 (the dose required to produce 50% of the maximum effect).
Future Directions and Conclusion
The framework presented in this guide provides a comprehensive and scientifically rigorous pathway for the initial pharmacological characterization of 3-Methoxy Loratadine. Positive results from these foundational studies would justify further investigation, including:
-
Selectivity Profiling: A broad panel of receptor binding assays to identify potential off-target effects.
-
CYP450 Inhibition Studies: To assess the potential for drug-drug interactions.
-
Blood-Brain Barrier Penetration Studies: To directly measure its potential for causing sedation.
-
Chronic Toxicology Studies: To evaluate its long-term safety profile.
By systematically exploring the pharmacology of minor metabolites and impurities like 3-Methoxy Loratadine, we can build a more complete understanding of a drug's overall clinical profile. This ensures greater safety and efficacy, fulfilling the core mission of pharmaceutical research and development. This guide serves as the starting block for such an endeavor, encouraging a proactive and thorough approach to drug characterization.
References
- BenchChem.
- Siddiqui, J. A., & Shrestha, A. B. (2025). Loratadine. In StatPearls.
- Devillier, P., Roche, N., & Faisy, C. (2008). Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine : a comparative review. Clinical Pharmacokinetics, 47(4), 217–230.
- Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug.
- ResearchGate. (2025). Pharmacological and clinical properties of desloratadine vs.
- Study.com. (n.d.). Loratadine: Pharmacokinetics & Pharmacodynamics.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- BOC Sciences. (n.d.).
- Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of lor
- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-322.
- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-322.
- What is the difference between desloratadine and loratadine for tre
- Heshitha, P., & Annapurna, M. M. (2023). A Review on Analytical Techniques for the Assay of Loratadine. Acta Scientific Pharmaceutical Sciences, 7(12), 59-62.
- A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. (n.d.). Scientia Pharmaceutica.
- Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. (n.d.).
- Kukulowicz, J., & Bajda, M. (n.d.). Chemical structures of loratadine and desloratadine.
- Wang, X. (2024). View of Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116.
- National Center for Biotechnology Information. (n.d.). 3-Methoxy Loratadine.
- Wikipedia. (n.d.).
- Patsnap Synapse. (2024).
Sources
- 1. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Loratadine - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. drpress.org [drpress.org]
- 9. droracle.ai [droracle.ai]
- 10. drpress.org [drpress.org]
- 11. jocpr.com [jocpr.com]
- 12. 3-Methoxy Loratadine | C23H25ClN2O3 | CID 18382725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Degradation Profile of Loratadine: An In-depth Analysis of 3-Methoxy Loratadine and Other Key Degradants
Abstract
This technical guide provides a comprehensive examination of the chemical stability and degradation profile of Loratadine, a widely used second-generation antihistamine. Mandated by global regulatory bodies, understanding the degradation pathways of active pharmaceutical ingredients (APIs) is paramount for ensuring drug product safety, efficacy, and quality. This document delves into the primary degradation mechanisms of Loratadine, including hydrolysis and oxidation, and characterizes its major known degradants. A special focus is placed on investigating 3-Methoxy Loratadine, a lesser-known but critical potential impurity. While not a commonly reported degradant, its structural relationship to Loratadine and potential emergence as a process-related impurity necessitates a thorough analytical understanding. This guide furnishes researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for forced degradation studies, the development of stability-indicating analytical methods (SIAMs), and data interpretation in line with regulatory expectations.
The Imperative of Stability: Understanding Loratadine and its Degradation
Loratadine is a potent, long-acting tricyclic antihistamine that functions as a selective peripheral histamine H1-receptor antagonist.[1] Its efficacy is intrinsically linked to its chemical structure and stability. The degradation of an API can lead to a loss of potency and the formation of new, potentially toxic impurities, making stability testing a cornerstone of pharmaceutical development.[2] Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q3B(R2), mandate stress testing to elucidate the intrinsic stability of the drug substance and validate analytical methods for impurity detection.[3][4]
Loratadine's structure, featuring an ethyl ester group and a complex tricyclic system, presents several potential sites for chemical degradation.[1] The most documented pathways include hydrolysis of the ester linkage and oxidation of the pyridine ring or other susceptible positions.[3][5]
Chemical Structure of Loratadine
dot graph { layout=neato; node [shape=plaintext]; loratadine [label="Loratadine Structure" pos="0,1.5!"]; img [image="https://upload.wikimedia.org/wikipedia/commons/thumb/c/c8/Loratadine.svg/1200px-Loratadine.svg.png" label="" pos="0,0!"]; } } Caption: Chemical structure of Loratadine (C22H23ClN2O2).
Established Degradation Pathways and Major Degradants
Forced degradation studies under various stress conditions reveal Loratadine's susceptibility to specific chemical transformations. The primary degradation products identified are formed through hydrolysis and oxidation.
Hydrolytic Degradation
Loratadine is an ester and is particularly susceptible to hydrolysis under alkaline conditions.[5][6] This reaction cleaves the ethyl carbamate group, yielding the corresponding carboxylic acid, descarboethoxyloratadine, which is also its primary active metabolite, Desloratadine.[7][8] Acidic conditions can also promote hydrolysis, though often to a lesser extent.[9]
Oxidative Degradation
Exposure to oxidative agents, such as hydrogen peroxide, can lead to a more complex degradation profile. Oxidation may occur at multiple sites, including N-oxidation of the pyridine ring.[3] Studies have reported the formation of numerous chloride oxidation products, indicating a complex reaction cascade.[10][11]
The following table summarizes the key, well-documented degradation products of Loratadine.
| Degradant Name | Formation Condition | Chemical Transformation |
| Descarboethoxyloratadine | Alkaline/Acidic Hydrolysis | Cleavage of the ethyl ester group to form a carboxylic acid.[5][6] |
| N-Oxide Derivatives | Oxidation (e.g., H₂O₂) | Oxidation of the nitrogen atom on the pyridine ring.[3] |
| Chloride Oxidation Products | Oxidation (e.g., NaClO) | Complex oxidation reactions leading to multiple chlorinated species.[10][11] |
Investigating 3-Methoxy Loratadine: Degradant or Process Impurity?
While hydrolytic and oxidative products are well-characterized, the status of 3-Methoxy Loratadine is less defined in degradation literature. It is not commonly reported as a product of forced degradation studies. However, its structural similarity and the existence of related hydroxylated metabolites and methoxy-substituted precursors in synthesis routes warrant a focused investigation.[12][]
The presence of 3-Methoxy Loratadine in a drug substance is more likely to originate as a process-related impurity rather than a degradation product. Synthetic routes for Loratadine and its metabolites sometimes involve precursors containing a methoxy group on the pyridine ring.[12][14] Incomplete reaction or side reactions during synthesis could carry this impurity over to the final API.
Regardless of its origin, a robust, stability-indicating analytical method must be able to resolve 3-Methoxy Loratadine from the parent drug and all other significant degradation products.
Analytical Strategy: Developing a Stability-Indicating Method (SIAM)
A successful forced degradation study hinges on a validated SIAM capable of separating and quantifying the API from its potential degradation products.[15] High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique for this purpose.[3]
Causality in Method Development
The goal is to create a method that can resolve compounds with varying polarities—from the relatively nonpolar Loratadine to more polar degradation products like the hydrolyzed carboxylic acid.
-
Why Reversed-Phase HPLC? Reversed-phase chromatography (e.g., with a C18 column) is ideal for separating molecules based on hydrophobicity. Loratadine and its related compounds have sufficient nonpolar character for effective retention and separation.
-
Why Gradient Elution? A gradient elution, where the mobile phase composition changes over time (typically increasing in organic solvent strength), is superior to an isocratic (constant composition) method. It allows for the timely elution of highly retained nonpolar compounds while providing excellent resolution for earlier-eluting polar degradants, ensuring all peaks are sharp and well-separated within a reasonable runtime.[16]
-
Why pH Control? The pH of the aqueous portion of the mobile phase is critical. For basic compounds like Loratadine, a slightly acidic pH (e.g., 2.5-3.5) ensures the protonation of basic nitrogens and silanol groups on the column, leading to better peak shape and avoiding tailing.[7]
Recommended HPLC Protocol for Loratadine and Impurities
This protocol is a synthesized example based on established methodologies and serves as a robust starting point for development and validation.[5][9][16]
| Parameter | Specification | Rationale |
| Column | Inertsil ODS-3V, C18 (250 mm x 4.6 mm, 5 µm) or equivalent | Provides excellent resolution and peak shape for this class of compounds. |
| Mobile Phase A | 0.05 M Monobasic Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid | Buffered aqueous phase to control ionization and ensure reproducible retention times.[16] |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) | Strong organic solvent for eluting hydrophobic compounds. |
| Detection | UV at 250 nm | Loratadine and its key impurities exhibit strong absorbance at this wavelength.[5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Injection Volume | 10 µL | A typical volume to avoid column overload while ensuring adequate sensitivity. |
| Column Temp. | 30 °C | Controlled temperature ensures consistent retention times. |
| Gradient Program | See Table Below | To effectively separate polar and nonpolar compounds. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 65 | 35 |
| 15.0 | 40 | 60 |
| 25.0 | 20 | 80 |
| 30.0 | 20 | 80 |
| 32.0 | 65 | 35 |
| 40.0 | 65 | 35 |
Experimental Protocols for Forced Degradation
The following protocols are designed to intentionally stress Loratadine to generate its degradation products, thereby challenging the specificity of the analytical method. These are based on ICH guidelines and published studies.[3][9][17]
Protocol 5.1: Acid Hydrolysis
-
Preparation: Dissolve Loratadine in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Stress: Add an equal volume of 0.1 N hydrochloric acid to the drug solution.
-
Incubation: Keep the solution at 60°C for 24 hours, monitoring periodically.
-
Termination: Cool the solution to room temperature. Carefully neutralize with an appropriate amount of 0.1 N sodium hydroxide.
-
Analysis: Dilute the final solution to a suitable concentration (e.g., 100 µg/mL) with the HPLC mobile phase for analysis.[3]
Protocol 5.2: Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL Loratadine solution as described above.
-
Stress: Add an equal volume of 0.1 N sodium hydroxide.
-
Incubation: Keep the solution at 60°C for 8-12 hours. Loratadine degrades more rapidly under basic conditions.[5]
-
Termination: Cool the solution and neutralize with 0.1 N hydrochloric acid.
-
Analysis: Dilute the neutralized solution to a target concentration for HPLC analysis.[9]
Protocol 5.3: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL Loratadine solution.
-
Stress: Add a solution of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature for 24 hours, protected from light.
-
Termination: The reaction can be stopped by significant dilution with the mobile phase.
-
Analysis: Inject the diluted solution directly into the HPLC system.[3]
Protocol 5.4: Thermal Degradation
-
Preparation: Place solid Loratadine powder in a shallow dish to form a thin layer.
-
Stress: Expose the solid powder to dry heat in a calibrated oven at a temperature above accelerated stability conditions (e.g., 80°C) for 48 hours.[3]
-
Termination: Remove the sample from the oven and allow it to cool.
-
Analysis: Dissolve the stressed powder in a suitable solvent and dilute to the target concentration for HPLC analysis.
Protocol 5.5: Photolytic Degradation
-
Preparation: Expose a solution of Loratadine (e.g., in methanol) and the solid drug substance to light.
-
Stress: The sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[3][17] A control sample should be kept in the dark.
-
Termination: Cease light exposure after the specified duration.
-
Analysis: Prepare solutions from both the light-exposed and dark control samples for HPLC analysis.
Data Interpretation and Regulatory Compliance
A successful forced degradation study should demonstrate specificity through the resolution of all degradation peaks from the main Loratadine peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that each peak is chromatographically pure.
According to ICH Q3B(R2) guidelines, degradation products must be reported, identified, and qualified based on their levels relative to the API.[4]
| Threshold | Maximum Daily Dose ≤ 1g | Rationale |
| Reporting Threshold | 0.05% | The level at which a degradation product must be reported in a regulatory submission. |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | The level at which the structure of a degradation product must be determined. |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | The level at which a degradation product's biological safety must be established.[15] |
Conclusion
The stability of Loratadine is a critical quality attribute that is well-characterized under standard stress conditions. The primary degradation pathways are hydrolysis, leading to the formation of its active metabolite Desloratadine, and oxidation, which can produce a more complex array of products. The compound 3-Methoxy Loratadine , while not a commonly observed degradant, must be considered during method development, as it may arise as a process-related impurity from specific synthetic routes. A robust, well-validated, stability-indicating HPLC method is indispensable for ensuring that any significant impurities, regardless of their origin, are accurately detected and quantified. The protocols and analytical strategies outlined in this guide provide a comprehensive framework for researchers to confidently assess the stability of Loratadine, ensuring product quality and compliance with global regulatory standards.
References
-
El Ragehy, N. A., Badawey, A., & Khateeb, S. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
United States Pharmacopeia. (2006). USP Monographs: Loratadine. USP29-NF24. [Link]
-
Patel, R., et al. (2022). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation. Neuroquantology. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Journal of Pharmaceutical Education and Research. [Link]
-
Snodin, D. J. (2010). Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. In-Depth Study. [Link]
-
El Ragehy, N. A., Badawey, A., & El-Khateeb, S. Z. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. ResearchGate. [Link]
-
Wang, C., et al. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Environmental Science and Pollution Research. [Link]
-
El Ragehy, N. A., Badawey, A., & Khateeb, S. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Loratadine. Wikipedia. [Link]
-
U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA. [Link]
-
uspbpep.com. (n.d.). USP Monographs: Loratadine Tablets. uspbpep.com. [Link]
-
Wang, C., et al. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. ProQuest. [Link]
-
Lei, T., et al. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Reddy, B. M., et al. (2012). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Iranian Journal of Pharmaceutical Research. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Loratadine. HELIX Chromatography. [Link]
-
Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology. [Link]
- CN112341433A - A kind of preparation method of loratadine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fda.gov [fda.gov]
- 5. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Loratadine - Wikipedia [en.wikipedia.org]
- 9. neuroquantology.com [neuroquantology.com]
- 10. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - ProQuest [proquest.com]
- 12. jocpr.com [jocpr.com]
- 14. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]
- 15. pharmafocusasia.com [pharmafocusasia.com]
- 16. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Physicochemical properties of 3-Methoxy Loratadine
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy Loratadine
Introduction: Unveiling a Key Loratadine Analogue
3-Methoxy Loratadine is a significant chemical entity associated with Loratadine, a widely used second-generation antihistamine.[1][2] As a derivative, potential impurity, or metabolite, a comprehensive understanding of its physicochemical properties is paramount for professionals in drug development, quality control, and pharmacological research. These properties govern the molecule's behavior from synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
This guide moves beyond a simple data sheet to provide a foundational understanding of 3-Methoxy Loratadine's core physicochemical characteristics. We will explore the causality behind its expected properties, detail the experimental methodologies required for their validation, and discuss the implications of this data in a research and development context. This document is structured to serve as a practical and authoritative resource, grounded in established analytical principles.
Section 1: Molecular Identity and Structural Framework
The foundational step in characterizing any active pharmaceutical ingredient (API) or related substance is to establish its precise molecular identity. 3-Methoxy Loratadine is structurally derived from Loratadine, featuring the addition of a methoxy (-OCH₃) group to the benzocycloheptapyridine ring system. This seemingly minor modification can induce significant changes in the molecule's electronic distribution, steric profile, and hydrogen-bonding potential, thereby influencing all other physicochemical parameters.
| Property | Data | Source |
| Chemical Name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [5] |
| CAS Number | 165739-73-1 | [5][6] |
| Molecular Formula | C₂₃H₂₅ClN₂O₃ | [6][7] |
| Molecular Weight | 412.91 g/mol | [5][6] |
| Appearance | Yellow Oil / Light Tan to Beige Solid | [5][6] |
The introduction of the electron-donating methoxy group can alter the reactivity and metabolic stability of the aromatic ring. Its presence is a critical factor to consider when developing analytical methods for separation from the parent drug, Loratadine, and its primary active metabolite, Desloratadine.
Section 2: Core Physicochemical Properties: A Quantitative Overview
A summary of the critical physicochemical data for 3-Methoxy Loratadine is presented below. This table serves as a quick reference, with subsequent sections providing in-depth analysis and experimental context. For properties not experimentally defined in the literature, we will discuss established predictive models and the rationale for their theoretical values based on the known data for Loratadine.
| Physicochemical Parameter | Reported/Predicted Value | Implications in Drug Development |
| Solubility | Soluble in Chloroform, Dichloromethane.[6] | Crucial for formulation, dissolution rate, and bioavailability. |
| Melting Point | Not explicitly found. (Loratadine: 134-136 °C[][9][10][11]) | Affects drug stability, polymorphism, and manufacturing processes. |
| Boiling Point | Not explicitly found. (Loratadine: 531.3 °C at 760 mmHg[][10][11]) | Relevant for purification and assessing thermal stability. |
| logP (Octanol/Water) | Not explicitly found. (Loratadine: ~5.2[9]) | Predicts membrane permeability, absorption, and distribution. |
| pKa (Ionization Constant) | Not explicitly found. (Loratadine: ~4.27[10]) | Determines the extent of ionization at physiological pH, affecting solubility and receptor binding. |
Section 3: In-Depth Analysis and Experimental Protocols
Aqueous and Organic Solubility
Causality and Importance: Solubility is a gatekeeper for oral bioavailability. A drug must dissolve in gastrointestinal fluids to be absorbed. The very low aqueous solubility of the parent compound, Loratadine (<1 mg/mL at 25°C), classifies it as a Biopharmaceutics Classification System (BCS) Class 2 drug (low solubility, high permeability).[12][13] 3-Methoxy Loratadine is reported to be soluble in organic solvents like chloroform and dichloromethane, which is expected given its largely lipophilic structure.[6] The addition of a methoxy group is unlikely to dramatically increase aqueous solubility, meaning it would likely also face dissolution-rate-limited absorption.
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
This protocol provides a reliable method for determining the equilibrium solubility of a compound, a self-validating system for generating trustworthy data.
-
Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) and purified water.
-
Execution: Add an excess amount of 3-Methoxy Loratadine powder to separate vials containing each buffer and a selection of organic solvents (e.g., ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot from the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.
Lipophilicity (logP)
Causality and Importance: The partition coefficient (logP) is a measure of a drug's lipophilicity and is a key predictor of its ability to cross biological membranes. Loratadine is highly lipophilic (logP ≈ 5.2), which contributes to its good permeability but also its extensive first-pass metabolism.[9][14] The methoxy group is generally considered to be a lipophilic substituent, suggesting that the logP of 3-Methoxy Loratadine would be similar to, or slightly higher than, that of Loratadine itself. This high lipophilicity indicates a high potential for membrane permeation.
Experimental Protocol: HPLC-Based logP Determination
This method offers a rapid and reliable alternative to the traditional shake-flask method for logP determination.
-
System Setup: Use a reverse-phase C18 HPLC column. The mobile phase consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of the analyte.
-
Analysis: Perform a series of isocratic elutions with varying concentrations of the organic modifier (e.g., 50%, 60%, 70%). For each concentration, determine the retention factor (k) for the standards and for 3-Methoxy Loratadine.
-
Calculation: For each standard, extrapolate the retention factor to 100% aqueous mobile phase (log k_w_). Plot the known logP values of the standards against their calculated log k_w_.
-
Determination: Use the linear regression equation from the calibration curve to calculate the logP of 3-Methoxy Loratadine from its own log k_w_ value.
Section 4: Analytical Characterization and Metabolic Context
The accurate quantification of 3-Methoxy Loratadine, particularly as a process-related impurity in Desloratadine or Loratadine, is critical for ensuring drug safety and quality.[4] High-performance liquid chromatography (HPLC) and Ultra-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (LC-MS/MS), are the methods of choice due to their high sensitivity and selectivity.[4][15]
Caption: A typical analytical workflow for impurity quantification.
Metabolic Relevance: Loratadine undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP2D6), to form its active metabolite, Desloratadine.[3][16][17] Further metabolism involves hydroxylation at various positions.[3][17] While 3-hydroxy desloratadine is a major active metabolite, the presence of a 3-methoxy analogue could arise from either a synthetic pathway or further metabolic O-methylation of a hydroxylated intermediate.[18] Some research also indicates that 3-Methoxy Loratadine may act as an inhibitor of farnesyl protein transferase and geranylgeranyl protein transferase, suggesting potential applications in studying cell-proliferative diseases.[5][6]
Caption: Simplified metabolic context of Loratadine.
Conclusion
The physicochemical properties of 3-Methoxy Loratadine define its behavior from the laboratory bench to potential biological systems. Its lipophilic nature and low anticipated aqueous solubility are critical parameters that dictate challenges and strategies for formulation and analytical method development. By employing the robust experimental protocols detailed herein, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug discovery, development, and quality assurance. This guide provides the foundational knowledge and practical framework to confidently navigate the scientific investigation of this important Loratadine analogue.
References
- Wikipedia.
- Study.com. Loratadine: Pharmacokinetics & Pharmacodynamics.
- Drugs.com.
- Ghosal, A., et al. Metabolism of loratadine and further characterization of its in vitro metabolites. PubMed.
- ResearchGate.
- BenchChem.
- H-Biochem.
- PubChem, NIH.
- Journal of Organic & Pharmaceutical Chemistry.
- BOC Sciences.
- PubChem, NIH.
- Academiascience.org.
- Academiascience.org.
- Pharmaffiliates.
- FooDB.
- IP Innovative Publication.
- PMC, NIH.
- LookChem.
- Wyzant. What are some chemical properties of loratadine?
- Neutral Pharma.
- ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. drpress.org [drpress.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-Methoxy Loratadine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 7. 3-Methoxy Loratadine | C23H25ClN2O3 | CID 18382725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cas 79794-75-5,Loratadine | lookchem [lookchem.com]
- 11. neutralpharma.com [neutralpharma.com]
- 12. wyzant.com [wyzant.com]
- 13. Loratadine | 79794-75-5 [chemicalbook.com]
- 14. Loratadine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. study.com [study.com]
- 17. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
Methodological & Application
Comprehensive Guide to the Preparation and Qualification of a 3-Methoxy Loratadine Analytical Standard
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, scientifically grounded protocol for the preparation, purification, and comprehensive characterization of 3-Methoxy Loratadine for use as an analytical reference standard. The synthesis of this specific loratadine-related compound is outlined, followed by rigorous methods for purification. The core of this document is the qualification protocol, which employs a suite of analytical techniques to confirm the identity, establish purity, and assign a potency value to the standard. All methodologies are designed to be self-validating and align with the principles outlined in the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry who require a well-characterized, non-compendial reference standard for the accurate quantification and identification of 3-Methoxy Loratadine in drug substance and product testing.
Introduction: The Imperative for Characterized Reference Standards
Loratadine is a widely used second-generation antihistamine, effective in the treatment of allergic rhinitis.[1][2][3] The manufacturing process of any Active Pharmaceutical Ingredient (API), including loratadine, can result in the formation of related substances and impurities.[3][4] Furthermore, metabolites are formed in vivo, with 3-hydroxydesloratadine being a major active human metabolite.[5][6] 3-Methoxy Loratadine is a potential process-related impurity or a derivative of such metabolites. The rigorous control of these related substances is a critical aspect of ensuring the safety and efficacy of the final drug product.
An analytical reference standard is a "highly purified compound that is well characterized" and serves as the benchmark against which samples are measured.[7][8][9] Its quality and purity are paramount for generating scientifically valid data in qualitative (e.g., identification) and quantitative (e.g., assay, impurity profiling) analyses.[9][10] When a compendial standard is unavailable, a non-compendial (or secondary) standard must be synthesized and thoroughly qualified.[10]
This document provides a comprehensive workflow for generating a 3-Methoxy Loratadine analytical standard, from chemical synthesis to final certification. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Proposed Synthesis of 3-Methoxy Loratadine
Causality of Synthetic Approach: The chosen pathway builds upon established synthetic routes for the core tricyclic structure of loratadine.[11][12][13][14] By introducing the 3-methoxy substituent on the pyridine ring at an early stage, we avoid potential challenges with regioselectivity and harsh methylation conditions on the final, complex molecule.
Protocol 2.1: Synthesis of 3-Methoxy Loratadine
-
Step 1: Synthesis of 3-methoxy-5-methylpyridine. This key intermediate can be prepared from 3-hydroxy-5-methylpyridine via a Williamson ether synthesis or other standard methylation techniques as described in related literature.[1]
-
Step 2: N-Oxidation. The 3-methoxy-5-methylpyridine is then oxidized to 3-methoxy-5-methylpyridine-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.[1] This step activates the pyridine ring for subsequent functionalization.
-
Step 3: Cyanation. The N-oxide is treated with a cyanide source (e.g., trimethylsilyl cyanide) to introduce a cyano group, typically at the 2-position of the pyridine ring.
-
Step 4: Condensation with m-Chlorobenzyl Chloride. The resulting 2-cyano-3-methoxy-5-methylpyridine is condensed with m-chlorobenzyl chloride under basic conditions to form the diarylmethane intermediate.
-
Step 5: Grignard Reaction and Cyclization. The cyano group is converted to a ketone via a Grignard reaction with N-methyl-4-piperidylmagnesium chloride.[15] The resulting ketone is then cyclized under strong acid conditions (e.g., trifluoromethanesulfonic acid or a mixture of sulfuric acid and boric acid) to form the tricyclic core of desloratadine, now containing the 3-methoxy group.[1][14]
-
Step 6: N-Carbethoxylation. The final step involves reacting the 3-methoxy desloratadine analogue with ethyl chloroformate to attach the ethoxycarbonyl group to the piperidine nitrogen, yielding the target molecule, 3-Methoxy Loratadine.[12]
Disclaimer: This is a proposed synthetic pathway. Researchers should conduct appropriate safety assessments and optimization studies.
Purification and Isolation
Achieving the high purity required for an analytical standard (>99.5%) necessitates a robust purification strategy.[7] The crude product from the synthesis will contain unreacted starting materials, by-products, and residual solvents.
Protocol 3.1: Purification by Column Chromatography
-
Adsorbent: Silica gel (60 Å, 230-400 mesh) is the standard choice for this class of compounds.
-
Mobile Phase (Eluent): A gradient system of n-hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the target compound.
-
Rationale: This gradient allows for the separation of non-polar impurities first, followed by the elution of the moderately polar 3-Methoxy Loratadine, leaving more polar impurities on the column.
-
-
Fraction Collection: Monitor the column effluent using Thin Layer Chromatography (TLC) with a UV lamp (254 nm). Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
Protocol 3.2: Recrystallization
-
Solvent Selection: Dissolve the purified solid in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
Crystal Formation: Slowly cool the solution to room temperature, then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization and Qualification Workflow
The qualification process is a systematic investigation to confirm the identity and purity of the prepared material, culminating in the assignment of a potency value.[10][16]
Caption: Overall workflow for analytical standard preparation.
4.1 Identity Confirmation
The primary goal is to unequivocally confirm that the synthesized molecule has the correct chemical structure of 3-Methoxy Loratadine.
| Technique | Purpose | Expected Results for 3-Methoxy Loratadine (C₂₃H₂₅ClN₂O₃) |
| ¹H and ¹³C NMR | Confirms the molecular structure and connectivity of atoms. | The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic, aliphatic, piperidine, methoxy, and ethoxycarbonyl protons and carbons. |
| Mass Spectrometry (MS) | Confirms the molecular weight and elemental composition. | Expected [M+H]⁺ ion at m/z corresponding to the molecular formula. High-resolution MS should confirm the exact mass. |
| Infrared (IR) Spectroscopy | Identifies key functional groups present in the molecule. | Characteristic absorption bands for C=O (ester), C-O (ether), C-N, C-Cl, and aromatic C-H bonds should be observed. |
4.2 Purity Assessment and Assay Assignment
Purity assessment involves using multiple orthogonal analytical techniques to quantify impurities. The final potency (assay value) is typically determined by a mass balance approach.
Protocol 4.1: HPLC Purity Determination
This method is adapted from established HPLC methods for loratadine and its related substances.[3][4][17][18]
-
Column: C18, 4.6 mm x 150 mm, 5 µm packing (or similar L1 column).
-
Mobile Phase A: 10 mM Phosphate Buffer, pH adjusted to 7.0 with triethylamine.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Calculation: Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.
Table 4.2: Mass Balance for Assay Assignment
The assay is calculated by subtracting the percentages of all identified impurities from 100%.
| Analysis | Method | Purpose | Example Result |
| Organic Impurities | HPLC (Area %) | Quantifies process-related impurities and degradation products. | 0.15% |
| Water Content | Karl Fischer Titration | Quantifies the amount of water present in the material. | 0.20% |
| Residual Solvents | Headspace GC-MS | Quantifies volatile solvents remaining from the synthesis/purification. | 0.10% |
| Non-Volatile Residue | Residue on Ignition (ROI) | Quantifies inorganic impurities. | 0.05% |
| Total Impurities | Summation | Sum of all impurities. | 0.50% |
| Assay (Potency) | 100% - Total Impurities | Assigned potency of the reference standard. | 99.5% |
Analytical Method Validation (Per ICH Q2(R2))
The HPLC method used for purity assessment must be validated to ensure it is fit for its intended purpose.[19][20] The validation must demonstrate that the method is reliable, reproducible, and accurate.[21][22][23]
Sources
- 1. jocpr.com [jocpr.com]
- 2. helixchrom.com [helixchrom.com]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. pharmtech.com [pharmtech.com]
- 8. veeprho.com [veeprho.com]
- 9. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 10. Reference Standard Materials Program [intertek.com]
- 11. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]
- 12. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. A process for the manufacturing of loratadine and its intermediates - Patent WO-2006006184-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A Process For The Production Of Loratadine [quickcompany.in]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System | Waters [waters.com]
- 18. helixchrom.com [helixchrom.com]
- 19. database.ich.org [database.ich.org]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. youtube.com [youtube.com]
- 22. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: A Validated HPLC-UV Method for the Quantification of 3-Methoxy Loratadine in Pharmaceutical Matrices
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of 3-Methoxy Loratadine. As a potential metabolite and process-related impurity of Loratadine, an active pharmaceutical ingredient (API), its accurate measurement is critical for quality control, stability studies, and pharmacokinetic analysis.[1] This guide provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for 3-Methoxy Loratadine.
Introduction and Scientific Rationale
3-Methoxy Loratadine is a compound structurally related to Loratadine, a widely used second-generation antihistamine.[4] Its presence in bulk drug substances or biological samples, even at trace levels, can have implications for product safety and efficacy. Therefore, a selective and sensitive analytical method is essential.
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a cornerstone technique in pharmaceutical analysis.[5] The fundamental principle of RP-HPLC is the partitioning of the analyte between a non-polar stationary phase (the column) and a polar mobile phase (the solvent).[6] 3-Methoxy Loratadine, being a moderately hydrophobic molecule, exhibits strong retention on a non-polar stationary phase, such as octadecylsilane (C18). By carefully optimizing the composition of the polar mobile phase, we can control its elution, achieving sharp, symmetrical peaks that are well-resolved from other matrix components.[7] UV detection is selected for its robustness and applicability, as the aromatic rings within the 3-Methoxy Loratadine structure absorb UV light, allowing for sensitive quantification.[8]
Experimental Methodology
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated, with a resolution of 0.01 pH units.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm or 0.22 µm PVDF or PTFE.
-
Vortex Mixer and Centrifuge.
Reagents and Chemicals
-
3-Methoxy Loratadine Reference Standard: (Purity ≥ 98%).[9][10]
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or Milli-Q.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Human Plasma: (For biological sample analysis), stored at -80°C.[11]
Chromatographic Conditions
The selection of chromatographic parameters is critical to achieving the desired separation. A C18 column is chosen for its versatility and proven efficacy in separating a wide range of pharmaceutical compounds.[12] The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The pH is controlled near neutral to ensure consistent ionization state of the analyte, leading to reproducible retention times.[13]
| Parameter | Recommended Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Industry standard for robust separation of small molecules.[8] |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 6.5) (55:45 v/v) | Balances analyte retention and elution for optimal peak shape and runtime.[14] |
| Elution Mode | Isocratic | Enhances method simplicity, robustness, and reproducibility for QC applications. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm ID column without excessive backpressure. |
| Column Temperature | 30°C | Ensures stable retention times by minimizing viscosity fluctuations.[15] |
| Detection Wavelength | 245 nm | Offers good sensitivity for Loratadine and its related compounds.[16] |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Run Time | ~10 minutes | Sufficient for elution of the analyte and any early-eluting matrix components. |
Preparation of Solutions and Samples
Buffer and Mobile Phase Preparation
-
25 mM KH₂PO₄ Buffer (pH 6.5): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 6.5 ± 0.05 with dilute phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix Acetonitrile and the 25 mM KH₂PO₄ buffer in a 55:45 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath or using an online degasser.
Standard Solution Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 3-Methoxy Loratadine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create calibration standards ranging from approximately 0.1 µg/mL to 10 µg/mL.
Sample Preparation (Human Plasma)
For biological matrices like plasma, a sample cleanup step is essential to remove proteins and other interfering substances that could damage the column and compromise the analysis.[17] Protein precipitation is a rapid and effective technique for this purpose.[18]
-
Thawing: Thaw frozen plasma samples in a refrigerator or at room temperature.[11]
-
Precipitation: To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[19]
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in a smaller volume (e.g., 100 µL) of mobile phase.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial before injection.
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[20] The following protocol is based on the ICH Q2(R2) guidelines.[2][21]
System Suitability
Before any sample analysis, the chromatographic system's performance must be verified.[22] This is achieved by injecting a working standard solution (e.g., 5 µg/mL) five or six times.[23] The system is deemed suitable for use if it meets the acceptance criteria outlined below.[24][25]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and good separation performance. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Inject a blank (mobile phase), a placebo/matrix blank (prepared sample matrix without the analyte), a standard solution of 3-Methoxy Loratadine, and a sample solution.
-
Acceptance Criteria: The blank and placebo injections should show no significant interfering peaks at the retention time of 3-Methoxy Loratadine.
Linearity and Range
This establishes the relationship between analyte concentration and the detector's response over a specified range.
-
Protocol: Prepare at least five concentrations of the analyte spanning the expected working range (e.g., 0.1 to 10 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest concentration standard.
Accuracy
Accuracy is the closeness of the test results to the true value. It is assessed using recovery studies.
-
Protocol: Spike a blank matrix with the analyte at three different concentration levels (low, medium, high; e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level and analyze them against a calibration curve.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or on different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not exceed 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[26]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Experimental and Data Analysis Workflow
The overall process from sample receipt to final result is streamlined to ensure efficiency and data integrity.
Caption: High-level workflow for the HPLC quantification of 3-Methoxy Loratadine.
Quantification Calculation
The concentration of 3-Methoxy Loratadine in the prepared sample solution is calculated from the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte (µg/mL)
-
c = Y-intercept of the calibration curve
The concentration in the original sample (e.g., plasma) is then calculated by accounting for the dilution and concentration factors used during sample preparation.
Conclusion
The HPLC-UV method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of 3-Methoxy Loratadine. The protocol is robust and suitable for routine analysis in a quality control environment and for research applications. Adherence to the system suitability and method validation protocols ensures the generation of reliable and reproducible data, meeting the stringent requirements of the pharmaceutical industry.
References
-
Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]
-
Amerigo Scientific. A Guide to HPLC Column Selection. Available from: [Link]
-
Assay Prism. System Suitability Test in HPLC – Key Parameters Explained. Available from: [Link]
-
Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube; 2025. Available from: [Link]
-
American Chemical Society. Getting the peaks perfect: System suitability for HPLC. Available from: [Link]
-
Pharmaceutical Updates. System suitability in HPLC Analysis. 2021. Available from: [Link]
-
AMS Biopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Pharmaguideline. Different Types of HPLC Columns Used in Analysis. Available from: [Link]
-
MetwareBio. Metabolomics Sample Preparation FAQ. Available from: [Link]
-
European Pharmaceutical Review. Guide: HPLC columns selection guide. 2022. Available from: [Link]
-
Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube; 2025. Available from: [Link]
-
ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. 2022. Available from: [Link]
-
Patsnap Eureka. How to Select the Right HPLC Column—Compatibility Check. 2025. Available from: [Link]
-
National Institutes of Health (NIH). New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K. 2018. Available from: [Link]
-
Royal Society of Chemistry. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. 2020. Available from: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]
-
LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. 2021. Available from: [Link]
-
Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. 2025. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. 2025. Available from: [Link]
-
Kunicki, P. K. Determination of loratadine in human plasma by high-performance liquid chromatographic method with ultraviolet detection. PubMed; 2001. Available from: [Link]
-
ResearchGate. Determination of loratadine in human plasma by high-performance liquid chromatographic method with ultraviolet detection. 2025. Available from: [Link]
-
Tech Driven Times. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. 2025. Available from: [Link]
-
Hrytsenko, I. S., et al. The identification and the quantitative determination of loratadine by the HPLC method. Journal of Organic and Pharmaceutical Chemistry; 2021. Available from: [Link]
-
Analele Universitatii Ovidius din Constanta – Seria Chimie. Determination of loratadine by UV molecular absorption spectrometry. Available from: [Link]
-
National Institutes of Health (NIH). 3-Methoxy Loratadine. PubChem. Available from: [Link]
-
Spac, A. F., et al. Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. ResearchGate; 2025. Available from: [Link]
-
PubMed. Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Available from: [Link]
-
Pharmaffiliates. CAS No : 165739-73-1 | Product Name : 3-Methoxy Loratadine. Available from: [Link]
-
National Institutes of Health (NIH). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. 2012. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. The identification and the quantitative determination of loratadine by the HPLC method. Available from: [Link]
-
CEU Repositorio Institucional. LC determination of loratadine and related impurities. Available from: [Link]
-
National Institutes of Health (NIH). Loratadine. PubChem. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Methoxy Loratadine | 165739-73-1 [chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. How to Select the Right HPLC Column—Compatibility Check [eureka.patsnap.com]
- 13. mastelf.com [mastelf.com]
- 14. Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaguru.co [pharmaguru.co]
- 16. researchgate.net [researchgate.net]
- 17. New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 19. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. m.youtube.com [m.youtube.com]
- 22. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 23. assayprism.com [assayprism.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 26. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for Loratadine Metabolites and Impurities
An Application Note for the Bioanalysis of 3-Methoxy Loratadine in Human Plasma by LC-MS/MS
Loratadine is a widely used second-generation antihistamine that undergoes extensive first-pass metabolism to form its primary active metabolite, desloratadine (descarboethoxyloratadine). Further biotransformation and manufacturing processes can lead to the presence of other related compounds, such as hydroxylated or methoxylated species. 3-Methoxy Loratadine (or a related isomer like 3-Methoxy-Desloratadine) represents such an analyte, which may be a minor metabolite or a process-related impurity.[1] Its accurate quantification in biological matrices like plasma is critical for comprehensive pharmacokinetic profiling, metabolite identification, and ensuring the purity and safety of the parent drug.
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-Methoxy Loratadine in human plasma. The protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology, providing a detailed workflow from sample preparation to data analysis. The methodology is grounded in established bioanalytical principles to ensure accuracy, precision, and reliability, adhering to guidelines set forth by regulatory bodies like the FDA and EMA.[2][3]
Method Rationale and Overview
The fundamental challenge in bioanalysis is the selective and sensitive detection of a target analyte within a complex biological matrix. This method leverages the strengths of liquid-liquid extraction (LLE) for sample cleanup, reversed-phase liquid chromatography for separation, and triple quadrupole mass spectrometry for detection.
-
Sample Preparation - Liquid-Liquid Extraction (LLE): LLE was chosen for its ability to efficiently remove plasma proteins and phospholipids, which are primary sources of ion suppression in the mass spectrometer.[4] An alkaline pre-treatment of the plasma deprotonates the basic analyte, enhancing its partitioning into a non-polar organic solvent. This results in a cleaner extract compared to simpler protein precipitation methods.[5]
-
Chromatography - Reversed-Phase HPLC: A C18 stationary phase is employed to retain the moderately hydrophobic 3-Methoxy Loratadine. Gradient elution with an acidified mobile phase (using formic acid) ensures sharp peak shapes and promotes efficient protonation of the analyte for positive mode electrospray ionization (ESI).[6][7]
-
Detection - Tandem Mass Spectrometry (MS/MS): ESI in positive ion mode is highly effective for nitrogen-containing basic compounds like loratadine derivatives. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[5][8] By monitoring a specific precursor-to-product ion transition, interference from co-eluting matrix components is virtually eliminated.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Source |
| 3-Methoxy Loratadine | Reference Standard (≥98%) | Commercially Available |
| 3-Methoxy Loratadine-d4 | Internal Standard (IS) (≥98%) | Commercially Available |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific, etc. |
| Methanol (MeOH) | HPLC or LC-MS Grade | Fisher Scientific, etc. |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | Fisher Scientific, etc. |
| Formic Acid (FA) | LC-MS Grade (≥99%) | Sigma-Aldrich, etc. |
| Sodium Hydroxide (NaOH) | ACS Grade | Sigma-Aldrich, etc. |
| Water | Type I, 18.2 MΩ·cm | Milli-Q® System |
| Human Plasma (K2-EDTA) | Pooled, Screened | BioIVT, etc. |
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~2.0 mg of 3-Methoxy Loratadine and its deuterated internal standard (IS), 3-Methoxy Loratadine-d4, into separate 2.0 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These serve as the primary stock solutions.
-
-
Working Standard & IS Spiking Solutions:
-
Prepare a series of intermediate and working standard solutions of 3-Methoxy Loratadine by serial dilution of the primary stock with 50:50 (v/v) Acetonitrile:Water. These solutions are used to spike plasma for calibration curve (CC) standards and quality control (QC) samples.
-
Prepare an IS spiking solution at a concentration of 100 ng/mL by diluting the IS primary stock with 50:50 (v/v) Acetonitrile:Water.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working standard solutions to achieve the final concentrations listed in the table below. The volume of the spiking solution should not exceed 5% of the total plasma volume to maintain matrix integrity.
-
Prepare CC and QC samples in bulk, aliquot, and store at -80°C until use.
-
| Sample Type | Concentration (ng/mL) |
| CC Standard 1 (LLOQ) | 0.05 |
| CC Standard 2 | 0.10 |
| CC Standard 3 | 0.50 |
| CC Standard 4 | 2.00 |
| CC Standard 5 | 8.00 |
| CC Standard 6 | 20.0 |
| CC Standard 7 | 40.0 |
| CC Standard 8 (ULOQ) | 50.0 |
| QC - Low (LQC) | 0.15 |
| QC - Medium (MQC) | 15.0 |
| QC - High (HQC) | 35.0 |
Sample Preparation Workflow: Liquid-Liquid Extraction
The following workflow outlines the extraction of 3-Methoxy Loratadine from plasma samples.
LC-MS/MS Instrumental Parameters
Rationale for Parameter Selection:
-
Column: A C18 column provides excellent retention for the analyte. The 2.1 mm internal diameter is suitable for standard analytical flow rates and conserves solvent.
-
Mobile Phase: Acetonitrile is a strong organic solvent providing good elution strength. Formic acid is added to improve peak shape and ionization efficiency by ensuring the analyte is protonated ([M+H]+).[5]
-
MRM Transitions: The precursor ion (Q1) for 3-Methoxy Loratadine is its protonated molecular ion [M+H]+. The product ion (Q3) is a stable, characteristic fragment resulting from collision-induced dissociation (CID). The use of a deuterated internal standard with a corresponding mass shift ensures that any matrix effects or variations in instrument response affect both the analyte and the IS equally, leading to highly accurate quantification.
| Parameter | Setting |
| Liquid Chromatography (LC) System | |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| LC Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| Mass Spectrometer (MS) System | |
| Instrument | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Temperature | 550°C |
| Collision Gas (CAD) | 7 psi |
| Curtain Gas (CUR) | 25 psi |
| MRM Transitions | Analyte |
| 3-Methoxy Loratadine | |
| 3-Methoxy Loratadine-d4 (IS) |
Note: MS parameters such as Declustering Potential (DP) and Collision Energy (CE) are compound-dependent and must be optimized experimentally by infusing a standard solution of the analyte and IS.
Bioanalytical Method Validation
To ensure the reliability of the data generated, the method must be validated according to regulatory guidelines (e.g., ICH M10).[9][10] The validation assesses the method's performance characteristics.
Acceptance Criteria Summary
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six unique sources of blank plasma. Response should be <20% of LLOQ for the analyte and <5% for the IS.[11] |
| Linearity | Calibration curve constructed from at least 6 non-zero standards. A linear regression model (typically 1/x² weighted) should yield a coefficient of determination (r²) ≥ 0.99. |
| Accuracy & Precision | Three validation runs with QC samples at a minimum of four levels (LQC, MQC, HQC, and LLOQ). Mean accuracy must be within ±15% of nominal (±20% at LLOQ). Precision (%CV) must not exceed 15% (20% at LLOQ).[3][11] |
| Matrix Effect | Assessed by comparing the peak response of the analyte in post-extraction spiked blank plasma to the response in a pure solution. The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Recovery | Extraction recovery should be consistent and reproducible across QC levels. |
| Stability | Analyte stability in plasma must be demonstrated under expected conditions: freeze-thaw cycles (min. 3 cycles), short-term bench-top storage, and long-term freezer storage (-80°C). Analyte concentrations must be within ±15% of nominal values.[11] |
Application and Conclusion
This LC-MS/MS method demonstrates high sensitivity, selectivity, and robustness for the quantification of 3-Methoxy Loratadine in human plasma. The Lower Limit of Quantification (LLOQ) of 0.05 ng/mL is sufficient for characterizing the pharmacokinetic profile in clinical studies. The detailed validation procedures ensure that the method generates reliable and reproducible data that meets stringent regulatory standards.[10][12] This protocol provides a solid foundation for researchers and drug development professionals engaged in the bioanalysis of loratadine and its related compounds.
References
- Nowakowska, J., & Wujec, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- Johnson, R., Christensen, J., & Lin, C. C. (2002). LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1129-1139.
- ResearchGate. (n.d.). Determination of Loratadine and Its Active Metabolite in Plasma by LC/MS/MS: An Adapted Method for Children.
- Nagwa, A. S., Eslam, M. S., Erini, S. H., & Sarah, H. A. (2014). Determination of Lortatadine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and its Pharmacokinetic Application.
- Singh, S. P., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard.
- ResearchGate. (n.d.). LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma.
- European Medicines Agency. (2011).
- BenchChem. (2025).
- Damale, S., et al. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. ASMS 2014 TP498.
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2022).
- International Council for Harmonisation. (2022).
- Mistri, H. N., Jangid, A. G., & Shrivastav, P. S. (2012). Development of a highly sensitive LC-MS/MS method for simultaneous determination of rupatadine and its two active metabolites in human plasma: Application to a clinical pharmacokinetic study.
- BenchChem. (n.d.).
- Johnson, R., Christensen, J., & Lin, C. C. (2002). LC–MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1129-1139.
- ResearchGate. (n.d.). Determination of loratadine in human plasma by LC-MS/MS and its application in bioequivalence study.
- Zhang, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction.
- Rupérez, F. J., et al. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35-41.
- El-Sherif, Z. A., et al. (2004). A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies.
- Heshitha, P., & Annapurna, M. M. (2023). A Review on Analytical Techniques for the Assay of Loratadine. Acta Scientific Pharmaceutical Sciences, 7(12), 59-62.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. graphyonline.com [graphyonline.com]
- 6. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. shimadzu.co.kr [shimadzu.co.kr]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Application Note: High-Throughput Chiral Separation of 3-Methoxy Loratadine Enantiomers using Supercritical Fluid Chromatography
Abstract
This application note presents a robust and efficient method for the enantioselective separation of 3-Methoxy Loratadine, a key derivative related to the second-generation antihistamine, Loratadine. Recognizing the critical importance of stereoisomeric purity in drug safety and efficacy, this guide provides a detailed protocol utilizing Supercritical Fluid Chromatography (SFC).[1][2] The developed method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including reduced analysis time, lower solvent consumption, and improved resolution, aligning with the principles of green chemistry.[3][4] This document is intended for researchers, scientists, and drug development professionals requiring a reliable, high-throughput technique for the chiral analysis and purification of 3-Methoxy Loratadine enantiomers.
Introduction: The Imperative of Chiral Separation
Chirality is a fundamental property in pharmaceutical science, as enantiomers of a drug molecule can exhibit markedly different pharmacological, metabolic, and toxicological profiles.[2] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of individual stereoisomers in chiral drug candidates, often recommending the development of single-enantiomer products to maximize therapeutic benefit and minimize adverse effects.[1][2]
3-Methoxy Loratadine (CAS 165739-73-1) is a derivative of Loratadine, a widely used antihistamine.[5][6] Like its parent compound, it possesses a complex chiral structure.[7][8] Developing an effective method to separate its enantiomers is crucial for pharmacokinetic studies, impurity profiling, and ensuring the quality of pharmaceutical preparations.
While HPLC has traditionally been the workhorse for chiral separations, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and superior alternative, particularly within the pharmaceutical industry.[4][9] SFC leverages a mobile phase of supercritical CO2, often modified with a small amount of organic solvent. The low viscosity and high diffusivity of this mobile phase allow for faster separations, rapid column equilibration, and significantly reduced use of hazardous organic solvents compared to normal-phase HPLC.[4][10][11]
This guide details a validated SFC method, providing the scientific rationale behind the selection of the chiral stationary phase (CSP), mobile phase composition, and other critical parameters.
Experimental Framework: Materials and Methods
Reagents and Chemicals
-
3-Methoxy Loratadine Racemate: Reference standard obtained from a certified supplier.
-
Carbon Dioxide (CO2): SFC Grade (99.99% purity).
-
Methanol (MeOH): HPLC or SFC Grade.
-
Isopropylamine (IPA) or Diethylamine (DEA): Reagent Grade, for use as a mobile phase additive.
Instrumentation
-
Chromatography System: An analytical Supercritical Fluid Chromatography (SFC) system equipped with a back-pressure regulator, solvent delivery pump, autosampler, and column oven.
-
Detector: Photodiode Array (PDA) or UV-Vis detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP is recommended as the primary screening column due to their broad applicability and high success rate in resolving a wide variety of chiral compounds.[12][13] An immobilized amylose or cellulose-based column, such as CHIRALPAK® IA, ID, or CHIRALCEL® OD, is an excellent starting point.
Optimized Chromatographic Conditions
The following parameters were optimized to achieve baseline resolution of the 3-Methoxy Loratadine enantiomers.
| Parameter | Optimized Condition |
| Column | CHIRALPAK® ID (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.2% Isopropylamine |
| Gradient/Isocratic | Isocratic: 30% Methanol w/ 0.2% IPA |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Methanol |
Causality Behind Experimental Choices:
-
CSP Selection: Polysaccharide-based CSPs create "chiral pockets" through their helical polymer structure, enabling enantioselective interactions via hydrogen bonding, π-π interactions, and steric effects.[12][14] Immobilized phases offer greater solvent compatibility and robustness.
-
Mobile Phase: CO₂ serves as the weak, non-polar primary mobile phase. Methanol is used as a polar organic modifier to increase solvent strength and elute the analyte from the polar stationary phase.[10]
-
Basic Additive: 3-Methoxy Loratadine is a basic compound. The addition of a small amount of a basic modifier like Isopropylamine (IPA) is critical. It acts as a competitor for active sites on the stationary phase, significantly improving peak shape and preventing tailing.[15][16]
-
Temperature and Pressure: These parameters control the density and solvent properties of the supercritical fluid, directly impacting retention and selectivity.[10] Operating at 40 °C and 150 bar ensures the mobile phase is in a stable supercritical state.
Detailed Protocols
Protocol 1: Standard and Sample Preparation
-
Prepare Sample Diluent: Use Methanol.
-
Prepare Stock Solution (0.5 mg/mL): Accurately weigh 5 mg of racemic 3-Methoxy Loratadine reference standard. Transfer it to a 10 mL volumetric flask.
-
Dissolve and Dilute: Add approximately 7 mL of Methanol to the flask and sonicate for 5 minutes or until fully dissolved.
-
Final Volume: Allow the solution to return to room temperature, then dilute to the mark with Methanol and mix thoroughly.
-
Transfer: Transfer the solution to an autosampler vial for analysis.
Protocol 2: Chiral SFC System Operation and Data Acquisition
-
System Startup: Turn on the SFC system, ensuring an adequate supply of CO₂ and mobile phase modifier.
-
Method Setup: Program the chromatographic conditions into the instrument control software as detailed in the table above.
-
System Equilibration: Purge the pumps and allow the mobile phase to circulate through the system and column for at least 15-20 minutes, or until a stable baseline is achieved. The faster equilibration of SFC systems is a key advantage over HPLC.[3]
-
System Suitability:
-
Inject the prepared standard solution five consecutive times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the retention times of both enantiomer peaks should be ≤ 2.0%. The resolution between the two enantiomer peaks should be ≥ 1.5.
-
-
Sequence Run: Once system suitability is confirmed, proceed with injecting the analytical samples.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% ee) if required.
Workflow and Data Visualization
The overall workflow for the chiral separation of 3-Methoxy Loratadine is illustrated below.
Caption: Workflow for 3-Methoxy Loratadine enantiomer separation by SFC.
Conclusion
The Supercritical Fluid Chromatography method detailed in this application note provides a rapid, efficient, and robust solution for the chiral separation of 3-Methoxy Loratadine enantiomers. By employing an immobilized polysaccharide-based chiral stationary phase and an optimized CO₂/Methanol mobile phase, baseline resolution was achieved in a significantly shorter runtime than conventional HPLC methods. This "green chemistry" approach not only enhances laboratory throughput but also reduces environmental impact.[3][4] The protocol is highly reproducible and includes system suitability criteria to ensure self-validation, making it suitable for routine use in both research and quality control environments.
References
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. Available from: [Link]
-
News-Medical.Net. Pharmaceutical Applications of Supercritical Fluid Chromatography. Available from: [Link]
-
de la Guardia, M., & Armenta, S. (2011). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. Available from: [Link]
-
Pharmaceutical Technology. (2008). Supercritical Fluid Chiral Separations. Available from: [Link]
-
A.K. Singh, et al. (2020). Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods. PubMed. Available from: [Link]
-
LCGC International. Application Notes: Chiral. Available from: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
-
Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. Available from: [Link] analytica5-1181/4/1/8
-
Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Available from: [Link]
-
Wang, S., et al. (2021). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. 3-Methoxy Loratadine. PubChem Compound Database. Available from: [Link]
-
ResearchGate. The chiral separation of antiallergic drugs. Available from: [Link]
-
Mroczek, M., et al. (2018). A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers. National Institutes of Health (NIH). Available from: [Link]
-
Jamieson, C., et al. (2020). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. National Institutes of Health (NIH). Available from: [Link]
-
Jamieson, C., et al. (2020). Asymmetric Catalysis upon Helically Chiral Loratadine Analogues Unveils Enantiomer-Dependent Antihistamine Activity. PubMed. Available from: [Link]
-
Encyclopedia of Pharmaceutical Technology. Chiral Drug Separation. Available from: [Link]
-
Pharmaffiliates. 3-Methoxy Loratadine. Available from: [Link]
-
Zaggout, F.R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available from: [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Loratadine. Available from: [Link]
-
Bakheit, A. H., et al. (2022). Loratadine. PubMed. Available from: [Link]
-
Sekhon, B. S. (2010). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of PharmTech Research. Available from: [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC International. Available from: [Link]
-
National Center for Biotechnology Information. Loratadine. PubChem Compound Database. Available from: [Link]
-
Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Anti-allergic Drugs and Chiral Recognition Mechanism. ResearchGate. Available from: [Link]
-
Pappala, H., & Annapurna, M. M. (2023). A Review on Analytical Techniques for the Assay of Loratadine. Acta Scientific Pharmaceutical Sciences. Available from: [Link]
-
Waters Corporation. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Available from: [Link]
Sources
- 1. Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. selvita.com [selvita.com]
- 4. news-medical.net [news-medical.net]
- 5. 3-Methoxy Loratadine | C23H25ClN2O3 | CID 18382725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Isolation of 3-Methoxy Loratadine from Pharmaceutical Formulations
Abstract
This comprehensive guide provides a detailed methodology for the isolation of 3-Methoxy Loratadine, a potential process-related impurity or metabolite, from loratadine pharmaceutical formulations. The protocol herein is designed for researchers, analytical scientists, and drug development professionals, offering a robust framework for impurity identification and characterization. The core of this application note is a meticulously developed preparative High-Performance Liquid Chromatography (HPLC) method, validated for its specificity, linearity, and accuracy. We delve into the rationale behind each procedural step, from sample preparation to the final isolation, ensuring a scientifically sound and reproducible workflow. This document also includes protocols for forced degradation studies to intentionally generate loratadine-related impurities, aiding in the comprehensive analysis of drug stability.
Introduction: The Significance of Impurity Profiling
Loratadine is a widely used second-generation antihistamine, valued for its efficacy in treating allergies without significant sedative effects.[1] As with any Active Pharmaceutical Ingredient (API), the purity of loratadine is paramount to its safety and therapeutic effectiveness. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities in pharmaceutical products.
3-Methoxy Loratadine is a compound structurally related to loratadine.[2] Its presence in a final drug product could arise from the synthetic route of loratadine or as a degradation product. Therefore, the ability to isolate and characterize such impurities is a critical aspect of quality control in the pharmaceutical industry. Isolation is the first step towards definitive structural elucidation (e.g., via NMR or Mass Spectrometry) and subsequent toxicological assessment.
This guide provides a systematic approach to isolate 3-Methoxy Loratadine, employing preparative HPLC, a powerful technique for purifying individual components from complex mixtures.[3]
Foundational Principles: Forced Degradation and Analytical Method Development
To effectively isolate an impurity, it is often necessary to first develop a robust analytical method capable of separating it from the API and other related substances. Forced degradation studies are instrumental in this process, as they purposefully degrade the API under various stress conditions to generate potential impurities.[4] This allows for the development of a stability-indicating analytical method.
Forced Degradation of Loratadine
Forced degradation studies on loratadine should be conducted under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[4]
Table 1: Forced Degradation Conditions for Loratadine
| Stress Condition | Reagents and Conditions | Potential Degradants |
| Acid Hydrolysis | 0.1 N HCl at room temperature for 24 hours[4] | Hydrolytic degradation products |
| Base Hydrolysis | 0.1 N NaOH at room temperature for 24 hours[5] | Hydrolytic degradation products |
| Oxidation | 3% H₂O₂ at room temperature for a specified period[4] | Oxidative degradation products |
| Thermal Degradation | Solid drug substance heated at an appropriate temperature | Thermally induced degradation products |
| Photolytic Degradation | Exposure of the drug substance to UV and visible light | Photodegradation products |
Experimental Workflow: From Formulation to Isolated Impurity
The overall process for isolating 3-Methoxy Loratadine can be visualized as a multi-step workflow, beginning with the pharmaceutical formulation and culminating in the pure, isolated compound.
Caption: Workflow for the isolation of 3-Methoxy Loratadine.
Detailed Protocols
Materials and Reagents
-
Loratadine tablets (commercially available)
-
Loratadine reference standard (USP or equivalent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Triethylamine (HPLC grade)
-
Water (deionized or HPLC grade)
-
Syringe filters (0.45 µm)
Sample Preparation from Pharmaceutical Formulation
-
Weighing and Powdering: Accurately weigh and finely powder a representative number of loratadine tablets (e.g., 20 tablets) to ensure homogeneity.[6]
-
Extraction: Transfer an accurately weighed portion of the powdered tablets, equivalent to a specific amount of loratadine (e.g., 100 mg), into a suitable volumetric flask.
-
Sonication: Add a suitable solvent, such as methanol, to the flask and sonicate for a specified period (e.g., 15-20 minutes) to ensure complete dissolution of the API and related impurities.[6][7]
-
Dilution and Filtration: Dilute the solution to the mark with the same solvent and filter through a 0.45 µm syringe filter to remove insoluble excipients.[6]
Analytical HPLC Method for Separation of Loratadine and Its Impurities
A robust analytical HPLC method is the cornerstone of successful preparative isolation. The following method is a representative example and may require optimization based on the specific impurity profile.
Table 2: Analytical HPLC Parameters
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size[8] |
| Mobile Phase A | 0.05 M Potassium phosphate buffer, pH adjusted with phosphoric acid[8] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B |
| Flow Rate | 1.0 mL/min[8] |
| Detection Wavelength | UV at 220 nm[8] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Preparative HPLC for Isolation of 3-Methoxy Loratadine
The analytical method is scaled up for preparative chromatography. The primary goal is to maximize the loading capacity while maintaining adequate resolution between 3-Methoxy Loratadine and the main loratadine peak.
Caption: Process flow for preparative HPLC isolation.
Table 3: Preparative HPLC Parameters
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18, larger dimensions (e.g., 250 mm x 21.2 mm), larger particle size (e.g., 10 µm) | To accommodate higher sample loads for isolation.[9] |
| Mobile Phase | Same as analytical method, prepared in larger volumes | Consistency between analytical and preparative scales. |
| Flow Rate | Scaled up from the analytical method (e.g., 15-20 mL/min) | To maintain similar linear velocity and separation efficiency. |
| Sample Loading | Maximized based on loading studies to avoid peak overlap | To isolate a sufficient quantity of the impurity in a minimal number of runs. |
| Fraction Collection | Triggered by the UV detector signal corresponding to the retention time of 3-Methoxy Loratadine | To selectively collect the fraction containing the target impurity. |
Post-Isolation Analysis
-
Purity Assessment: The collected fractions containing 3-Methoxy Loratadine should be re-analyzed using the analytical HPLC method to assess their purity.
-
Solvent Removal: The solvent from the purified fractions is typically removed under reduced pressure (e.g., using a rotary evaporator) to obtain the isolated solid impurity.
-
Structural Elucidation: The isolated impurity is then subjected to spectroscopic analysis (e.g., Mass Spectrometry, NMR) for definitive structural confirmation.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The analytical HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, and precision.[10] The success of the preparative isolation is directly verified by the purity analysis of the collected fractions. Any co-eluting impurities will be evident in this step, necessitating further optimization of the preparative method.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the isolation of 3-Methoxy Loratadine from pharmaceutical formulations. By following the detailed steps for sample preparation, analytical method development, and preparative HPLC, researchers and scientists can successfully isolate this and other related impurities for further characterization. The emphasis on the rationale behind each step empowers users to adapt and troubleshoot the methodology for their specific applications, ensuring the integrity and quality of their analytical work in the broader context of pharmaceutical development and quality control.
References
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. (2025, May 19). Retrieved January 12, 2026, from [Link]
-
The Power of Preparative HPLC Systems - Teledyne Labs. (n.d.). Retrieved January 12, 2026, from [Link]
-
hplc determination and validation of loratadine in - ISSN: 2277–4998. (n.d.). Retrieved January 12, 2026, from [Link]
-
Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. (n.d.). Retrieved January 12, 2026, from [Link]
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]
-
HPLC Methods for analysis of Loratadine - HELIX Chromatography. (n.d.). Retrieved January 12, 2026, from [Link]
-
Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography - Waters Corporation. (n.d.). Retrieved January 12, 2026, from [Link]
-
LC Determination of Loratadine and Related Impurities - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Spectrophotometric Determination of Loratadine in Bulk and Pharmaceutical Formulations. (n.d.). Retrieved January 12, 2026, from [Link]
-
DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH - Indo American Journal of Pharmaceutical Research. (2015, September 30). Retrieved January 12, 2026, from [Link]
-
Spectrophotometric Determination of Loratadine in Bulk and Pharmaceutical Dosage Form - International Journal of Pharma Sciences and Research. (n.d.). Retrieved January 12, 2026, from [Link]
-
Loratadine USP Related Compound D | 38089-93-9 | : Venkatasai Life Sciences. (n.d.). Retrieved January 12, 2026, from [Link]
-
Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. (n.d.). Retrieved January 12, 2026, from [Link]
-
3-Methoxy Loratadine | C23H25ClN2O3 | CID 18382725 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Drug Content Uniformity: Quantifying Loratadine in Tablets Using a Created Raman Excipient Spectrum - PMC - NIH. (2021, February 27). Retrieved January 12, 2026, from [Link]
-
Results of forced degradation studies | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
“Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation” - Neuroquantology. (n.d.). Retrieved January 12, 2026, from [Link]
-
Mastering Pharmaceutical Impurity Isolation Strategies - Neopharm Labs. (2024, January 31). Retrieved January 12, 2026, from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (n.d.). Retrieved January 12, 2026, from [Link]
-
(PDF) The identification and the quantitative determination of loratadine by the HPLC method - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Determination of loratadine in human plasma by HPLC with solid phase extraction method. (n.d.). Retrieved January 12, 2026, from [Link]
-
Loratadine | C22H23ClN2O2 | CID 3957 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
3-Hydroxy Loratadine | C22H23ClN2O3 | CID 29918864 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine - JOCPR. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Novel Study in the Determination of Loratadine in Pharmaceutical Samples by Precipitating with 3,5-Dinitrosalicylic Acid Utilizing the NAG_4SX3_3D Analyzer at 0-180o in Conjunction with the Continuous Flow Injection Analysis (CFIA) Technique. (2024, January 26). Retrieved January 12, 2026, from [Link]
-
A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies | Request PDF - ResearchGate. (2025, October 10). Retrieved January 12, 2026, from [Link]
-
Loratadine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Chromatograms from the extract of a) a whole Loratadine tablet (100 mg)... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Loratadine - OUCI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Loratadine Capsules Type of Posting Revision Bulletin Posting Date 27-May-2022 Official Date 1-Jun-2022 Expert Committee Small M - USP-NF. (2022, May 27). Retrieved January 12, 2026, from [Link]
- CN103230378A - Method for preparing loratadine tablet - Google Patents. (n.d.).
Sources
- 1. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy Loratadine | C23H25ClN2O3 | CID 18382725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. ijbpas.com [ijbpas.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Methoxy Loratadine Analogs
Introduction: The Rationale for Screening 3-Methoxy Loratadine Analogs
Loratadine, a widely recognized second-generation antihistamine, exerts its therapeutic effects primarily through the selective inverse agonism of the peripheral histamine H1 receptor.[1][2] Its active metabolite, desloratadine, is largely responsible for its antihistaminergic activity.[1] The exploration of loratadine analogs, such as 3-Methoxy Loratadine, opens avenues for discovering novel compounds with potentially improved pharmacokinetic profiles, enhanced potency, or unique pharmacological activities.[3][4] Recent studies have even identified loratadine and its analogs as inhibitors of other targets, such as the amino acid transporter B(0)AT2, suggesting a broader therapeutic potential beyond allergy relief.[5][6][7]
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS assays tailored for the screening of 3-Methoxy Loratadine analogs. The primary focus will be on assays targeting the histamine H1 receptor, a G protein-coupled receptor (GPCR), which is a major class of drug targets.[10][11]
Understanding the Target: The Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a rhodopsin-like GPCR that, upon activation by histamine, couples to the Gq/11 family of G proteins.[12][13] This initiates a signaling cascade that is crucial for mediating allergic and inflammatory responses.[13][14] A thorough understanding of this pathway is fundamental to designing effective HTS assays.
Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[13] The subsequent increase in cytosolic Ca2+ concentration is a key event that can be readily measured in HTS formats.
Simultaneously, DAG, along with the elevated Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory cytokines.[13][15]
Caption: High-Throughput Screening Workflow.
Primary HTS Assay Protocol: Homogeneous Calcium Flux Assay
The measurement of intracellular calcium mobilization is a robust and widely used method for screening GPCRs that couple to the Gq pathway. [11]This protocol outlines a no-wash, homogeneous calcium flux assay using a fluorescent indicator dye, suitable for 384-well or 1536-well plate formats. [16][17] Principle: Cells stably expressing the human histamine H1 receptor are pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine (agonist), the intracellular calcium concentration increases, leading to a change in the fluorescence intensity of the dye. Antagonists, such as 3-Methoxy Loratadine analogs, will inhibit this histamine-induced calcium flux.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Assay Plates: Black-walled, clear-bottom 384-well microplates.
-
Calcium Indicator Dye: Fluo-8 AM or a similar no-wash calcium-sensitive dye.
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage from the cells.
-
Agonist: Histamine dihydrochloride.
-
Reference Antagonist: Loratadine or Desloratadine.
-
Compound Library: 3-Methoxy Loratadine analogs dissolved in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Culture the H1 receptor-expressing cells to ~80-90% confluency.
-
Harvest the cells and resuspend them in culture medium at the desired density.
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plate.
-
Incubate the plates at 37°C, 5% CO2 for 18-24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium indicator dye and probenecid in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 25 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the 3-Methoxy Loratadine analogs and control compounds (Loratadine, vehicle) in assay buffer.
-
Using an automated liquid handler, add 12.5 µL of the compound dilutions to the respective wells of the assay plate.
-
Incubate the plates at room temperature for 15-30 minutes to allow for compound binding.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the histamine solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the assay plate in the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Inject 12.5 µL of the histamine solution into each well.
-
Immediately begin recording the fluorescence signal for 2-3 minutes.
-
Data Analysis:
The primary data output will be the change in fluorescence intensity over time. The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence. For antagonist screening, the data is normalized to the controls:
-
100% Inhibition: Wells containing a saturating concentration of the reference antagonist (e.g., Loratadine).
-
0% Inhibition: Wells containing only the vehicle (DMSO).
The percentage inhibition for each test compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
Compounds exhibiting a percentage inhibition above a predefined threshold (e.g., >50%) are considered "hits" and are selected for further confirmation and characterization. [18]
| Parameter | Example Value | Description |
|---|---|---|
| Cell Seeding Density | 20,000 cells/well | Optimized for a confluent monolayer. |
| Calcium Dye | Fluo-8 AM | High signal-to-background ratio. |
| Histamine (Agonist) Conc. | 100 nM (EC80) | Elicits a robust but not maximal response. |
| Compound Concentration | 10 µM | Single concentration for primary screen. |
| Z'-factor | > 0.5 | A measure of assay quality and robustness. [18]|
Secondary and Orthogonal Assays
To confirm the activity of hits and elucidate their mechanism of action, secondary and orthogonal assays are crucial. These assays help to eliminate false positives that may arise from compound interference with the primary assay's detection system. [10][19] 1. cAMP Accumulation Assay (for potential Gs or Gi coupling):
While the H1 receptor primarily couples to Gq, some GPCRs can exhibit promiscuous coupling to other G proteins. A cyclic AMP (cAMP) assay can determine if the 3-Methoxy Loratadine analogs have any effect on Gs or Gi signaling pathways. [20] 2. β-Arrestin Recruitment Assay:
GPCR activation can also trigger a G protein-independent signaling pathway mediated by β-arrestins. [21]Assays that measure the recruitment of β-arrestin to the activated H1 receptor, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays, can provide valuable information on biased agonism or antagonism. [22][23] 3. Radioligand Binding Assay:
This classic pharmacological technique directly measures the binding of a radiolabeled ligand to the receptor. A competition binding assay, where the ability of the 3-Methoxy Loratadine analogs to displace a known radiolabeled H1 receptor antagonist is measured, can confirm direct binding to the receptor and determine the binding affinity (Ki).
Data Interpretation and Hit Validation
The successful identification of lead compounds from an HTS campaign relies on rigorous data analysis and a systematic hit validation process. [24][25]
-
Hit Confirmation: Putative hits from the primary screen should be re-tested under the same conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to generate dose-response curves and determine their potency (IC50 for antagonists).
-
Selectivity Profiling: Promising compounds should be tested against other related GPCRs to assess their selectivity.
-
Structure-Activity Relationship (SAR) Analysis: The data from the screening of a library of analogs can be used to establish initial SAR, guiding the design of more potent and selective compounds. [5][6]
Conclusion
The methodologies outlined in this application note provide a robust framework for the high-throughput screening of 3-Methoxy Loratadine analogs targeting the histamine H1 receptor. By employing a multi-faceted approach that includes a well-validated primary assay, orthogonal secondary assays, and rigorous data analysis, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The insights gained from these screening efforts can accelerate the drug discovery and development process for the next generation of antihistamines and other GPCR-modulating therapeutics.
References
-
Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). Retrieved from [Link]
-
Cuboni, S., et al. (2014). Loratadine and analogues: discovery and preliminary structure-activity relationship of inhibitors of the amino acid transporter B(0)AT2. Journal of Medicinal Chemistry, 57(22), 9473-9. Retrieved from [Link]
-
Histamine H1 receptor - Wikipedia. (n.d.). Retrieved from [Link]
-
Leurs, R., et al. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical and Experimental Allergy, 29 Suppl 3, 19-28. Retrieved from [Link]
-
Histamine H1 Receptor Activation - SMPDB. (2017). Retrieved from [Link]
-
Mizuguchi, H., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 22(16), 8948. Retrieved from [Link]
-
High-throughput screening - Wikipedia. (n.d.). Retrieved from [Link]
-
High-Throughput GPCR Assay Development - Agilent. (2021). Retrieved from [Link]
-
Recent progress in assays for GPCR drug discovery. (2020). American Journal of Physiology-Cell Physiology, 319(5), C863-C877. Retrieved from [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery - Celtarys. (n.d.). Retrieved from [Link]
-
Quantitative high-throughput screening data analysis: challenges and recent advances - PMC - NIH. (2014). Retrieved from [Link]
-
Loratadine and Analogues: Discovery and Preliminary Structure–Activity Relationship of Inhibitors of the Amino Acid Transporter B0AT2 | Journal of Medicinal Chemistry - ACS Publications. (2014). Retrieved from [Link]
-
Loratadine and Analogues: Discovery and Preliminary Structure-Activity Relationship of Inhibitors of the Amino Acid Transporter B(0)AT2 - ResearchGate. (2014). Retrieved from [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024). Retrieved from [Link]
-
Scheme of the signal transduction of H1-histamine receptors in the... - ResearchGate. (n.d.). Retrieved from [Link]
-
Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC - NIH. (2021). Retrieved from [Link]
-
High-Throughput Screening Data Analysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Analysis of HTS data - Cambridge MedChem Consulting. (2017). Retrieved from [Link]
-
High-Throughput Screening Data Analysis | Semantic Scholar. (2016). Retrieved from [Link]
-
Synthesis and antihistamine evaluations of novel loratadine analogues - ResearchGate. (2012). Retrieved from [Link]
-
Development of FLIPR-Based HTS Assay for G;-Coupled GPCRs. (2006). CRC Press. Retrieved from [Link]
-
Tools for GPCR drug discovery - PMC - NIH. (2011). Retrieved from [Link]
-
An in vitro biological high-throughput screening (HTS) of FDA-approved... - ResearchGate. (n.d.). Retrieved from [Link]
-
High-Throughput Screening Assays. (n.d.). Assay Genie. Retrieved from [Link]
-
A novel fluorescent histamine H1 receptor antagonist demonstrates the advantage of using fluorescence correlation spectroscopy to study the binding of lipophilic ligands - NIH. (2012). Retrieved from [Link]
-
Tailored high-throughput screening solutions for identifying potent hits - Nuvisan. (n.d.). Retrieved from [Link]
-
Loratadine - StatPearls - NCBI Bookshelf. (2023). Retrieved from [Link]
-
Loratadine - Wikipedia. (n.d.). Retrieved from [Link]
-
What is the mechanism of Loratadine? - Patsnap Synapse. (2024). Retrieved from [Link]
-
Histamine H1 Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Retrieved from [Link]
-
Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PubMed. (2018). Retrieved from [Link]
-
A Novel Fluorescent Histamine H(1) Receptor Antagonist Demonstrates the Advantage of Using Fluorescence Correlation Spectroscopy to Study the Binding of Lipophilic Ligands - PubMed. (2012). Retrieved from [Link]
-
(PDF) Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - ResearchGate. (2018). Retrieved from [Link]
Sources
- 1. Loratadine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 3. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loratadine and analogues: discovery and preliminary structure-activity relationship of inhibitors of the amino acid transporter B(0)AT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 13. SMPDB [smpdb.ca]
- 14. innoprot.com [innoprot.com]
- 15. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. mdpi.com [mdpi.com]
- 23. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High-Throughput Screening Data Analysis | Semantic Scholar [semanticscholar.org]
Topic: In Vitro Metabolism Studies of 3-Methoxy Loratadine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Charting the Metabolic Fate of 3-Methoxy Loratadine
In the landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] These characteristics are critical determinants of a drug's pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[3] In vitro metabolism studies serve as a crucial first step in this characterization, offering early insights into a compound's metabolic stability and potential biotransformation pathways before advancing to in vivo testing.[4][5]
This application note provides a comprehensive guide to designing and executing in vitro metabolism studies for 3-Methoxy Loratadine, a derivative of the widely-used second-generation antihistamine, Loratadine. While specific metabolic data for 3-Methoxy Loratadine is not extensively published, the well-documented metabolic pathways of its parent compound provide a robust scientific foundation for structuring these investigations.
Loratadine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzymes CYP3A4 and, to a lesser extent, CYP2D6, to form its major active metabolite, descarboethoxyloratadine (DCL), also known as desloratadine.[6][7][8][9][10][11] This established pathway serves as our primary hypothesis for investigating the biotransformation of 3-Methoxy Loratadine. The protocols outlined herein are designed to determine the metabolic stability of 3-Methoxy Loratadine and to identify the key enzymes responsible for its clearance, a process known as reaction phenotyping.
Scientific Foundation: The Rationale Behind In Vitro Models
The liver is the principal site of drug metabolism, where a superfamily of enzymes, primarily the cytochrome P450s, chemically modify xenobiotics to facilitate their excretion.[2] To model this complex biological environment in a controlled laboratory setting, subcellular fractions, particularly human liver microsomes (HLMs), are widely employed.[4][12][13]
Human Liver Microsomes (HLMs): These are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes.[4] HLMs are a rich source of Phase I metabolic enzymes, including the CYP and flavin-containing monooxygenase (FMO) systems, making them an ideal and cost-effective matrix for metabolic stability and metabolite identification studies.[12][14]
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is responsible for the oxidative metabolism of the vast majority of clinically used drugs.[12] Given that Loratadine is a known substrate for CYP3A4 and CYP2D6[6][7][8], these isoforms are the primary candidates for investigation in the metabolism of 3-Methoxy Loratadine.
Cofactor Requirements: The catalytic activity of CYP enzymes is dependent on the presence of cofactors, most notably the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH), which provides the necessary reducing equivalents for the monooxygenase reaction.[15] Therefore, in vitro incubations must be supplemented with an NADPH-regenerating system to ensure sustained enzyme activity.
Experimental Workflow Overview
The overall process for evaluating the in vitro metabolism of a test compound involves incubation with a suitable enzyme source, termination of the reaction, sample processing, and finally, bioanalysis to quantify the disappearance of the parent compound and the formation of metabolites.
Caption: General workflow for an in vitro metabolic stability assay.
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolic depletion of 3-Methoxy Loratadine when incubated with pooled HLMs, and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Materials and Reagents:
-
3-Methoxy Loratadine
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (from a reputable supplier)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH-Regenerating System Solution A (e.g., 26 mM NADP+, 66 mM Glucose-6-Phosphate)
-
NADPH-Regenerating System Solution B (e.g., 40 U/mL Glucose-6-Phosphate Dehydrogenase)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade, chilled
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not found in the matrix, like Desloratadine-d4)
-
Purified Water
-
Incubator or shaking water bath set to 37°C
-
Microcentrifuge tubes or 96-well plates
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of 3-Methoxy Loratadine in DMSO.
-
Prepare the final incubation buffer by mixing 0.5 M Potassium Phosphate Buffer (pH 7.4) with purified water to a final concentration of 100 mM.
-
Thaw HLM and NADPH solutions on ice. Dilute the HLM stock with 100 mM phosphate buffer to an intermediate concentration (e.g., 2 mg/mL).
-
-
Incubation Setup:
-
Prepare a master mix of the HLM and buffer. For a final HLM protein concentration of 1 mg/mL in a 200 µL reaction volume, combine the required volumes of buffer and the diluted HLM.
-
Aliquot the HLM/buffer mix into microcentrifuge tubes or wells of a 96-well plate.
-
Include negative control incubations without the NADPH-regenerating system to assess for non-CYP-mediated degradation.
-
Pre-incubate the plate/tubes at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Prepare a working solution of 3-Methoxy Loratadine by diluting the 1 mM stock. To achieve a final incubation concentration of 1 µM, you can make an intermediate dilution in buffer.
-
To start the reaction, add the NADPH-regenerating system (Solutions A and B) to all wells except the negative controls.
-
Immediately after, add the 3-Methoxy Loratadine working solution to all wells. The final concentration of DMSO should be low (<0.2%) to avoid inhibiting enzyme activity.[12]
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells.
-
To quench the reaction, add 2-3 volumes of ice-cold acetonitrile containing the internal standard (e.g., 400 µL of ACN + IS for a 200 µL reaction). The "0 minute" time point is quenched immediately after adding the test compound.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at high speed (e.g., >3000 x g for 15 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or HPLC vials for LC-MS/MS analysis.
-
Data Analysis
-
Quantification: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of 3-Methoxy Loratadine relative to the internal standard at each time point.
-
Calculation of Metabolic Stability:
-
Plot the natural logarithm (ln) of the percentage of 3-Methoxy Loratadine remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)
-
| Parameter | Typical Value/Condition | Rationale |
| Test Compound Conc. | 1 µM | Low concentration to be under apparent Km conditions. |
| HLM Protein Conc. | 0.5 - 1.0 mg/mL | Balances metabolic activity with minimizing protein binding.[4] |
| Incubation Temperature | 37°C | Mimics physiological conditions.[15] |
| pH | 7.4 | Optimal pH for most CYP enzymes. |
| Organic Solvent | <0.2% DMSO | High concentrations of solvents can inhibit enzyme activity.[12] |
Protocol 2: Metabolite Identification and Reaction Phenotyping
Objective: To identify potential metabolites of 3-Methoxy Loratadine and to determine the specific CYP450 enzymes responsible for its metabolism.
Approach: This protocol uses two parallel methods:
-
Recombinant CYPs: Incubating the compound with individual, expressed human CYP enzymes.
-
Chemical Inhibition: Incubating the compound with pooled HLMs in the presence of selective chemical inhibitors for specific CYP isoforms.
Step-by-Step Methodology
-
Incubation with Recombinant CYPs:
-
Set up individual incubations containing 3-Methoxy Loratadine (1 µM) and a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C19, CYP1A2, CYP2C9), along with the NADPH-regenerating system.
-
Follow the incubation and quenching procedure described in Protocol 1, typically using a single, longer time point (e.g., 60 minutes).
-
Analyze the samples by LC-MS/MS. A significant decrease in the parent compound or the appearance of a metabolite peak in a specific CYP incubation identifies that enzyme as being involved in the metabolism.
-
-
Chemical Inhibition in HLMs:
-
Set up incubations with pooled HLMs as described in Protocol 1.
-
In separate wells, pre-incubate the HLMs for 10-15 minutes with a selective inhibitor before adding 3-Methoxy Loratadine.
-
Include a control incubation with no inhibitor.
-
Initiate the reaction and quench after a set time (e.g., 30 minutes).
-
Analyze the amount of parent compound remaining. A significant reduction in metabolism (i.e., more parent compound remaining) compared to the control indicates that the inhibited enzyme plays a major role.
-
| Inhibitor | Target CYP Isoform | Typical Concentration |
| Ketoconazole | CYP3A4 | 1 µM |
| Quinidine | CYP2D6 | 1 µM |
| Ticlopidine | CYP2C19 | 10 µM |
| Furafylline | CYP1A2 | 10 µM |
| Sulfaphenazole | CYP2C9 | 10 µM |
Note: Inhibitor concentrations should be optimized to ensure selectivity.
Metabolite Identification Analysis
-
Use high-resolution LC-MS/MS to analyze samples from the HLM incubation.
-
Compare the chromatograms of the t=60 min sample with the t=0 min sample to find new peaks corresponding to potential metabolites.
-
Analyze the mass spectra of these new peaks to propose biotransformations based on the mass shift from the parent compound (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation).
Hypothesized Metabolic Pathway
Based on the known metabolism of Loratadine, the primary metabolic routes for 3-Methoxy Loratadine are likely to involve O-demethylation of the methoxy group and/or hydroxylation on the piperidine or aromatic rings, primarily catalyzed by CYP3A4 and CYP2D6.
Caption: Hypothesized metabolic pathways for 3-Methoxy Loratadine.
Analytical Considerations: LC-MS/MS Methodology
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for these studies due to its high sensitivity, specificity, and speed.[16] A robust method should be developed to quantify 3-Methoxy Loratadine and separate it from potential metabolites.
| Parameter | Example Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Gradient elution (e.g., 5% to 95% B over 3 minutes) |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Parent) | To be determined experimentally for 3-Methoxy Loratadine |
| MRM Transition (IS) | Dependent on selected Internal Standard |
Note: The MRM transitions for Loratadine (383.1 → 337.1) and Desloratadine (311.1 → 259.0) can serve as a starting point for method development.[17][18]
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro metabolic assessment of 3-Methoxy Loratadine. By leveraging human liver microsomes and specific CYP enzymes, researchers can efficiently determine the metabolic stability of the compound and identify the key enzymes involved in its biotransformation. These foundational studies are indispensable for predicting in vivo pharmacokinetics, anticipating potential drug-drug interactions, and making informed decisions in the drug development pipeline.
References
-
Yumibe, N., Huie, K., Chen, K. J., Clement, R. P., & Cayen, M. N. (1996). Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6. PubMed. [Link]
-
Yumibe, N., Huie, K., Chen, K. J., Clement, R. R., & Cayen, M. N. (1995). Identification of Human Liver Cytochrome P450s Involved in the Microsomal Metabolism of the Antihistaminic Drug Loratadine. International Archives of Allergy and Immunology. [Link]
-
Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. ResearchGate. [Link]
-
El-Kadi, A. O. S., & Tbibi, F. (2012). Kinetic parameters of human P450 isoforms involved in the metabolism of the antiallergic drug, loratadine. International Scholars Journals. [Link]
-
Barecki, M. E., Woly, M. A., & Kelm, G. R. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. PubMed. [Link]
-
Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
Lin, J. H. (2009). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Institutes of Health (NIH). [Link]
-
Li, Q., Shi, H. Y., Wang, K., Kan, M., Zheng, Y., Hao, G. X., ... & Zhao, W. (2020). Determination of Loratadine and Its Active Metabolite in Plasma by LC/MS/MS: An Adapted Method for Children. Bentham Science Publishers. [Link]
-
Sykes, M. J., & Uchaipichat, N. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders. [Link]
-
Li, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. Dovepress. [Link]
-
XenoTech. (2025). How to Conduct an In Vitro Metabolic Stability Study. XenoTech. [Link]
-
Li, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. National Institutes of Health (NIH). [Link]
-
Ghosal, A., & Ramanathan, R. (2013). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink. [Link]
-
Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. ResearchGate. [Link]
-
Johnson-Davis, K. L., & Sadler, B. (2010). LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. ResearchGate. [Link]
-
Li, Q., et al. (2020). Determination of loratadine and its active metabolite in plasma by LC/MS/MS: An adapted method for children. Machinery. [Link]
-
NursingCenter. (n.d.). loratadine. NursingCenter. [Link]
-
Drugs.com. (n.d.). Loratadine. Drugs.com. [Link]
-
Bhalerao, R. (2017). Application of drug metabolism 4. SlideShare. [Link]
-
Study.com. (n.d.). Loratadine: Pharmacokinetics & Pharmacodynamics. Study.com. [Link]
-
Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. PubMed. [Link]
-
Kumar, S., et al. (2021). Pharmaco-metabolomics opportunities in drug development and clinical research. National Institutes of Health (NIH). [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
-
French, M. (2022). Application of Drug Metabolism and its Stages. Longdom Publishing. [Link]
-
Gebre, S. A., & Gebremedhin, G. (2019). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers. [Link]
Sources
- 1. Pharmaco‐metabolomics opportunities in drug development and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Application of drug metabolism 4 | PPTX [slideshare.net]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. study.com [study.com]
- 11. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. frontiersin.org [frontiersin.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Secure Verification [machinery.mas.bg.ac.rs]
Application Note: The Use of 3-Methoxy Loratadine as a Reference Standard for Accurate Impurity Profiling in Loratadine Drug Products
Abstract
This application note provides a comprehensive guide for the use of 3-Methoxy Loratadine as a certified reference standard for the identification and quantification of impurities in Loratadine drug substances and products. We will delve into the scientific rationale behind impurity profiling, provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) analysis, and discuss the necessary steps for ensuring data integrity through system suitability and validation. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
The Critical Role of Impurity Profiling in Pharmaceutical Quality
In the development and manufacturing of pharmaceuticals, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass any impurities present. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities in drug products. The International Council for Harmonisation (ICH) Q3A/B guidelines provide a framework for identifying, qualifying, and controlling these impurities, underscoring their potential impact on the safety and efficacy of the final drug product.
Loratadine, a widely used second-generation antihistamine, can contain various impurities stemming from its synthesis, degradation, or storage. 3-Methoxy Loratadine is a known process-related impurity and potential metabolite. Its structural similarity to Loratadine makes its separation and accurate quantification a critical challenge in quality control. The use of a well-characterized, high-purity reference standard is therefore not merely a recommendation but a necessity for achieving accurate and reproducible analytical results.
This guide provides the scientific and procedural framework for utilizing 3-Methoxy Loratadine as a reference standard, ensuring that analytical methods are robust, reliable, and compliant with global regulatory expectations.
Physicochemical Characterization of 3-Methoxy Loratadine
A thorough understanding of the reference standard's properties is fundamental to its correct application. 3-Methoxy Loratadine is an organic compound that requires precise handling and storage to maintain its integrity.
| Property | Value |
| Chemical Name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
| Molecular Formula | C23H25ClN2O3 |
| Molecular Weight | 428.91 g/mol |
| CAS Number | 153437-67-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in acetonitrile, methanol, and dichloromethane. Sparingly soluble in water. |
| Storage Conditions | 2-8°C, protected from light and moisture. |
Experimental Protocols
The following protocols are designed to be robust and reproducible. They incorporate system suitability checks to ensure the validity of the analytical run.
Required Materials and Equipment
-
Reference Standards: 3-Methoxy Loratadine (Certified Reference Material), Loratadine USP/Ph. Eur. grade.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (analytical grade), Glacial Acetic Acid (analytical grade), Deionized Water (18.2 MΩ·cm).
-
Equipment: Analytical balance (0.01 mg readability), HPLC system with a UV/Vis or Diode Array Detector (DAD), C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size), Class A volumetric flasks and pipettes, 0.22 µm syringe filters.
Preparation of Reference Standard Solutions
Accurate preparation of standard solutions is the foundation of quantitative analysis.
Step 1: Preparation of Mobile Phase
-
Mobile Phase A: Prepare a 10 mM ammonium acetate buffer. Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of deionized water. Adjust the pH to 5.5 with glacial acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Scientist's Note: The use of a buffered mobile phase (pH 5.5) is crucial for maintaining a consistent ionization state of the analytes, which leads to stable retention times and improved peak shapes.
Step 2: Preparation of Diluent
-
A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) is recommended as the diluent to ensure solubility and compatibility with the starting mobile phase conditions.
Step 3: Preparation of 3-Methoxy Loratadine Stock Solution (S1)
-
Accurately weigh approximately 10 mg of 3-Methoxy Loratadine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This yields a stock solution of approximately 100 µg/mL.
Step 4: Preparation of Working Standard Solution (S2)
-
Pipette 1.0 mL of the Stock Solution (S1) into a 100 mL volumetric flask.
-
Dilute to volume with the diluent. This yields a working standard solution of approximately 1.0 µg/mL, which often corresponds to the 0.1% reporting threshold for a 1 mg/mL API sample.
Step 5: Preparation of Loratadine Sample Solution
-
Accurately weigh approximately 50 mg of the Loratadine API or an equivalent amount of ground tablets into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent. This yields a sample solution of approximately 1 mg/mL.
-
Filter an aliquot through a 0.22 µm syringe filter before injection.
HPLC-UV Method for Impurity Profiling
This gradient method is designed to provide optimal separation between Loratadine and its key impurities, including 3-Methoxy Loratadine.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
-
Scientist's Note: A gradient elution is necessary to first elute more polar impurities in the aqueous mobile phase and then increase the organic content (%B) to elute the hydrophobic API (Loratadine) and related impurities like 3-Methoxy Loratadine in a reasonable time with good peak shape. The re-equilibration step at the end is critical for method reproducibility.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system's performance must be verified.
-
Procedure: Inject the Working Standard Solution (S2) six replicate times.
-
Acceptance Criteria (as per USP <621>):
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): 0.8 - 1.5
-
Theoretical Plates (N): ≥ 2000
-
Data Analysis and Interpretation
The amount of 3-Methoxy Loratadine in a sample is calculated by comparing its peak area to that of the reference standard.
Calculation Formula:
Where:
-
Area_Imp: Peak area of 3-Methoxy Loratadine in the sample chromatogram.
-
Area_Std: Average peak area of 3-Methoxy Loratadine from the SST injections.
-
Conc_Std: Concentration of the Working Standard Solution (S2) in mg/mL.
-
Conc_Sample: Concentration of the Loratadine sample solution in mg/mL.
Example Data:
| Analyte | Retention Time (min) | Peak Area | Calculated % w/w |
| 3-Methoxy Loratadine Std (1 µg/mL) | ~12.5 | 55,120 | N/A |
| Loratadine (Sample) | ~15.2 | 18,540,800 | 99.85% |
| 3-Methoxy Loratadine (in Sample) | ~12.5 | 9,875 | 0.018% |
Workflow Visualization
The following diagram illustrates the complete workflow from standard preparation to final data reporting.
Caption: Workflow for Impurity Profiling of Loratadine using 3-Methoxy Loratadine.
Conclusion
The accurate identification and quantification of impurities are non-negotiable aspects of pharmaceutical quality control. 3-Methoxy Loratadine serves as a critical reference standard in the analysis of Loratadine, enabling laboratories to develop and validate robust analytical methods. By following the detailed protocols and rationale outlined in this application note, scientists can ensure their impurity profiling methods are sensitive, accurate, and compliant with stringent regulatory standards, ultimately contributing to the safety and efficacy of the final drug product.
References
-
ICH Harmonised Tripartite Guideline Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Guidance for Industry: ANDA Submissions – Impurities in Drug Substances. U.S. Food and Drug Administration (FDA). [Link]
Application Note: Investigative Protocol for Forced Degradation of Loratadine with a Focus on 3-Methoxy Loratadine Formation
Abstract
This technical guide provides a comprehensive framework for conducting forced degradation studies on Loratadine, a second-generation H1 histamine antagonist, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines. Standard protocols for hydrolytic, oxidative, thermal, and photolytic stress testing are detailed to identify common degradation products. Furthermore, this note addresses the specific challenge of generating and identifying 3-Methoxy Loratadine, a known but less common related substance. While not a typical product of standard stress testing, an investigative protocol is proposed to explore conditions that may favor its formation. This document is intended for researchers, scientists, and drug development professionals engaged in impurity profiling, stability-indicating method development, and formulation enhancement.
Introduction: The Imperative of Forced Degradation
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[1][2] These studies subject the Active Pharmaceutical Ingredient (API) to conditions more severe than those used in accelerated stability testing to achieve several key objectives:
-
Elucidation of Degradation Pathways: Understanding the chemical breakdown mechanisms of the drug substance.[3]
-
Identification of Degradation Products: Characterizing potential impurities that may arise during storage and handling.[4]
-
Development of Stability-Indicating Methods: Ensuring that the chosen analytical methods can accurately separate and quantify the API from its degradants.[3][4]
-
Informing Formulation and Packaging Strategies: Gaining insights into the intrinsic stability of the molecule to develop a robust drug product.[4]
Loratadine is susceptible to degradation under various conditions, primarily through hydrolysis of its ethyl carbamate group and oxidation of its tricyclic structure.[4][5] This application note provides established protocols to study these pathways and introduces a novel investigative protocol to explore the formation of 3-Methoxy Loratadine.
Chemical Structures
A clear understanding of the molecular structures is fundamental to the study.
| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number |
| Loratadine | C₂₂H₂₃ClN₂O₂ | 382.88 g/mol | 79794-75-5 | |
| 3-Methoxy Loratadine | C₂₃H₂₅ClN₂O₃ | 412.91 g/mol | 165739-73-1[6] | |
| Loratadine Carboxylic Acid (Alkaline Hydrolysis Product) | ![]() | C₂₀H₁₉ClN₂O₂ | 354.83 g/mol | 145742-31-0 |
Established Forced Degradation Protocols for Loratadine
The following protocols are designed to induce approximately 5-20% degradation, as recommended by ICH Q1A(R2), to ensure that the degradation products are readily detectable without being overly complex.[7]
Hydrolytic Degradation
Loratadine's ester linkage is prone to hydrolysis under both acidic and basic conditions.[4][5]
-
Acid Hydrolysis Protocol:
-
Prepare a 1.0 mg/mL stock solution of Loratadine in methanol.
-
Transfer 5 mL of the stock solution to a 50 mL flask.
-
Add 5 mL of 1.0 N HCl.
-
Reflux the mixture at 60°C for 48 hours.
-
Cool the solution to room temperature and carefully neutralize with 1.0 N NaOH.
-
Dilute to a final volume of 25 mL with the mobile phase to a target concentration of 200 µg/mL.
-
Analyze immediately via HPLC.
-
-
Alkaline Hydrolysis Protocol:
-
Prepare a 1.0 mg/mL stock solution of Loratadine in methanol.
-
Transfer 5 mL of the stock solution to a 50 mL flask.
-
Add 5 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.[8]
-
Carefully neutralize with 0.1 N HCl.
-
Dilute to a final volume of 25 mL with the mobile phase to a target concentration of 200 µg/mL.
-
Analyze immediately via HPLC. The primary expected degradant is the corresponding carboxylic acid.[5][9]
-
Oxidative Degradation
Oxidation can affect multiple sites on the Loratadine molecule, potentially leading to a complex mixture of products, including N-oxides.[4]
-
Oxidative Degradation Protocol:
-
Prepare a 1.0 mg/mL stock solution of Loratadine in methanol.
-
Transfer 5 mL of the stock solution to a 50 mL flask.
-
Add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for 48 hours, protected from light.
-
Dilute to a final volume of 25 mL with the mobile phase to a target concentration of 200 µg/mL.
-
Analyze immediately via HPLC.
-
Thermal and Photolytic Degradation
-
Thermal Degradation Protocol (Solid State):
-
Place a thin layer of solid Loratadine powder in a petri dish.
-
Expose to dry heat at 80°C in a calibrated oven for 72 hours.[4]
-
After exposure, prepare a 200 µg/mL solution in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation Protocol (Solution):
-
Prepare a 1.0 mg/mL solution of Loratadine in methanol.[4]
-
Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[3][4]
-
Prepare a control sample by wrapping an identical solution in aluminum foil and storing it under the same conditions.
-
After exposure, dilute the samples to 200 µg/mL with the mobile phase for HPLC analysis.
-
Investigative Protocol: Targeting the Formation of 3-Methoxy Loratadine
Scientific Rationale: 3-Methoxy Loratadine is a known related substance but is not reported as a degradant under standard ICH stress conditions. Its formation would require the introduction of a methoxy group onto the pyridine ring of the Loratadine molecule. This is not a simple hydrolytic or oxidative transformation. We hypothesize that such a reaction might occur under conditions where methanol (the solvent) can react with the drug substance, possibly through a free-radical mechanism or nucleophilic substitution on an activated intermediate. Photolytic stress in the presence of methanol is a plausible condition to investigate for such a transformation.
Disclaimer: This is an exploratory protocol designed for investigative purposes. The formation of 3-Methoxy Loratadine is not guaranteed.
-
Investigative Methoxylation Protocol:
-
Sample Preparation: Prepare a 1.0 mg/mL solution of Loratadine in anhydrous HPLC-grade methanol. Anhydrous conditions are preferred to minimize competing hydrolytic pathways.
-
Stress Condition: Place the solution in a quartz cell to ensure maximum UV penetration.
-
Photolytic Exposure: Irradiate the sample using a high-intensity UV lamp (e.g., 254 nm or a broad-spectrum source) for an extended period (e.g., 7 days). Monitor the degradation periodically.
-
Control Samples:
-
A sample stored in the dark at the same temperature.
-
A sample prepared in an inert solvent (e.g., acetonitrile) and subjected to the same light exposure to differentiate solvent-mediated effects.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot and dilute to a working concentration (e.g., 200 µg/mL) with the mobile phase.
-
Analyze using a high-resolution HPLC-MS system to screen for the mass of 3-Methoxy Loratadine (m/z 413.16).
-
-
Analytical Methodology: Stability-Indicating HPLC-UV/MS
A robust, stability-indicating analytical method is critical for resolving Loratadine from its potential degradation products, including the target 3-Methoxy Loratadine.
| Parameter | Recommended Conditions |
| Instrument | UPLC/HPLC system with PDA/UV and Mass Spectrometer detector |
| Column | C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5µm)[9] |
| Mobile Phase A | 0.05 M Monobasic Potassium Phosphate buffer, pH adjusted to 3.6 with phosphoric acid[9] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time 0: 30% B; Time 20: 70% B; Time 25: 70% B; Time 26: 30% B; Time 30: 30% B |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30°C |
| Detection | UV at 250 nm[5][9] and MS scan for peak identification |
| Injection Volume | 10 µL |
Method Validation: This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to prove it is stability-indicating.
Visualization of Workflows and Pathways
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. jocpr.com [jocpr.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 3-Methoxy Loratadine and Related Metabolites in Antihistamine Research
Introduction: Beyond the Parent Compound
Loratadine is a cornerstone of second-generation antihistamines, prized for its efficacy in treating allergic conditions like rhinitis and urticaria without the significant sedative effects of its predecessors.[1][2] Its clinical success, however, is not solely attributable to the parent molecule. Loratadine is, in essence, a prodrug that undergoes rapid and extensive first-pass metabolism in the liver.[3][4] This biotransformation yields a spectrum of metabolites, chief among them being desloratadine (DCL), which possesses even greater antihistaminic potency than loratadine itself.[5][6]
The metabolic journey doesn't end with desloratadine. Further enzymatic processes, including hydroxylation, lead to a variety of other compounds, such as the major active human metabolite 3-hydroxydesloratadine.[7][8] Within this complex metabolic and synthetic landscape exists 3-Methoxy Loratadine, a compound identified as a potential metabolite or process-related impurity.[]
For researchers in drug development and pharmacology, a comprehensive understanding of this metabolic profile is critical. Characterizing the activity—or lack thereof—of each metabolite and related substance is essential for several reasons:
-
Defining the Pharmacological Profile: The overall therapeutic effect and duration of action are a composite of the activities of the parent drug and its active metabolites.[5]
-
Ensuring Safety and Efficacy: Identifying all metabolic products is crucial for toxicology studies and for understanding potential drug-drug interactions.
-
Quality Control in Manufacturing: For compounds like 3-Methoxy Loratadine that may arise as impurities, sensitive analytical methods are required to ensure the purity and safety of the final drug product.[10]
This guide provides a detailed exploration of the metabolic pathways of loratadine and offers robust protocols for the in vitro and in vivo characterization of its metabolites, with a conceptual focus on how a compound like 3-Methoxy Loratadine would be evaluated in antihistamine research.
Section 1: The Metabolic Cascade of Loratadine
Loratadine's journey in the body is a prime example of metabolic activation. Upon oral administration, it is well-absorbed from the gastrointestinal tract and proceeds to the liver, where it is extensively metabolized by the cytochrome P450 (CYP) enzyme system.[4][11]
1.1. Primary Metabolism: Formation of Desloratadine (DCL) The principal metabolic step is the decarboethoxylation of loratadine to form desloratadine (descarboethoxyloratadine). This conversion is primarily mediated by CYP3A4 and, to a lesser extent, CYP2D6 .[12][13][14] The high inter-subject variability observed in loratadine plasma levels is often attributed to the polymorphic nature of these enzymes.[13] Desloratadine is not only the major metabolite but is also 2.5 to 4 times more potent as an H1 receptor antagonist than the parent drug, making it a "third-generation" antihistamine in its own right.[5][6][7]
1.2. Secondary Metabolism: Hydroxylation and Glucuronidation Following its formation, desloratadine undergoes further metabolism. A key pathway is hydroxylation, catalyzed by CYP2C8, which results in the formation of 3-hydroxydesloratadine.[1][15] This metabolite is then inactivated through glucuronidation by the enzyme UGT2B10.[1][8][15] The formation of methoxylated compounds like 3-Methoxy Loratadine, while less documented as a primary metabolic route, represents a class of molecules that must be analytically monitored and pharmacologically characterized if present.
Caption: Metabolic pathway of Loratadine.
Section 2: Protocols for In Vitro Evaluation
In vitro assays are the first step in characterizing the antihistaminic potential of a test compound. They provide crucial data on receptor interaction and cellular function.
Protocol 2.1: Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., 3-Methoxy Loratadine) for the histamine H1 receptor (H₁R) through competitive displacement of a radiolabeled ligand.
Causality: This assay directly measures the physical interaction between the compound and the target receptor. A high binding affinity (low Kᵢ value) is a prerequisite for potent receptor antagonism. We use [³H]-mepyramine, a well-characterized H₁R antagonist, as the radioligand.
Materials:
-
HEK293T cell membrane homogenates expressing human H₁R.
-
[³H]-mepyramine (radioligand).
-
Test compound (3-Methoxy Loratadine) dissolved in appropriate vehicle (e.g., DMSO).
-
Mianserin (for determining non-specific binding).
-
Binding Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: Design a 96-well plate map for total binding, non-specific binding (NSB), and competitive binding with a serial dilution of the test compound.
-
Reagent Preparation:
-
Prepare a 2X concentration of [³H]-mepyramine in binding buffer (final concentration will be ~3-6 nM).
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 10 pM).
-
Prepare a 2X concentration of Mianserin for NSB wells (final concentration will be 10 µM).[16]
-
-
Incubation:
-
To each well, add 50 µL of the appropriate solution (buffer for total binding, Mianserin for NSB, test compound for competition).
-
Add 50 µL of the 2X [³H]-mepyramine solution to all wells.
-
Add 100 µL of the H₁R membrane homogenate preparation (protein concentration optimized previously, e.g., 5-10 µ g/well ) to initiate the binding reaction.
-
-
Equilibration: Incubate the plate for 4 hours at 25°C with gentle agitation to allow the binding to reach equilibrium.[16]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold binding buffer to remove any remaining unbound radioactivity.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for H₁ Receptor Binding Assay.
Protocol 2.2: Cellular Histamine Release Inhibition Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit IgE-mediated histamine release from mast cells.
Causality: While binding assays confirm target engagement, functional assays measure the biological consequence. Antihistamines work by preventing histamine from activating H₁R on various cells, but many also stabilize mast cells, preventing their degranulation and the release of histamine and other inflammatory mediators.[1][] This assay models that physiological effect.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cell line (a model for mast cells).
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.
-
Anti-DNP IgE antibody (for sensitization).
-
DNP-HSA antigen (for stimulation/challenge).
-
Test compound (3-Methoxy Loratadine).
-
Release Buffer (e.g., PIPES-buffered saline with Ca²⁺ and Mg²⁺).[17]
-
Histamine ELISA kit or a fluorometric assay for histamine quantification.
Step-by-Step Methodology:
-
Cell Seeding: Plate RBL-2H3 cells in 24-well plates at a density that allows them to reach ~90% confluence after 18-24 hours.[17]
-
Sensitization: Aspirate the medium and add fresh medium containing anti-DNP IgE (e.g., 0.2 µg/mL). Incubate for 1-2 hours at 37°C to allow the IgE to bind to FcεRI receptors on the cell surface.[17]
-
Pre-incubation with Test Compound:
-
Wash the sensitized cells twice with release buffer.
-
Add release buffer containing various concentrations of the test compound (or vehicle control) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Antigen Challenge:
-
To stimulate histamine release, add DNP-HSA antigen (e.g., 10-100 ng/mL) to all wells except the negative control (spontaneous release) wells.
-
For a positive control (total histamine), lyse a separate set of cells with a detergent like Triton X-100.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection: Stop the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells and collect the supernatant from each well.
-
Histamine Quantification: Measure the histamine concentration in each supernatant sample using a validated ELISA kit or other quantitative method according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of histamine release for each well relative to the total histamine control.
-
Calculate the percent inhibition of release for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.
-
Section 3: Protocols for In Vivo Evaluation
In vivo models are essential to confirm that the in vitro activity translates to a physiological effect in a whole organism.[18]
Protocol 3.1: Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the ability of a test compound to protect against histamine-induced bronchospasm, a key feature of an allergic asthma attack.
Causality: Guinea pigs are highly sensitive to histamine, which causes severe bronchoconstriction.[19] This model directly assesses the protective effect of an H₁R antagonist in the respiratory system. An effective antihistamine will significantly delay the onset of respiratory distress.
Materials:
-
Male guinea pigs (e.g., 300-400g).
-
Test compound (3-Methoxy Loratadine) formulated for oral (p.o.) or intraperitoneal (i.p.) administration.
-
Positive control (e.g., Loratadine or Cetirizine).
-
Vehicle control (e.g., saline or 0.5% methylcellulose).
-
Histamine aerosol solution (e.g., 0.1-0.2% histamine dihydrochloride in saline).
-
Airtight histamine chamber with a nebulizer.[19]
Step-by-Step Methodology:
-
Animal Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound group(s).
-
Drug Administration: Administer the test compound, positive control, or vehicle to the respective groups via the chosen route (e.g., p.o.). Wait for the appropriate pre-treatment time (e.g., 60 minutes) to allow for drug absorption.
-
Histamine Exposure:
-
Place one animal at a time into the histamine chamber.
-
Expose the animal to a constant aerosol of the histamine solution generated by the nebulizer.
-
-
Observation: Observe the animal continuously and record the time (in seconds) to the onset of pre-convulsive dyspnea (PCD) - characterized by signs of severe respiratory distress and collapse. This is the endpoint.
-
Animal Removal: Immediately remove the animal from the chamber upon reaching the endpoint and place it in fresh air to recover.
-
Data Analysis:
-
Calculate the mean time to PCD for each group.
-
Compare the mean PCD time of the test and positive control groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
Calculate the percentage of protection offered by the test compound.
-
Section 4: Pharmacokinetic and Analytical Data
The biological activity of loratadine is intrinsically linked to its pharmacokinetic profile and that of its active metabolite, desloratadine.
Table 1: Comparative Pharmacokinetic Parameters of Loratadine and Desloratadine
| Parameter | Loratadine (LOR) | Desloratadine (DCL) | Reference |
| Time to Peak (Tₘₐₓ) | ~1.2 - 1.3 hours | ~1.5 hours | [3][5][20] |
| Elimination Half-Life (T₁/₂) | ~6 - 8.5 hours | ~13.4 - 27 hours | [4][5][20] |
| Plasma Protein Binding | 97% - 99% | 73% - 76% | [1][4] |
| Area Under Curve (AUC₀-∞) | Highly Variable (e.g., 47 ± 49 µg·h·L⁻¹) | Moderately Variable (e.g., 181 ± 122 µg·h·L⁻¹) | [5][20] |
Data represent mean values and ranges from various studies and can differ based on population and dosage.
Table 2: Comparison of Analytical Techniques for Metabolite Quantification
| Technique | Principle | Sensitivity | Selectivity | Application Notes |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | ng/mL range | Moderate | Suitable for routine quality control of the main drug and known impurities at higher concentrations.[21] |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | pg/mL to ng/mL range | Very High | Gold standard for quantifying drugs and their metabolites in complex biological matrices (plasma, urine) due to superior sensitivity and specificity.[5][10][20] |
Conclusion
The study of 3-Methoxy Loratadine in antihistamine research serves as a model for the comprehensive evaluation required for any potential metabolite or drug impurity. While the primary antihistaminic effects of a loratadine dose are driven by the parent drug and its major active metabolite, desloratadine, a thorough characterization of all related compounds is paramount for ensuring drug safety, efficacy, and quality. The protocols outlined herein—from initial in vitro receptor binding and functional assays to confirmatory in vivo models—provide a robust framework for researchers. By systematically applying these methods, scientists can precisely determine the pharmacological contribution, if any, of compounds like 3-Methoxy Loratadine, thereby building a complete and scientifically rigorous profile of the therapeutic agent.
References
-
Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. [Link]
-
Zhong, D., & Chen, X. (2002). Pharmacokinetics of loratadine and its active metabolite descarboethoxyloratadine in healthy Chinese subjects. PubMed. [Link]
-
Zhong, D., & Chen, X. (2002). Pharmacokinetics of loratadine and its active metabolite descarboethoxyloratadine in healthy Chinese subjects. Acta Pharmacologica Sinica, 23(7), 641-645. [Link]
-
Yumibe, N., et al. (1996). Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6. PubMed. [Link]
-
Zhang, Y., et al. (2020). Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. Drug Research, 70(12), 528-540. [Link]
-
Study.com. (n.d.). Loratadine: Pharmacokinetics & Pharmacodynamics. [Link]
-
Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. PubMed. [Link]
-
Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters, 3(3), 162-170. [Link]
-
Drugs.com. (n.d.). loratadine. [Link]
-
Slideshare. (n.d.). Preclinical screening of antiallergics. [Link]
-
Huie, K., et al. (1995). Identification of Human Liver Cytochrome P450s Involved in the Microsomal Metabolism of the Antihistaminic Drug Loratadine. Karger Publishers. [Link]
-
Bohrium. (n.d.). The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes. [Link]
-
Eseverri, J. L., et al. (1989). "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine). PubMed. [Link]
-
ResearchGate. (2022). ANTIHISTAMINIC ACTIVITY MODELS. [Link]
-
ResearchGate. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. [Link]
-
Sclar, D. A., & Bhamidipalli, V. R. (2025). Loratadine. StatPearls - NCBI Bookshelf. [Link]
-
Wikipedia. (n.d.). Loratadine. [Link]
-
YouTube. (2023). Study of antihistaminic drugs with Histamine chamber|Mast cell stabilization method Expharm Software. [Link]
-
Wikipedia. (n.d.). Desloratadine. [Link]
-
Siraganian, R. P., & Siraganian, M. C. (1974). Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood. PubMed. [Link]
-
Innoprot. (n.d.). Histamine H1 Receptor Assay. [Link]
-
ResearchGate. (2018). Rapid in vitro assessment of hypersensitivity with whole blood leukocyte histamine release assay. [Link]
-
University of Regensburg. (2024). dependent Assays for Functional Characterization of Histamine Receptors and Ligands. [Link]
-
Tian, L., et al. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987. [Link]
-
de Graaf, C., et al. (2017). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 60(18), 7746-7759. [Link]
-
Al Ali, S. H. H., et al. (2012). In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. MDPI. [Link]
-
Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 316-323. [Link]
-
ResearchGate. (2005). Pharmacology of desloratadine: Special characteristics. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]
-
Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Atlantis Press. [Link]
-
ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. [Link]
-
PubChem - NIH. (n.d.). 3-Methoxy Loratadine. [Link]
-
CEU Repositorio Institucional. (n.d.). LC determination of loratadine and related impurities. [Link]
-
ResearchGate. (2009). Synthesis of loratadine. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). The identification and the quantitative determination of loratadine by the HPLC method. [Link]
Sources
- 1. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. study.com [study.com]
- 4. Loratadine - Wikipedia [en.wikipedia.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. 3-HYDROXY DESLORATADINE HCL | 119410-08-1 [amp.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. drpress.org [drpress.org]
- 12. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. ijpsr.com [ijpsr.com]
- 19. youtube.com [youtube.com]
- 20. Pharmacokinetics of loratadine and its active metabolite descarboethoxyloratadine in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dspace.ceu.es [dspace.ceu.es]
Troubleshooting & Optimization
Troubleshooting Peak Tailing in 3-Methoxy Loratadine HPLC Analysis: A Technical Support Guide
Welcome to the Technical Support Center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet vexing issue in the HPLC analysis of 3-Methoxy Loratadine: peak tailing. An ideal chromatographic peak is symmetrical, sharp, and well-defined, crucial for accurate quantification and resolution.[1] Peak tailing, an asymmetry where the peak's latter half is broader, can compromise these critical aspects of your analysis.[1][2] This guide provides a structured, in-depth approach to troubleshooting, grounded in scientific principles and practical field experience.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing describes an asymmetrical chromatographic peak with a drawn-out trailing edge.[2] It is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As), typically calculated by chromatography data software. A value of 1.0 indicates a perfectly symmetrical Gaussian peak, while values greater than 1 suggest tailing.[3] For many regulated methods, a tailing factor of ≤ 2 is generally considered acceptable.
Q2: Why is my 3-Methoxy Loratadine peak tailing?
A2: 3-Methoxy Loratadine, similar to its parent compound Loratadine, is a basic compound.[3][4][5][6][7] The primary cause of peak tailing for such molecules in reversed-phase HPLC is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][4][8] Other potential causes include mobile phase pH issues, column overload, extra-column volume, and metal contamination.[1][2]
Q3: Can the mobile phase pH affect peak shape?
A3: Absolutely. The mobile phase pH is a critical parameter that dictates the ionization state of both the analyte and the stationary phase.[7][9][10][11][12] For a basic compound like 3-Methoxy Loratadine, a mobile phase pH close to its pKa can lead to the co-existence of both ionized and non-ionized forms, resulting in peak distortion and tailing.[7][10][11][12]
Q4: What is an acceptable starting point for an HPLC method for 3-Methoxy Loratadine?
A4: Based on methods for the closely related compound Loratadine, a good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) at a pH of around 3.5.[1][4][5]
In-Depth Troubleshooting Guide
This section delves into the common causes of peak tailing for 3-Methoxy Loratadine and provides a logical, step-by-step approach to resolving them.
Secondary Silanol Interactions: The Primary Culprit
The most frequent cause of peak tailing for basic compounds is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][4][8] These silanol groups are acidic and can interact with the protonated basic analyte, leading to a secondary retention mechanism that broadens and tails the peak.[1][4][6]
Caption: Troubleshooting workflow for silanol interactions.
-
Column Selection:
-
Rationale: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[4] Columns with high-purity silica also have fewer metal impurities that can activate silanol groups.[1]
-
Action: If you are using an older or a non-end-capped column, switch to a high-purity, end-capped C18 or C8 column. Alternatively, consider columns with a polar-embedded stationary phase that can shield the silanol groups.[2]
-
-
Mobile Phase pH Optimization:
-
Rationale: The pKa of Loratadine is approximately 5.25.[3][4][7] By lowering the mobile phase pH to a range of 2.5-3.5, the residual silanol groups will be fully protonated (non-ionized), significantly reducing their ability to interact with the positively charged 3-Methoxy Loratadine.[4][13]
-
Action: Prepare a mobile phase with a buffer (e.g., 25mM potassium phosphate) and adjust the pH to 3.5 using an acid like phosphoric acid.[1][4] Ensure the pH is stable and consistent between runs.
-
-
Use of Mobile Phase Additives:
-
Rationale: Basic additives, often referred to as "silanol blockers," can be added to the mobile phase to compete with the analyte for interaction with the active silanol sites.[14][15] Triethylamine (TEA) is a common choice for this purpose.
-
Action: Add a small concentration of TEA (e.g., 0.1-0.5% v/v) to the mobile phase. Be aware that TEA can suppress ionization in mass spectrometry detection and may have a high UV cutoff.
-
Column Overload
Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.
-
Reduce Injection Volume: Sequentially decrease the injection volume (e.g., from 10 µL to 5 µL, then to 2 µL) and observe the peak shape.
-
Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. If the peak shape improves with dilution, column overload was a contributing factor.
Extra-Column Volume
The volume of the HPLC system components outside of the column (e.g., tubing, injector, detector flow cell) can contribute to band broadening and peak tailing.[5] This is particularly noticeable with high-efficiency, smaller-particle columns.
-
Optimize Tubing: Use tubing with the shortest possible length and the smallest internal diameter (e.g., 0.005 inches) that is practical for your system's pressure limits.[2]
-
Ensure Proper Connections: Check all fittings to ensure they are properly seated and there are no gaps that could introduce dead volume.
-
Consider Detector Flow Cell: If using a high-efficiency column, ensure the detector flow cell volume is appropriately small to minimize dispersion.
Metal Contamination
Trace metal ions (e.g., iron, aluminum) in the silica matrix of the stationary phase or from the HPLC system itself can act as active sites, leading to chelation with the analyte and causing peak tailing.[1]
-
Use High-Purity Columns: Modern, high-purity silica columns have a lower metal content.[1]
-
Mobile Phase Additives: In some cases, adding a chelating agent like EDTA to the mobile phase can help to deactivate metal ions, but this is a less common approach and should be used with caution.
-
System Maintenance: Regularly passivate your HPLC system, especially if you have been using aggressive mobile phases.
Summary of Troubleshooting Strategies
| Potential Cause | Primary Action | Secondary Action | Expected Outcome |
| Secondary Silanol Interactions | Optimize mobile phase pH to 2.5-3.5. | Use a modern, end-capped column. | Symmetrical peak with a tailing factor closer to 1. |
| Column Overload | Reduce injection volume or dilute the sample. | Use a column with a higher loading capacity. | Improved peak shape at lower concentrations. |
| Extra-Column Volume | Minimize tubing length and internal diameter. | Ensure proper fittings and connections. | Sharper peaks, especially for early eluting compounds. |
| Metal Contamination | Use a high-purity silica column. | Consider system passivation. | Reduced peak tailing and improved reproducibility. |
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Human Metabolome Database. (2006, October 16). Showing metabocard for Loratadine (HMDB0005000). Retrieved from [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2020). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. PMC PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Profile of Loratadine Tested in Physiologically Relevant pH.... Retrieved from [Link]
-
Bebawy, L. I., Moustafa, A. A., & El-Abasawy, N. M. (2009). Acid-base equilibria and solubility of loratadine and desloratadine in water and micellar media. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Acidity constants of loratadine and desloratadine in water and in the.... Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
SilcoTek® Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Barroso, V., & Colón, L. A. (2002). LC determination of loratadine and related impurities. CEU Repositorio Institucional. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
PubChem. (n.d.). Loratadine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Methoxy Loratadine. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
ACD/Labs. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). Extracolumn Effects. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]
-
LCGC International. (n.d.). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Wang, Q., Yang, L., & Yang, X. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
-
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Loratadine. Retrieved from [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
Sources
- 1. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Acid-base equilibria and solubility of loratadine and desloratadine in water and micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 5. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. waters.com [waters.com]
- 10. 3-Methoxy Loratadine | C23H25ClN2O3 | CID 18382725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. LORATADINE (PD000883, JCCNYMKQOSZNPW-UHFFFAOYSA-N) [probes-drugs.org]
- 12. dspace.ceu.es [dspace.ceu.es]
- 13. helixchrom.com [helixchrom.com]
- 14. researchgate.net [researchgate.net]
- 15. Loratadine | 79794-75-5 [chemicalbook.com]
Technical Support Center: Optimizing Chromatographic Separations for 3-Methoxy Loratadine
Welcome to the dedicated support center for methods involving the analysis of 3-Methoxy Loratadine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-tested guidance on optimizing the mobile phase for robust and reliable separations. Here, we will address common challenges and provide scientifically grounded solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of 3-Methoxy Loratadine, providing a foundational understanding for method development and optimization.
Question 1: What are the primary challenges in the chromatographic separation of 3-Methoxy Loratadine?
The primary challenges in separating 3-Methoxy Loratadine often revolve around achieving adequate resolution from its parent drug, Loratadine, and other related impurities or degradation products. Due to their structural similarities, these compounds can co-elute or exhibit poor peak shape, making accurate quantification difficult. Key challenges include:
-
Peak Tailing: Basic amine groups in the structures of Loratadine and its analogs can interact with residual silanols on the silica-based stationary phase, leading to asymmetric peaks.
-
Insufficient Resolution: The close structural similarity between 3-Methoxy Loratadine and other related substances requires a highly selective mobile phase to achieve baseline separation.
-
Method Sensitivity: For impurity profiling, the method must be sensitive enough to detect and quantify low levels of 3-Methoxy Loratadine.
Question 2: What is a typical starting point for a mobile phase when developing a separation method for 3-Methoxy Loratadine?
A common starting point for the reversed-phase HPLC separation of Loratadine and its related substances, including 3-Methoxy Loratadine, involves a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier.
A widely used initial mobile phase composition is a gradient elution using:
-
Aqueous Phase (A): An acidic buffer, such as 0.1% formic acid or a 20-50 mM phosphate buffer adjusted to a pH between 2.5 and 3.5. The acidic pH is crucial for protonating the basic amine functions on the analytes, which minimizes interactions with stationary phase silanols and improves peak shape.
-
Organic Phase (B): Acetonitrile is often the preferred organic modifier due to its lower viscosity and UV transparency. Methanol can also be used, but it may provide different selectivity.
A typical starting gradient might be from a low percentage of the organic modifier to a high percentage over 20-30 minutes to effectively elute all compounds of interest.
Part 2: Troubleshooting Guide: Mobile Phase Optimization
This section provides a detailed, problem-oriented approach to resolving common issues encountered during the separation of 3-Methoxy Loratadine.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My peak for 3-Methoxy Loratadine is showing significant tailing. What are the likely causes and how can I fix this by adjusting the mobile phase?
Answer:
Peak tailing for basic compounds like 3-Methoxy Loratadine is most commonly caused by secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshooting this issue by modifying the mobile phase:
Causality and Solutions:
-
Inadequate Protonation of Analytes: If the mobile phase pH is not low enough, the basic nitrogen atoms in the molecule will not be consistently protonated. This leads to strong interactions with negatively charged silanol groups on the silica support of the stationary phase.
-
Solution: Lower the pH of the aqueous component of your mobile phase. A pH of 2.5-3.0 is generally effective. You can achieve this using buffers like phosphate or additives such as formic acid or trifluoroacetic acid (TFA). TFA (0.05-0.1%) is a very effective ion-pairing agent that can significantly improve peak shape, but be aware that it can be difficult to remove from the column and may suppress MS signals if you are using LC-MS.
-
-
Insufficient Ionic Strength: A low ionic strength of the buffer can enhance unwanted ionic interactions.
-
Solution: Increase the buffer concentration. For phosphate buffers, moving from 10 mM to 25 mM or 50 mM can improve peak symmetry. However, be mindful of the buffer's solubility in the organic modifier, especially at high concentrations, to avoid precipitation.
-
Experimental Protocol: Optimizing Mobile Phase pH for Improved Peak Shape
-
Prepare a series of aqueous mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0) using a phosphate buffer.
-
Prepare your organic mobile phase (e.g., Acetonitrile).
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes.
-
Inject your sample containing 3-Methoxy Loratadine and Loratadine.
-
Run your gradient and record the chromatograms.
-
Analyze the peak asymmetry for 3-Methoxy Loratadine at each pH. The asymmetry factor is typically calculated at 10% of the peak height. A value close to 1.0 is ideal.
-
Select the pH that provides the best peak shape without compromising the resolution of other critical pairs.
Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Buffer System | Peak Asymmetry (3-Methoxy Loratadine) | Observations |
| 4.0 | 25 mM Phosphate | 1.8 | Significant tailing observed. |
| 3.5 | 25 mM Phosphate | 1.5 | Reduced tailing, but still not ideal. |
| 3.0 | 25 mM Phosphate | 1.1 | Symmetrical peak shape achieved. |
| 2.5 | 25 mM Phosphate | 1.0 | Excellent peak symmetry. |
Troubleshooting Logic for Poor Peak Shape
Caption: Workflow for troubleshooting poor peak shape in 3-Methoxy Loratadine analysis.
Issue 2: Insufficient Resolution
Question: I am struggling to achieve baseline separation between 3-Methoxy Loratadine and another closely eluting impurity. How can I improve the resolution by modifying the mobile phase?
Answer:
Improving resolution requires manipulating the selectivity (α), efficiency (N), and retention factor (k) of your chromatographic system. The mobile phase composition is a powerful tool for modulating selectivity.
Causality and Solutions:
-
Suboptimal Organic Modifier: The choice of organic solvent can significantly impact selectivity. Acetonitrile and methanol have different properties and will interact differently with the analytes and the stationary phase.
-
Solution: If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture of water, acetonitrile, and methanol. Methanol is a protic solvent and can engage in hydrogen bonding, which can alter the elution order and improve the separation of certain compounds.
-
-
Inadequate Gradient Slope: A steep gradient may not provide sufficient time for the separation of closely eluting peaks.
-
Solution: Decrease the gradient slope. A shallower gradient (e.g., increasing the organic phase by 0.5-1% per minute) allows for more interaction time with the stationary phase and can significantly enhance resolution.
-
Experimental Protocol: Optimizing Resolution with Different Organic Modifiers
-
Prepare mobile phases with both acetonitrile and methanol as the organic modifier (Mobile Phase B).
-
Run your initial gradient method first with acetonitrile.
-
Replace the mobile phase with methanol and thoroughly flush the system.
-
Run the same gradient profile with methanol.
-
Compare the chromatograms for changes in elution order and resolution between the critical pair.
-
If necessary, experiment with ternary mixtures (e.g., 50:50 acetonitrile:methanol as the organic phase) to fine-tune selectivity.
Data Summary: Impact of Organic Modifier on Resolution
| Organic Modifier | Resolution (3-Methoxy Loratadine / Impurity X) | Observations |
| Acetonitrile | 1.2 | Peaks are not baseline separated. |
| Methanol | 1.8 | Baseline separation is achieved. |
| 50:50 ACN:MeOH | 1.6 | Improved separation compared to ACN alone. |
Workflow for Improving Resolution
Caption: Logical steps for optimizing the resolution of 3-Methoxy Loratadine from impurities.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (Provides guidance on how to validate analytical methods, which is the next step after optimization). URL: [Link]
Technical Support Center: Troubleshooting Matrix Effects in 3-Methoxy Loratadine Bioanalysis
Welcome to the technical support center for the bioanalysis of 3-Methoxy Loratadine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS analysis. Here, we address common challenges with in-depth, scientifically grounded explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant concern in the bioanalysis of 3-Methoxy Loratadine?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a biological sample other than the analyte of interest, in this case, 3-Methoxy Loratadine.[1] These endogenous components, such as phospholipids, proteins, and salts, can interfere with the ionization of the target analyte in the mass spectrometer's source.[2][3] This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3]
Q2: I'm observing poor reproducibility and accuracy in my 3-Methoxy Loratadine quality control (QC) samples. Could this be due to matrix effects?
A2: Yes, inconsistent results in QC samples are a classic indicator of unmanaged matrix effects. The composition of biological matrices can vary significantly from one individual to another, and even within the same individual over time.[12] This variability can cause the degree of ion suppression or enhancement to differ between samples, leading to poor reproducibility.[13] If the matrix effect is not consistent between your calibration standards, QC samples, and study samples, it will result in inaccurate quantification.[2]
Q3: How can I definitively identify if matrix effects are impacting my 3-Methoxy Loratadine assay?
A3: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This qualitative technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[2][3][14][15] A solution of 3-Methoxy Loratadine is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal of the infused analyte indicates a region of matrix effect.[2][3][14][15] This method is invaluable during method development for optimizing chromatography to avoid these regions.[2][3][14][15]
-
Post-Extraction Spike: This quantitative method directly measures the extent of the matrix effect.[2][14] You compare the peak area of 3-Methoxy Loratadine in a neat solution (solvent) to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The ratio of these responses, known as the matrix factor, quantifies the degree of ion suppression or enhancement.[2] According to FDA guidelines, this should be assessed in at least six different lots of the biological matrix.[10]
Troubleshooting Guide: A Step-by-Step Approach to Mitigating Matrix Effects
If you've confirmed that matrix effects are compromising your 3-Methoxy Loratadine bioanalysis, follow this systematic troubleshooting guide.
Problem: Significant Ion Suppression Observed in the Post-Column Infusion Experiment.
This indicates that co-eluting endogenous components are interfering with the ionization of 3-Methoxy Loratadine.
Solution 1: Optimize Chromatographic Separation
The goal is to chromatographically separate 3-Methoxy Loratadine from the interfering matrix components.
-
Adjust the Gradient Profile: A shallower gradient can improve the resolution between your analyte and interfering peaks.[16]
-
Change the Mobile Phase Composition: Modifying the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter selectivity.[16] Adjusting the pH of the aqueous phase can also be effective, especially for ionizable compounds.[17]
-
Select a Different Column Chemistry: If your current C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
Solution 2: Enhance Sample Preparation
A more rigorous sample cleanup is often the most effective way to remove problematic matrix components before they reach the LC-MS system.[1]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering components, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[18] Experiment with different organic solvents and pH adjustments to optimize the extraction of 3-Methoxy Loratadine while leaving interferences behind.
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can significantly reduce matrix effects.[19][20] For a polar metabolite like 3-Methoxy Loratadine, a mixed-mode or a polar-functionalized sorbent might be effective.[21][22]
Workflow for Selecting an Appropriate Sample Preparation Method
Caption: Decision tree for sample preparation method selection.
Problem: High Variability in Matrix Factor Across Different Lots of Plasma.
This suggests that your current method is not robust enough to handle the inherent biological variability of the samples.
Solution: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is considered the "gold standard" for compensating for matrix effects.[13] A SIL-IS for 3-Methoxy Loratadine would have deuterium, carbon-13, or nitrogen-15 atoms incorporated into its structure. Because it is chemically and physically almost identical to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[13] By calculating the ratio of the analyte peak area to the IS peak area, the variability due to matrix effects is normalized, leading to more accurate and precise results.
Problem: Persistent Ion Suppression, Especially from Phospholipids.
Phospholipids are a common source of significant ion suppression in bioanalysis and can be challenging to remove with standard sample preparation techniques.[23][24]
Solution: Implement a Targeted Phospholipid Removal Strategy
Several commercially available products are specifically designed to remove phospholipids from biological samples. These include:
-
Phospholipid removal plates/cartridges: These products use a specialized sorbent that retains phospholipids while allowing the analytes of interest to pass through.[25]
-
HybridSPE®-Phospholipid technology: This combines protein precipitation and phospholipid removal in a single device.[26]
Data Summary: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal Efficiency | Throughput |
| Protein Precipitation | High | Low | High |
| Liquid-Liquid Extraction | Moderate to High | Moderate | Low |
| Solid-Phase Extraction | High | High | Moderate |
| Phospholipid Removal Plates | High | Very High | High |
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Assessment
-
Prepare a stock solution of 3-Methoxy Loratadine in a suitable solvent (e.g., methanol) at a concentration of 1 µg/mL.
-
Set up the infusion: Using a syringe pump, infuse the 3-Methoxy Loratadine solution at a low flow rate (e.g., 10 µL/min) into a T-junction placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the system: Allow the infused solution to flow into the mass spectrometer until a stable baseline signal for the 3-Methoxy Loratadine MRM transition is observed.
-
Inject a blank matrix extract: Prepare a blank plasma sample using your intended sample preparation method. Inject this extract onto the LC system.
-
Analyze the chromatogram: Monitor the baseline of the infused 3-Methoxy Loratadine. Any significant dip or rise in the baseline indicates a region of ion suppression or enhancement, respectively.[2][3]
Protocol 2: Post-Extraction Spike for Quantitative Matrix Factor Determination
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike 3-Methoxy Loratadine into the final reconstitution solvent at a low and a high QC concentration.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank plasma. After the final extraction step (e.g., evaporation), spike the dried extract with 3-Methoxy Loratadine at the same low and high QC concentrations as in Set A.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for 3-Methoxy Loratadine.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized MF (if using an IS):
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
-
Assess the results: The coefficient of variation (CV%) of the matrix factor across the different lots should be within acceptable limits (typically ≤15%) as per regulatory guidelines.[2]
By systematically applying these troubleshooting strategies and validation protocols, you can develop a robust and reliable bioanalytical method for 3-Methoxy Loratadine that effectively mitigates the challenges posed by matrix effects.
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. Retrieved January 12, 2026, from [Link]
-
Janecki, M., & Hage, D. S. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Biomedical Chromatography, 30(5), 710-720. [Link]
-
Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2163-2166. [Link]
-
Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mei, H. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(9), 884-896. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Hilaris Publishing. Retrieved January 12, 2026, from [Link]
-
Singh, V., & Bhardwaj, S. K. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Sciences and Research, 4(2), 1731-1738. [Link]
-
Hurtado-Sánchez, M. C., et al. (2011). On-line solid-phase extraction coupled to hydrophilic interaction chromatography-mass spectrometry for the determination of polar drugs. Journal of Chromatography A, 1218(35), 5964-5971. [Link]
-
Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. (n.d.). Chromatography Today. Retrieved January 12, 2026, from [Link]
-
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. Retrieved January 12, 2026, from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved January 12, 2026, from [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved January 12, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Resolve Mass Spectrometry. Retrieved January 12, 2026, from [Link]
-
van der Nagel, B. H. C., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(6), 1258-1266. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). ACS Publications. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (n.d.). Biotech Spain. Retrieved January 12, 2026, from [Link]
-
The impact of phospholipids and phospholipid removal on bioanalytical method performance. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]
-
Zhao, W., et al. (2015). Determination of loratadine and its active metabolite in plasma by LC/MS/MS: An adapted method for children. Journal of Pharmaceutical and Biomedical Analysis, 107, 239-243. [Link]
-
Li, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. Drug Design, Development and Therapy, 15, 5109–5122. [Link]
-
Pašková, L., et al. (2022). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology, 56(10), 6437-6447. [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]
-
Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug-Drug Interaction. (2021). PubMed. [Link]
-
Determination of Lortatadine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and its Pharmacokinetic Application. (n.d.). Graphy Publications. Retrieved January 12, 2026, from [Link]
-
Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. (n.d.). Chromatography Today. Retrieved January 12, 2026, from [Link]
-
Identifying and Overcoming Matrix Effects in Drug Discovery and Development. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015). YouTube. [Link]
-
Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. (2021). National Institutes of Health. [Link]
-
Li, W., et al. (2015). LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study. Journal of Chromatography B, 983-984, 134-141. [Link]
-
What is Solid Phase Extraction (SPE)? (n.d.). Organomation. Retrieved January 12, 2026, from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Taylor & Francis Online. [Link]
-
Screening and evaluation of fungal resources for loratadine metabolites. (2018). Indian Academy of Sciences. [Link]
-
3-Methoxy Loratadine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022). National Institutes of Health. [Link]
-
Understanding and Improving Solid-Phase Extraction. (2014). LCGC International. [Link]
-
Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]
-
3-Methoxy Loratadine. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
-
Developing A High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 12, 2026, from [Link]
-
Loratadine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (n.d.). PubMed. [Link]
-
A Novel Study in the Determination of Loratadine in Pharmaceutical Samples by Precipitating with 3,5-Dinitrosalicylic Acid Utilizing the NAG_4SX3_3D Analyzer at 0-180o in Conjunction with the Continuous Flow Injection Analysis (CFIA) Technique. (2024). Iraqi Journal of Science. [Link]
-
Robust analysis of the hydrophobic basic analytes loratadine and desloratadine in pharmaceutical preparations and biological fluids by sweeping-cyclodextrin-modified micellar electrokinetic chromatography. (n.d.). PubMed. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Secure Verification [machinery.mas.bg.ac.rs]
- 5. tandfonline.com [tandfonline.com]
- 6. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacompass.com [pharmacompass.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. fda.gov [fda.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. organomation.com [organomation.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. On-line solid-phase extraction coupled to hydrophilic interaction chromatography-mass spectrometry for the determination of polar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The impact of phospholipids and phospholipid removal on bioanalytical method performance. | Semantic Scholar [semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Minimizing On-Column Degradation of 3-Methoxy Loratadine
Welcome to the technical support center dedicated to the robust analysis of 3-Methoxy Loratadine. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter stability challenges during the chromatographic analysis of this compound. As a structural analog of Loratadine, 3-Methoxy Loratadine possesses functional groups susceptible to degradation under certain analytical conditions. This resource provides in-depth troubleshooting guides, scientifically-grounded explanations, and validated protocols to help you diagnose, mitigate, and prevent on-column degradation, ensuring the integrity and accuracy of your analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 3-Methoxy Loratadine.
Q1: What is 3-Methoxy Loratadine and why is its stability a concern in HPLC?
3-Methoxy Loratadine is a closely related compound to Loratadine, an antihistamine.[1][2] Structurally, it contains a carbamate and an ester-like linkage, both of which are susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4] During High-Performance Liquid Chromatography (HPLC) analysis, the combination of mobile phase pH, temperature, and interaction with the stationary phase can create an environment that catalyzes its degradation directly on the column.[5]
Q2: What are the typical signs of on-column degradation of 3-Methoxy Loratadine?
The most common indicators of on-column degradation include:
-
Appearance of new, unexpected peaks: A "ghost peak" may appear in the chromatogram that is not present in the initial sample solution.[6]
-
Poor peak shape: The main analyte peak may exhibit significant tailing or fronting.
-
Loss of analyte signal: A progressive decrease in the peak area of 3-Methoxy Loratadine over a series of injections.
-
Inconsistent results: Poor reproducibility of retention times and peak areas between injections or sequences.
Q3: My current method uses a standard C18 column. Is this appropriate?
While C18 columns are a workhorse in reversed-phase chromatography, their suitability depends heavily on the specific column technology. Traditional silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[5][7] These silanols can be acidic and may interact with or catalyze the hydrolysis of sensitive analytes like 3-Methoxy Loratadine.[8][9] Modern, high-purity silica columns with advanced end-capping are generally better, but issues can still arise. If degradation is observed, exploring alternative stationary phases is a critical troubleshooting step.[10]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific on-column degradation issues.
Problem: A new, unexpected peak appears in my chromatogram, which I suspect is a degradant.
This is the most direct evidence of on-column degradation. The primary cause is often acid- or base-catalyzed hydrolysis facilitated by the analytical conditions.
Primary Suspected Cause: Acid-Catalyzed Hydrolysis on Active Silanol Sites
Residual silanol groups on the surface of silica-based columns are a well-known cause of undesirable secondary interactions and can act as acidic sites, promoting the hydrolysis of labile molecules.[5][7] Even with end-capping, a significant percentage of these active sites can remain.[5]
The following workflow provides a logical sequence of experiments to diagnose and solve the issue.
Sources
- 1. 3-Methoxy Loratadine | C23H25ClN2O3 | CID 18382725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Loratadine - Wikipedia [en.wikipedia.org]
- 3. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 6. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Characterization of the acidity of residual silanol groups in microparticulate and monolithic reversed-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Resolution Between 3-Methoxy Loratadine and Other Loratadine Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of loratadine and its related substances, with a specific focus on resolving the critical pair: 3-Methoxy Loratadine and other impurities. The structural similarity among these compounds presents a significant analytical challenge, often requiring meticulous method development and troubleshooting.[1] This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues and offers validated protocols to enhance your analytical success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses specific issues you may encounter during your experiments. The answers provide not just solutions, but the scientific reasoning behind them.
Q1: Why is achieving baseline separation between 3-Methoxy Loratadine and other loratadine impurities, such as Desloratadine, so challenging?
A1: The primary difficulty arises from the high degree of structural similarity. 3-Methoxy Loratadine and Desloratadine (a key active metabolite and potential impurity) share the same tricyclic core structure as the parent loratadine molecule.[1][2] This results in very similar physicochemical properties, such as hydrophobicity and pKa, leading to near-identical retention behavior on standard reversed-phase HPLC columns.[1] The subtle difference of a methoxy group versus a hydrogen atom provides only a minor change in polarity, which requires a highly selective chromatographic system to resolve.
Q2: My chromatogram shows poor resolution (Rs < 1.5) between 3-Methoxy Loratadine and a closely eluting impurity. What is the first parameter I should investigate?
A2: The first and often most critical parameter to investigate is the mobile phase pH .[3][4] Loratadine and its impurities are basic compounds with a pKa around 5.0.[4][5] The pH of the mobile phase dictates the ionization state of these molecules. When ionized, their interaction with the stationary phase is significantly altered.
-
Causality: At a pH below the pKa, these basic compounds will be protonated (ionized), increasing their polarity and reducing retention on a C18 column. Conversely, at a pH above the pKa, they will be in their neutral, more hydrophobic form, leading to stronger retention. Small, precise adjustments to the mobile phase pH can subtly change the degree of ionization for each impurity, altering their relative retention times and thereby improving selectivity (α) and resolution.[6] For basic compounds like loratadine, adjusting the pH to around 7 can be an effective strategy to suppress ionization and enhance retention and selectivity.[1][7]
Q3: I've optimized the mobile phase pH, but the resolution is still inadequate. What are my next steps?
A3: If pH optimization is insufficient, the next logical steps involve systematically evaluating the mobile phase composition and the column chemistry.
-
Optimize the Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) significantly impact selectivity.[6]
-
Solvent Type: Acetonitrile and methanol have different solvent strengths and can offer different selectivities due to their unique interactions (e.g., dipole-dipole, hydrogen bonding) with the analytes and the stationary phase. If you are using acetonitrile, try substituting it with methanol, or vice-versa.
-
Solvent Ratio: Methodically adjust the percentage of the organic modifier. A lower percentage of organic solvent will increase the retention time (k'), which can sometimes improve resolution.[8] Creating a gradient elution can also be highly effective for separating complex mixtures of impurities with varying polarities.[3][9]
-
-
Evaluate Column Chemistry: The stationary phase is a cornerstone of selectivity.[6][10] If a standard C18 column is not providing adequate separation, consider alternatives:
-
Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl-bonded phase can provide a different separation mechanism for aromatic compounds like loratadine and its impurities, potentially resolving structurally similar compounds that co-elute on a C18 column.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols on the silica surface, leading to improved peak shape (less tailing) for basic compounds.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar impurities that are poorly retained in reversed-phase, HILIC can be a powerful alternative.
-
Q4: Could temperature play a role in improving the resolution of this critical pair?
A4: Yes, adjusting the column temperature can be a useful tool, although its effects can be complex.
-
Mechanism: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to higher column efficiency (N) and sharper peaks.[8] It can also alter the selectivity (α) of the separation, sometimes increasing the separation between closely eluting peaks. However, be aware that higher temperatures can also decrease retention times and, in some cases, may reduce resolution if the selectivity change is unfavorable. A systematic study between 25°C and 40°C is a reasonable starting point.
Q5: When should I consider a chiral separation method for loratadine impurities?
A5: Loratadine itself is a chiral molecule, existing as two enantiomers that rapidly interconvert at room temperature.[11][12] While typically marketed as a racemate, its enantiomers can have different pharmacological profiles.[11] You should consider a chiral separation method under these circumstances:
-
Pharmacokinetic/Pharmacodynamic Studies: If you need to understand the properties of individual enantiomers.
-
Advanced Drug Development: When developing a single-enantiomer drug product.[11]
-
Impurity Identification: If an impurity is suspected to be a stereoisomer of loratadine or another chiral impurity.
Chiral separations typically require specialized columns, such as those based on polysaccharide derivatives (e.g., amylose or cellulose).[13]
Experimental Protocols & Workflows
Troubleshooting Workflow for Poor Resolution
The following diagram outlines a systematic approach to troubleshooting and enhancing the resolution between 3-Methoxy Loratadine and other loratadine impurities.
Caption: A logical workflow for resolving loratadine impurities.
Recommended Initial HPLC Method Protocol (Reversed-Phase)
This protocol serves as a robust starting point for the separation of loratadine and its impurities, including 3-Methoxy Loratadine. It is based on established principles for separating basic pharmaceutical compounds.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | SymmetryShield RP8 (or equivalent), 4.6 x 250 mm, 5 µm | A C8 column with reduced silanol activity is often a good starting point to minimize peak tailing for basic analytes.[7][14] |
| Mobile Phase A | 10 mM Potassium Phosphate with 0.1% Triethylamine, pH adjusted to 7.0 with Phosphoric Acid | A neutral pH helps to keep loratadine (pKa ~5.0) in its non-ionized, more retained form, enhancing separation. Triethylamine acts as a silanol blocker to improve peak shape.[7] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | 30% B to 70% B over 20 minutes | A gradient is recommended to effectively elute impurities with a range of polarities.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detector | UV at 244 nm | A sensitive wavelength for detecting loratadine and its structurally related impurities.[7] |
| Injection Vol. | 10 µL | A typical injection volume. |
System Suitability: Before sample analysis, a system suitability solution containing loratadine and key available impurities should be injected. The resolution between the critical pair should be ≥ 1.5, and the tailing factor for the loratadine peak should be ≤ 2.0.
Structural Relationship of Key Compounds
Understanding the structural similarities is key to appreciating the separation challenge.
Caption: Structural relationships between loratadine and key impurities.
By applying the principles and protocols outlined in this guide, researchers can systematically overcome the challenges associated with resolving 3-Methoxy Loratadine from other loratadine impurities, leading to more accurate and reliable analytical results.
References
- Benchchem. Technical Support Center: Overcoming Challenges in the Separation of Loratadine Isomers and Related Compounds.
- Waters. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System.
- Mastelf. How to Improve HPLC Resolution: Key Factors for Better Separation.
- Sigma-Aldrich. Factors Affecting Resolution in HPLC.
- SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- Ganthi, H. et al. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PMC - NIH.
- Alwsci. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
- Restek. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Benchchem. Technical Support Center: Optimizing Loratadine Impurity Separation by HPLC.
- Miller, S. J. et al. Asymmetric Catalysis upon Helically Chiral Loratadine Analogues Unveils Enantiomer-Dependent Antihistamine Activity. PubMed.
- Al-Saeed, F. A. et al. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI.
- Miller, S. J. et al. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. PMC - NIH.
- Walash, M. I. et al. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. PMC - PubMed Central.
- HELIX Chromatography. HPLC Methods for analysis of Loratadine.
- Rupérez, F. J. et al. LC determination of loratadine and related impurities. CEU Repositorio Institucional.
- Rupérez, F. J. et al. LC Determination of Loratadine and Related Impurities. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. mastelf.com [mastelf.com]
- 7. dspace.ceu.es [dspace.ceu.es]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 11. Asymmetric Catalysis upon Helically Chiral Loratadine Analogues Unveils Enantiomer-Dependent Antihistamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism [mdpi.com]
- 14. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ionization Parameters for 3-Methoxy Loratadine
This guide provides in-depth troubleshooting and optimization strategies for the analysis of 3-Methoxy Loratadine using mass spectrometry. Designed for researchers and drug development professionals, this document moves beyond simple procedural lists to explain the underlying principles of ionization and how to manipulate them for robust and sensitive analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the method development for 3-Methoxy Loratadine.
Q1: Which ion source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for 3-Methoxy Loratadine?
Answer: For 3-Methoxy Loratadine, Electrospray Ionization in positive ion mode (ESI+) is the recommended starting point.
-
Expertise & Experience: 3-Methoxy Loratadine, similar to its parent compound loratadine, possesses a basic piperidine ring.[1] This nitrogen atom is readily protonated in solution, making it an ideal candidate for ESI. The use of a slightly acidic mobile phase enhances the formation of the protonated molecular ion, [M+H]⁺, leading to high sensitivity.[1][2] ESI is a "soft" ionization technique, which helps in preserving the molecular ion, a crucial aspect for accurate mass determination.[3]
-
When to Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, particularly if you are using less polar mobile phases where ESI efficiency might decrease. APCI is also useful for distinguishing between N-oxides and hydroxylated metabolites, as N-oxides can be thermally labile and show a characteristic loss of oxygen (-16 Da) in the APCI source.[4] However, for routine quantification, ESI+ generally provides superior sensitivity for this compound class.[5][6][7][8][9][10]
Q2: I am observing a very weak or completely absent molecular ion peak ([M+H]⁺). What are the probable causes and solutions?
Answer: A weak or missing molecular ion is a frequent issue that can almost always be resolved by systematically evaluating source conditions and mobile phase composition.
-
Probable Cause 1: In-Source Fragmentation. The compound may be fragmenting within the ion source before it reaches the mass analyzer. This is often due to excessive energy being applied.
-
Solution: Reduce the energy in the ion source. The primary parameter to adjust is the Cone Voltage (also known as Declustering Potential or Fragmentor Voltage). Lower this voltage in decrements of 5-10 V and monitor the intensity of your [M+H]⁺ ion. Additionally, slightly reducing the source temperature can help minimize thermal degradation.[2]
-
-
Probable Cause 2: Suboptimal Mobile Phase pH. The ionization efficiency of 3-Methoxy Loratadine in ESI+ is highly dependent on the solution pH.
-
Solution: Ensure your mobile phase is acidic. The addition of 0.1% formic acid to both the aqueous and organic mobile phase components is standard practice.[1][2][11] This lowers the pH, ensuring the basic nitrogen on the piperidine ring is protonated, which is essential for efficient ESI+ signal generation.
-
-
Probable Cause 3: Formation of Non-Protonated Adducts. Your molecule might be preferentially forming adducts with other cations present in the system, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), instead of the desired protonated molecule ([M+H]⁺).
-
Solution: Check your spectrum for peaks at M+22.99 Da (for sodium) or M+38.96 Da (for potassium) relative to the neutral mass.[12] To minimize these, use high-purity solvents (LC-MS grade), avoid glass containers where possible in favor of polypropylene, and ensure your glassware is meticulously cleaned.
-
Q3: My mass spectrum is crowded with unexpected peaks. How do I identify them?
Answer: Unidentified peaks often originate from common sources like adducts, contaminants, or solvent clusters.
-
Expertise & Experience: The first step is to check for common adducts beyond sodium and potassium, such as the ammonium adduct ([M+NH₄]⁺) at M+18.03 Da, especially if using an ammonium-based buffer.[12] Solvent-related ions, such as methanol adducts ([M+CH₃OH+H]⁺), can also appear. A systematic way to troubleshoot is to inject a solvent blank. Peaks present in the blank but not the sample are system contaminants, while peaks that shift with the analyte's retention time are likely analyte-related adducts.
-
Data Presentation: The table below summarizes common adducts to look for.
| Adduct Form | Cation | Exact Mass Difference (from M) | How to Check |
| [M+H]⁺ | H⁺ | +1.0078 Da | Expected primary ion in acidic mobile phase. |
| [M+NH₄]⁺ | NH₄⁺ | +18.0344 Da | Common when using ammonium formate/acetate buffers. |
| [M+Na]⁺ | Na⁺ | +22.9898 Da | Contamination from glassware, buffers, or solvents. |
| [M+K]⁺ | K⁺ | +38.9637 Da | Contamination from glassware, buffers, or solvents. |
| [M+ACN+H]⁺ | CH₃CN + H⁺ | +42.0343 Da | Can occur with high concentrations of acetonitrile. |
Q4: I am observing significant peak tailing for my analyte. How can I resolve this?
Answer: Peak tailing for basic compounds like 3-Methoxy Loratadine is typically a chromatographic issue with direct consequences for mass spectrometric detection.
-
Trustworthiness: The basic nitrogen atom can undergo secondary ionic interactions with residual acidic silanol groups on the surface of silica-based C18 columns.[2][13] This causes a portion of the analyte to lag behind the main peak, resulting in tailing.
-
Solution 1 (Mobile Phase): Lowering the mobile phase pH (e.g., to pH 2.8-3.5 with formic or trifluoroacetic acid) protonates the silanol groups, minimizing these unwanted interactions. This has the dual benefit of improving both chromatography and ionization efficiency.[13]
-
Solution 2 (Column Choice): Use a modern, high-purity silica column with end-capping or a hybrid particle technology (e.g., BEH) to reduce the number of available silanol groups.
-
Experimental Protocols
Protocol 1: Systematic Optimization of Ion Source Parameters via Direct Infusion
This protocol details the steps to empirically determine the optimal source and compound-dependent parameters for 3-Methoxy Loratadine.
-
Preparation: Prepare a 100-500 ng/mL solution of 3-Methoxy Loratadine in a solvent that mimics your LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Infusion Setup: Using a syringe pump, infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Initial MS Settings:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-500 (or centered around the expected [M+H]⁺)
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: Start at 20 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Nebulizer Gas (N₂): Set to a mid-range value (e.g., 3 Bar or as per manufacturer's recommendation).
-
-
Source Parameter Optimization:
-
While monitoring the [M+H]⁺ signal, individually adjust the desolvation temperature and nebulizer gas flow to maximize signal intensity and stability. The goal is to achieve efficient desolvation without causing thermal degradation.
-
-
Cone Voltage Optimization:
-
Collision Energy (CE) Optimization (for MS/MS):
-
Select the [M+H]⁺ ion as the precursor for fragmentation.
-
Create an experiment that ramps the collision energy (using Argon as the collision gas) from 5 eV to 50 eV in 2-5 eV steps.
-
Monitor the intensity of the desired product ions. The primary fragmentation of loratadine-like structures often involves cleavage around the piperidine ring.[2][11][16]
-
Choose the CE value that gives the most stable and intense signal for your chosen product ions for quantification.
-
Protocol 2: Visualizing the Optimization Workflow
The following diagram illustrates the logical flow for optimizing MS parameters.
Caption: Experimental workflow for MS parameter optimization.
Troubleshooting at a Glance
This diagram provides a decision-making tree for common issues.
Caption: Troubleshooting workflow for low signal intensity.
References
- Troubleshooting mass spectrometry fragmentation patterns of 3-Methoxy-N-methyldesloratadine. (n.d.). Benchchem.
- A Comparative Guide to Analytical Techniques for the Quantification of 3-Methoxy-N-methyldesloratadine. (n.d.). Benchchem.
- Cone voltage, collision energy, precursor ion and poducts ions used for... (n.d.). ResearchGate.
- The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. (n.d.). PMC - NIH.
- LC/ESI mass spectra of loratadine (bottom panel) and desloratadine (top panel)... (n.d.). ResearchGate.
- Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry. (n.d.). PubMed.
- Low level quantitation of Loratadine from plasma using LC/MS/MS ASMS 2014 TP498. (n.d.). Shimadzu.
- LC–MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. (n.d.).
- (PDF) LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. (n.d.). ResearchGate.
- Powerful and Fast Structural Identification of Pharmaceutical Impurities using Direct Injection Mass Spectrometry and Differential Scanning Calorimetry. (n.d.). BrJAC.
- Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. (2021). NIH.
- Proposed fragmentation pathway for (A) loratadine and (B) DCL. (n.d.). ResearchGate.
- LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma. (n.d.). PubMed.
- Proposed Fragmentation Pathways for Loratadine and Hydroxylated... (n.d.). ResearchGate.
- Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010). NIH.
- Minimizing loratadine degradation during sample preparation and analysis. (n.d.). Benchchem.
- Useful Mass Differences. (n.d.). Analytical Chemistry Instrumentation Facility.
- Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs.
- Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. (2009). PubMed.
Sources
- 1. brjac.com.br [brjac.com.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.co.kr [shimadzu.co.kr]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Overcoming poor solubility of 3-Methoxy Loratadine in aqueous solutions
Technical Support Center: 3-Methoxy Loratadine
Introduction: Navigating the Solubility Challenges of 3-Methoxy Loratadine
Welcome to the technical support guide for 3-Methoxy Loratadine. As a structural analog of Loratadine, 3-Methoxy Loratadine shares its challenging physicochemical properties, most notably its poor solubility in aqueous solutions at physiological pH.[1][2] This characteristic positions it as a Biopharmaceutics Classification System (BCS) Class II compound: high permeability but low solubility, making formulation and consistent experimental results a significant hurdle for researchers.[1][2]
This guide is designed to provide you, our fellow scientists and drug developers, with practical, evidence-based strategies to overcome these solubility issues. We will move beyond simple protocols to explain the underlying principles of each technique, empowering you to make informed decisions for your specific experimental needs.
Disclaimer: 3-Methoxy Loratadine is a research compound with limited publicly available data. The guidance provided herein is based on the well-documented properties of its parent compound, Loratadine, and established principles of pharmaceutical science.
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses the most frequent problems encountered when working with 3-Methoxy Loratadine in aqueous media.
Question 1: "I dissolved 3-Methoxy Loratadine in my neutral pH buffer (e.g., PBS pH 7.4), but it immediately precipitated. What went wrong and how can I fix it?"
Root Cause Analysis:
This is the most common issue and stems from the molecule's chemical nature. Like Loratadine, 3-Methoxy Loratadine is a weak base.[3][4] Its structure includes a pyridine ring nitrogen that can be protonated. At neutral or alkaline pH, the molecule exists predominantly in its neutral, un-ionized form, which has extremely low water solubility.[5] To achieve solubilization, you must shift the equilibrium towards the protonated, ionized form, which is readily soluble.[6]
The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation. For a weak base like 3-Methoxy Loratadine, solubility increases dramatically as the pH of the solution drops below its pKa. Loratadine has a reported pKa of approximately 5.25.[3][5]
Caption: pH-dependent equilibrium of a weak base.
Solution Pathway 1: pH Adjustment
This is the most direct and often simplest method for in vitro experiments where the buffer pH can be modified.
Experimental Protocol: Preparation of an Acidic Stock Solution
-
Target pH Selection: Choose a buffer with a pH at least 1.5 to 2 units below the compound's pKa (~5.25). A citrate buffer at pH 3.0 or 4.0 is an excellent starting point.
-
Reagent Preparation:
-
Prepare a 50 mM sodium citrate buffer at the target pH.
-
Weigh the required amount of 3-Methoxy Loratadine powder.
-
-
Solubilization:
-
Add the 3-Methoxy Loratadine powder to a small volume of the acidic buffer.
-
Vortex or sonicate the mixture gently. The powder should dissolve readily to form a clear solution. This is now your concentrated stock solution.
-
-
Final Dilution:
-
Slowly add the acidic stock solution dropwise into your final, larger volume of experimental buffer while vortexing.
-
Critical Step: The final concentration of the drug in the neutral buffer must remain below its intrinsic solubility limit at that pH to prevent precipitation. This method is suitable for achieving low micromolar concentrations in neutral buffers. If higher concentrations are needed, proceed to co-solvency or complexation.
-
Question 2: "My experiment is sensitive to pH changes, so I can't use an acidic buffer. How can I dissolve 3-Methoxy Loratadine at pH 7.4?"
Root Cause Analysis:
When pH modification is not an option, you must alter the properties of the solvent itself to make it more hospitable to a lipophilic compound. This is achieved through co-solvency or by using formulation excipients like cyclodextrins.
Solution Pathway 2: Co-Solvency
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This reduction in polarity lowers the energy barrier for solvating a hydrophobic molecule like 3-Methoxy Loratadine.[7][8]
Experimental Protocol: Co-Solvent Stock Solution Preparation
-
Co-Solvent Selection: Choose a co-solvent appropriate for your experimental system. Common choices are Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Polyethylene Glycol 400 (PEG 400), and Propylene Glycol (PG).
-
Stock Solution:
-
Serial Dilution:
-
Perform serial dilutions of your high-concentration stock using the same co-solvent to create a range of working stocks.
-
-
Final Dilution into Aqueous Buffer:
-
Add a small aliquot of the co-solvent stock to your final aqueous buffer (e.g., PBS pH 7.4).
-
Critical Step: Ensure the final concentration of the organic co-solvent is as low as possible (ideally <1%, and almost always <5%) to avoid artifacts in biological assays. Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiments.
-
Data Table: Common Co-Solvents for In Vitro Use
| Co-Solvent | Typical Starting Stock Conc. | Max Rec. Final Conc. (In Vitro) | Notes |
| DMSO | 10-50 mg/mL | < 0.5% | Can have biological effects; high-purity, anhydrous grade is essential. |
| Ethanol | 30-70 mg/mL[][10] | < 1.0% | Can cause protein precipitation at higher concentrations. |
| PEG 400 | 10-30 mg/mL | < 2.0% | Generally well-tolerated in cell culture; more viscous. |
| Propylene Glycol | >100 mg/mL (Desloratadine)[12] | < 2.0% | Common in pharmaceutical formulations. |
Solution Pathway 3: Cyclodextrin Inclusion Complexation
For achieving higher aqueous concentrations without organic solvents, cyclodextrin complexation is a powerful technique.[13][14][15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug ("guest") partitions into the hydrophobic core of the cyclodextrin ("host"), forming a water-soluble inclusion complex.[14][16]
Caption: Encapsulation of a guest drug within a host cyclodextrin.
Experimental Protocol: Preparation via Kneading Method
-
Reagent Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good solubility and low toxicity.
-
Molar Ratio: Start with a 1:1 molar ratio of 3-Methoxy Loratadine to HP-β-CD.
-
Kneading:
-
Place the weighed HP-β-CD powder in a glass mortar.
-
Add a small amount of water (or a water:ethanol 50:50 mixture) to form a thick, uniform paste.
-
Add the 3-Methoxy Loratadine powder to the paste and knead thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.[13]
-
-
Drying:
-
Dry the resulting paste in an oven at 40-50°C (or under vacuum) until a constant weight is achieved.
-
-
Final Product:
-
The resulting dried powder is the drug-cyclodextrin complex. It can be pulverized and dissolved directly in your aqueous buffer. The solubility should be significantly enhanced compared to the free drug.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 3-Methoxy Loratadine?
While specific experimental data for 3-Methoxy Loratadine is scarce, we can infer its properties from its close analogs, Loratadine and Desloratadine.
Table: Physicochemical Property Comparison
| Property | Loratadine | 3-Methoxy Loratadine | Desloratadine | Source |
| Molecular Formula | C₂₂H₂₃ClN₂O₂ | C₂₃H₂₅ClN₂O₃ | C₁₉H₁₉ClN₂ | [17][18][19] |
| Molecular Weight | 382.9 g/mol | 412.9 g/mol | 310.8 g/mol | [17][18][19] |
| Aqueous Solubility | <1 mg/mL (pH 7.4)[][11] | Predicted to be very low | ~0.1 mg/mL (water)[12] | N/A |
| pKa (Weak Base) | ~5.25 | Predicted to be similar to Loratadine | ~4.41, 9.97 | [5] |
| LogP | 5.2 | Predicted to be high (>4.5) | ~3.2 | [18] |
The addition of a methoxy group is expected to slightly increase polarity compared to Loratadine but the molecule will remain highly lipophilic and poorly soluble in water.
Q2: Which solubilization strategy should I choose?
The optimal strategy depends on your experimental constraints and desired outcome. Use the following decision workflow to guide your choice.
Caption: Workflow for selecting a solubilization method.
Q3: I'm working on a formulation for in vivo studies. Are there other techniques I should consider?
Yes. While the methods above are excellent for preclinical and in vitro work, developing a robust oral dosage form often requires more advanced techniques to improve bioavailability.[15][20] These technologies focus on creating stable, amorphous forms of the drug that dissolve more rapidly in the gastrointestinal tract.
-
Amorphous Solid Dispersions (ASDs): In this technique, the drug is molecularly dispersed within a hydrophilic polymer matrix.[21][22] This prevents the drug from crystallizing, maintaining it in a higher-energy, more soluble amorphous state.[21][23] Technologies like spray drying and hot-melt extrusion are used to create ASDs.[21][23]
-
Nanosuspensions: This approach involves reducing the particle size of the drug down to the nanometer range (typically 200-600 nm).[24] According to the Ostwald-Freundlich equation, this drastic increase in surface area leads to a significant increase in dissolution velocity and saturation solubility, which can enhance absorption.[24][25][26] High-pressure homogenization is a common method for producing nanosuspensions.[20]
These advanced methods typically require specialized equipment and formulation expertise but are powerful tools for formulating BCS Class II compounds for clinical development.[24][26][27]
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Drug Delivery & Technology.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Solubility of loratadine determined in various media.
- Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research.
- Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
- NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research.
- Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules.
- Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology.
- Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. World Journal of Pharmacy and Pharmaceutical Sciences.
- A Review on Solubility Enhancement Methods for Poorly W
- Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. Pharma Times.
- API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. PharmaRead.
- DESLORATADINE TABLETS Product Monograph. Apotex Inc.
- Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team.
- Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
- API Solubility and Dissolution Enhancement Via Formul
- Solubility of desloratadine in various solvents.
- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. Acta Pharmaceutica.
- Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone. Pharmaceutics.
- Solubility-pH profile of loratadine and desloratadine.
- EUDRATEC® SoluFlow: Free-flowing amorphous solid dispersions for enhanced drug solubility. Evonik YouTube Channel.
- Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.
- Enhancement of solubility BCS class II and IV pharmaceuticals by liquisolid technique: A review.
- Distribution diagrams as a function of pH of (a) loratadine and (b) desloratadine in water and micellar media.
- Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Pharma Times.
- Solubility Profile of Loratadine Tested in Physiologically Relevant pH Media.
- Development, stability and in vitro delivery profile of new loratadine-loaded nanoparticles. Colloids and Surfaces B: Biointerfaces.
-
3-Methoxy Loratadine. PubChem, National Institutes of Health. Retrieved from [Link]
- Acid-base equilibria and solubility of loratadine and desloratadine in water and micellar media.
-
3-Methoxy Loratadine. Pharmaffiliates. Retrieved from [Link]
-
Loratadine. PubChem, National Institutes of Health. Retrieved from [Link]
- Loratadine.
- Solubility of loratadine in different solvents.
Sources
- 1. Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, stability and in vitro delivery profile of new loratadine-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Loratadine | 79794-75-5 [chemicalbook.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. humapub.com [humapub.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. 3-Methoxy Loratadine | C23H25ClN2O3 | CID 18382725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. ijpbr.in [ijpbr.in]
- 21. upperton.com [upperton.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach [wisdomlib.org]
- 27. ijpsr.com [ijpsr.com]
Column selection guide for 3-Methoxy Loratadine analysis
Technical Support Center: 3-Methoxy Loratadine Analysis
Introduction
Welcome to the technical support guide for the analysis of 3-Methoxy Loratadine. As a key metabolite of the widely used antihistamine Loratadine, its accurate quantification is critical in pharmacokinetic, drug metabolism, and quality control studies. The success of any chromatographic method hinges on the appropriate selection of the analytical column. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the complexities of column selection, method development, and troubleshooting for this specific analyte.
Fundamental Principles: Analyte-Column Interaction
Q1: What are the key physicochemical properties of 3-Methoxy Loratadine that influence column selection?
Answer: Understanding the physicochemical properties of 3-Methoxy Loratadine is the foundation of logical column selection. Unlike its parent drug, Loratadine, the introduction of a hydroxyl group (followed by methylation in this specific metabolite, though the primary active metabolite is Desloratadine, which has a secondary amine) makes it a more complex molecule for chromatography. For the purpose of this guide, we will consider its relationship to Loratadine and Desloratadine (a major related compound).
3-Methoxy Loratadine is a basic compound containing a tertiary amine within its piperidine ring structure. This basic character is the single most critical factor influencing chromatographic behavior, particularly on silica-based columns.
-
pKa: The piperidine nitrogen has a pKa in the basic range (typically 8-9). At mobile phase pH values below its pKa, the molecule will be protonated (positively charged). This charge can lead to strong, undesirable ionic interactions with residual silanol groups (Si-O⁻) on the surface of standard silica-based columns, causing significant peak tailing.
-
LogP (Hydrophobicity): While still largely hydrophobic, it is less so than Loratadine. This moderate hydrophobicity makes it well-suited for reversed-phase chromatography, but its retention will be sensitive to the organic modifier percentage in the mobile phase.
-
Structure: It is a rigid, multi-ring structure.
The primary challenge is mitigating the interaction between the basic amine and acidic silanols. Therefore, column selection must prioritize stationary phases that minimize or shield these silanol interactions.
Practical Column Selection Guide
Q2: What is the recommended starting column for 3-Methoxy Loratadine analysis and why?
Answer: For initial method development, a high-purity, end-capped C18 (L1) column is the universal starting point. However, not all C18 columns are created equal. The key is to choose one designed for excellent performance with basic compounds.
Recommended Starting Point: A modern, high-purity silica C18 column with high carbon load and robust end-capping.
Causality:
-
High-Purity Silica: Modern columns are based on Type B silica, which has significantly fewer metal impurities compared to older Type A silica. Metal impurities are acidic and exacerbate peak tailing with basic analytes.
-
End-Capping: This is a chemical process that "caps" most of the free, acidic silanol groups on the silica surface with a small, inert group (like trimethylsilane). A column with exhaustive or "double" end-capping provides a more inert surface, preventing the protonated 3-Methoxy Loratadine from interacting ionically, which is the primary cause of peak tailing.
-
High Carbon Load (~17-22%): A higher carbon load indicates a denser packing of the C18 chains. This dense packing provides steric hindrance, effectively "shielding" the analyte from any remaining, un-capped silanols on the underlying silica surface.
Data Summary: Recommended Starting Column Specifications
| Parameter | Recommended Specification | Rationale |
|---|---|---|
| Stationary Phase | C18 (USP L1) | Provides primary hydrophobic retention mechanism. |
| Particle Size | < 3 µm (for UHPLC) or 3.5-5 µm (for HPLC) | Smaller particles offer higher efficiency and resolution. |
| Pore Size | 100 - 130 Å | Appropriate for small molecules like 3-Methoxy Loratadine. |
| End-Capping | Yes, exhaustive/double end-capping | Critical for minimizing silanol interactions and peak tailing. |
| pH Range | Wide (e.g., 2-11) | Offers flexibility in mobile phase pH optimization. |
| Carbon Load | High (>17%) | Enhances shielding of residual silanols. |
Q3: I'm not getting adequate separation from related impurities with a C18 column. What alternative chemistries should I consider?
Answer: If a high-quality C18 column doesn't provide the required selectivity (i.e., the ability to separate two compounds), changing the stationary phase chemistry is the most powerful tool for altering the separation mechanism.
Logical Next Steps for Alternative Selectivity:
-
Phenyl-Hexyl Phase (L11):
-
Mechanism: This phase offers an alternative "pi-pi" (π-π) interaction capability due to the phenyl rings in the stationary phase. Aromatic or unsaturated compounds, like 3-Methoxy Loratadine and its potential impurities, can engage in these π-π interactions in addition to standard hydrophobic interactions. This provides a completely different selectivity profile compared to the purely aliphatic C18. It is an excellent choice when dealing with aromatic impurities.
-
-
Polar-Embedded Phase (e.g., Amide, Carbamate):
-
Mechanism: These phases have a polar group (like an amide) embedded within the long alkyl chain (e.g., a C14-Amide). This polar group can interact with polar analytes via hydrogen bonding and helps to de-activate the silica surface, offering excellent peak shape for bases. It also provides unique selectivity and can be used with highly aqueous mobile phases without phase collapse.
-
-
Bidentate C18/Hybrid Silica Columns:
-
Mechanism: These columns utilize advanced bonding chemistry (bidentate bonding) or a hybrid silica-organic particle backbone. Both technologies offer superior shielding of silanols and a much wider usable pH range (often up to pH 12). Running at a high pH (e.g., pH 10-11) will deprotonate the 3-Methoxy Loratadine (making it neutral), completely eliminating the problematic ionic interaction with silanols and often resulting in perfectly symmetrical peaks.
-
Decision Workflow for Alternative Column Selection
Caption: Decision tree for selecting an alternative column chemistry.
Troubleshooting Guide
Q4: My 3-Methoxy Loratadine peak is tailing severely on a new C18 column. What are the likely causes and column-related solutions?
Answer: Severe peak tailing for a basic compound like 3-Methoxy Loratadine is almost always caused by secondary ionic interactions with acidic silanol groups on the column packing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing of basic compounds.
Detailed Explanation of Solutions:
-
Mobile Phase pH: The mobile phase pH must be low enough (typically 2.5-3.5) to fully protonate the silanol groups (pKa ~3.8-4.5), rendering them neutral (Si-OH). This prevents the protonated amine (Analyte-NH⁺) from interacting with ionized silanols (Si-O⁻). Using a buffer like formate or phosphate is essential to control the pH precisely.
-
Buffer Concentration: An adequate buffer concentration (10-25 mM) is crucial. The buffer cations (e.g., NH₄⁺ from ammonium formate) act as "ionic shields," competing with the protonated analyte for any available active silanol sites, further improving peak shape.
-
Column Inertness: If the pH and buffer are correct, the issue lies with the column itself. It may not be sufficiently end-capped or may be an older generation column (Type A silica) unsuitable for basic compounds. The only solution is to switch to a column specifically designed for high performance with bases, as described in Q2.
Experimental Protocol: Initial Method Development
This protocol provides a starting point for developing a robust analytical method for 3-Methoxy Loratadine using the recommended column type.
Objective: To establish initial separation conditions for 3-Methoxy Loratadine.
Materials:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm (or equivalent dimensions).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample: 10 µg/mL 3-Methoxy Loratadine in 50:50 Water:Acetonitrile.
-
HPLC/UHPLC System: With UV or MS detector.
Procedure:
-
Column Installation and Equilibration:
-
Install the C18 column in the column compartment.
-
Set the column temperature to 30 °C.
-
Flush the column with 100% Mobile Phase B for 5 minutes, followed by 100% Mobile Phase A for 5 minutes.
-
Equilibrate the column with the initial gradient conditions (e.g., 95% A / 5% B) for at least 10 column volumes.
-
-
Scouting Gradient Run:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm or appropriate wavelength.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 1.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
-
Data Analysis and Optimization:
-
Evaluate the retention time and peak shape of 3-Methoxy Loratadine.
-
Based on the scouting run, adjust the gradient slope to improve resolution from any impurities. For example, if the peak elutes at 8 minutes, a shallower gradient around that time point will improve separation.
-
Confirm peak symmetry. If tailing is observed, ensure the mobile phase pH is correct and the buffer is adequate before suspecting the column.
-
Frequently Asked Questions (FAQs)
Q5: Can I use the same C18 column for both Loratadine and 3-Methoxy Loratadine analysis? A: Yes, absolutely. A high-quality, base-deactivated C18 column is well-suited for both compounds. Loratadine, being more hydrophobic, will be more strongly retained and will elute later than 3-Methoxy Loratadine under the same reversed-phase conditions. A gradient method will typically be required to elute both compounds with good peak shape in a reasonable runtime.
Q6: Why is acetonitrile preferred over methanol as the organic modifier? A: Acetonitrile generally provides lower backpressure, better UV transparency at low wavelengths, and often results in sharper peaks compared to methanol. While methanol can offer different selectivity and is a valid alternative to try if acetonitrile fails to provide the necessary resolution, acetonitrile is the recommended starting solvent for its superior physical properties.
Q7: How does temperature affect the separation? A: Increasing the column temperature (e.g., from 30 °C to 40 °C) will decrease the mobile phase viscosity, leading to lower backpressure and often sharper, more efficient peaks. It will also decrease the retention time of all analytes. Temperature can also subtly affect selectivity, so it is a useful parameter to optimize for resolving closely eluting peaks. A stable, controlled temperature is essential for reproducible results.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Methoxy Loratadine
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an in-depth comparison of analytical techniques for the quantification of 3-Methoxy Loratadine, a metabolite of the second-generation antihistamine, Loratadine. Grounded in extensive experience and authoritative regulatory standards, this document will navigate the critical considerations for method selection and validation, offering a detailed experimental protocol for a robust HPLC-UV method.
Introduction: The Significance of 3-Methoxy Loratadine Quantification
Loratadine undergoes extensive metabolism in the body, leading to the formation of several metabolites. While Desloratadine is the major active metabolite, other minor metabolites like 3-Methoxy Loratadine are also formed. The accurate quantification of these metabolites is crucial for comprehensive pharmacokinetic studies, drug-drug interaction assessments, and in process quality control during drug manufacturing. The validation of the analytical method used for this quantification is not merely a procedural step but a fundamental requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure data integrity and reliability.[1][2][3][4][5][6]
This guide will delve into the validation of an analytical method for 3-Methoxy Loratadine, comparing the suitability of various analytical techniques and providing a practical, step-by-step protocol for a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the quantification of 3-Methoxy Loratadine is dictated by factors such as the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. Here, we compare the most commonly employed techniques.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Chromatographic separation based on polarity, with detection via UV absorbance. | Robust, cost-effective, widely available, and suitable for routine quality control.[7][8][9] | Moderate sensitivity and selectivity compared to mass spectrometry.[10] | Assay of bulk drug, formulation analysis, and impurity profiling at moderate concentrations. |
| UPLC-UV | Similar to HPLC but uses smaller particle size columns for faster and more efficient separations. | Significantly faster analysis times and improved resolution compared to HPLC.[11][12] | Higher initial instrument cost. | High-throughput screening, and rapid quality control analysis. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. | Exceptional sensitivity (down to pg/mL levels) and specificity, ideal for complex biological matrices.[10][13] | High instrument and operational costs, requires specialized expertise. | Bioanalysis of plasma and other biological fluids, trace impurity analysis. |
For the purpose of this guide, we will focus on the validation of an HPLC-UV method, which represents a versatile and accessible choice for many laboratories involved in pharmaceutical analysis.
The Pillars of Analytical Method Validation
A successful method validation demonstrates that the analytical procedure is suitable for its intended purpose. The validation process is guided by the ICH Q2(R1) and the recently revised Q2(R2) guidelines, which outline the key validation parameters.[3][14][15][16][17][18][19]
Workflow for Analytical Method Validation
Caption: A streamlined workflow for the validation of an analytical method.
Experimental Protocol: Validated HPLC-UV Method for 3-Methoxy Loratadine
This section provides a detailed, step-by-step methodology for the validation of an HPLC-UV method for the quantification of 3-Methoxy Loratadine.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade or equivalent)
-
3-Methoxy Loratadine reference standard
-
Loratadine and potential impurity reference standards
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile: 0.025 M KH₂PO₄ buffer (pH 3.5, adjusted with orthophosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Causality behind choices: The C18 column is selected for its versatility in reversed-phase chromatography, suitable for moderately polar compounds like 3-Methoxy Loratadine. The mobile phase composition is optimized to achieve good resolution and a reasonable retention time. A pH of 3.5 ensures the analyte is in a suitable ionic state for consistent retention. The detection wavelength of 254 nm is chosen based on the UV spectrum of 3-Methoxy Loratadine, providing good sensitivity.
Preparation of Solutions
-
Phosphate Buffer (0.025 M, pH 3.5): Dissolve approximately 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water and adjust the pH to 3.5 with orthophosphoric acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 3-Methoxy Loratadine reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-50 µg/mL).
Validation Parameters and Acceptance Criteria
The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[3][14][15]
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank, placebo, and solutions spiked with related substances and degradation products. | The peak for 3-Methoxy Loratadine should be well-resolved from other components (Resolution > 2). No interference at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations across the specified range in triplicate. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established based on the linearity, accuracy, and precision data. | The range for which the method is linear, accurate, and precise. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C) and observe the effect on the results. | The method should remain unaffected by small, deliberate variations in parameters. System suitability parameters should be met. |
Logical Relationship of Validation Parameters
Caption: Interdependence of key analytical method validation parameters.
Data Presentation and Interpretation
All quantitative data from the validation experiments should be summarized in clear and concise tables.
Example: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15023 |
| 5 | 75112 |
| 10 | 150350 |
| 25 | 375890 |
| 50 | 752100 |
| Correlation Coefficient (r²) | 0.9998 |
Example: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80 | 8.0 | 7.95 | 99.4 |
| 100 | 10.0 | 10.05 | 100.5 |
| 120 | 12.0 | 11.92 | 99.3 |
| Mean Recovery (%) | 99.7 |
Conclusion: A Framework for Trustworthy Results
The validation of an analytical method for 3-Methoxy Loratadine is a critical exercise that underpins the reliability of data in pharmaceutical development and quality control. This guide has provided a comparative overview of suitable analytical techniques and a detailed, practical protocol for the validation of an HPLC-UV method. By adhering to the principles of scientific integrity and the rigorous standards set by regulatory authorities like the ICH, researchers can ensure that their analytical methods are robust, reliable, and fit for purpose. The causality-driven approach to experimental design and the self-validating nature of the described protocol provide a solid framework for generating trustworthy and defensible analytical data.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
Slideshare. Bioanalytical method validation emea. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
- Jain, P., et al. (2025). A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research, 3(1), 46-59.
- El-Wekil, M. M., et al. (2016). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. PMC.
- Li, W., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. NIH.
-
ResearchGate. (2025). A concise review- An analytical method development and validation of loratadine. Retrieved from [Link]
-
Waters. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Retrieved from [Link]
- Reddy, G. S., et al. (2012).
- Grigoriu, I. C., et al. (2016). Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. Revista de Chimie, 67(11), 2326-2330.
- Shen, J. X., et al. (2006). Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 689-706.
- Al-Tamimi, S. A., et al. (2022). Modern chromatographic method for estimating Loratadine and affections on healthcare. Materials Today: Proceedings, 60(P4), 2133-2139.
- Maslarska, V., & Peikova, L. (2013). HPLC determination and validation of loratadine in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 485-488.
-
ResearchGate. (2025). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Retrieved from [Link]
-
IP Indexing. (2025). A concise review- An analytical method development and validation of loratadine. Retrieved from [Link]
-
Shimadzu. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Pomastowski, P., et al. (2020). LC-UV and UPLC-MS/MS methods for analytical study on degradation of three antihistaminic drugs, ketotifen, epinastine and emedastine. Molecules, 25(24), 5988.
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. centerforbiosimilars.com [centerforbiosimilars.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bch.ro [bch.ro]
- 9. ijbpas.com [ijbpas.com]
- 10. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.co.kr [shimadzu.co.kr]
- 14. fda.gov [fda.gov]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. ICH Official web site : ICH [ich.org]
- 17. starodub.nl [starodub.nl]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC-MS/MS Methods for 3-Methoxy Loratadine Quantification
In the rigorous world of drug development, the integrity of analytical data is non-negotiable. The choice of analytical methodology for quantifying metabolites like 3-Methoxy Loratadine—a derivative of the common antihistamine Loratadine—is a critical decision point. This guide offers an in-depth comparison of two cornerstone techniques: the robust High-Performance Liquid Chromatography (HPLC) with UV detection and the highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). We will move beyond procedural lists to explore the scientific rationale behind methodological choices, culminating in a cross-validation protocol designed to ensure data interchangeability and regulatory confidence.
The Analytical Imperative: Why 3-Methoxy Loratadine Matters
Loratadine undergoes significant metabolism, with its major active metabolite being desloratadine.[1] However, profiling minor metabolites such as 3-Methoxy Loratadine is crucial for building a complete pharmacokinetic and safety profile. Accurate quantification is essential for understanding the full metabolic pathway, identifying potential drug-drug interactions, and satisfying regulatory expectations for metabolite characterization. The challenge lies in selecting a method that is fit-for-purpose, balancing the need for sensitivity, selectivity, speed, and cost-effectiveness.
The Contenders: A Tale of Two Technologies
The Workhorse: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a foundational technique in pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3][4][5]
Expertise & Experience: The enduring prevalence of HPLC-UV stems from its reliability and cost-effectiveness. For routine quality control or late-stage clinical trials where metabolite concentrations are expected to be well above the lower limits of quantification, HPLC-UV is an excellent choice. The causality behind the typical setup—a C18 reversed-phase column—is its versatility in retaining and separating moderately polar compounds like Loratadine and its metabolites from a polar mobile phase.[6][7] UV detection is employed because these aromatic compounds possess a chromophore that absorbs light, allowing for straightforward quantification.[4][7]
The Thoroughbred: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC improves upon HPLC by using columns packed with sub-2 µm particles, which operate at higher pressures to deliver significantly faster and more efficient separations.[3][8] When coupled with a tandem mass spectrometer (MS/MS), it becomes the gold standard for bioanalysis.[9][10]
Expertise & Experience: The power of UPLC-MS/MS lies in its exquisite sensitivity and selectivity.[8][9] This is indispensable in early drug discovery and bioequivalence studies where sample volumes are precious and analyte concentrations can be vanishingly low (in the ppt range).[11] The mass spectrometer acts as a highly specific detector. It isolates the protonated metabolite molecule (the precursor ion), fragments it, and then detects a specific fragment (the product ion). This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates interference from complex biological matrices, a significant advantage over the less selective UV detection.[12][13]
Experimental Protocols: A Self-Validating System
A trustworthy protocol is one that is detailed, reproducible, and grounded in established principles. The methods below are designed to be validated according to regulatory guidelines from bodies like the FDA and EMA.[14][15][16][17][18][19]
HPLC-UV Method Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A mixture of methanol and acetate buffer (e.g., 85:15 v/v).[7] The mobile phase is filtered and degassed.
-
Column Temperature: 35 °C.
-
Detection: UV detection at 248 nm.[7]
-
Sample Preparation: For plasma samples, protein precipitation is a common and effective technique. Add 500 µL of cold acetonitrile to 100 µL of plasma, vortex, and centrifuge.[11] The supernatant is then evaporated and reconstituted for injection.
UPLC-MS/MS Method Protocol
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry:
-
Ionization: ESI in positive ion mode.
-
MRM Transition: The specific precursor-to-product ion transition for 3-Methoxy Loratadine would be determined via infusion and optimization (e.g., m/z 413.2 → 367.2).
-
-
Sample Preparation: The same protein precipitation method as for HPLC can be used, though Solid-Phase Extraction (SPE) may be employed for enhanced cleanup and lower detection limits.
Cross-Validation: Ensuring Method Concordance
Cross-validation is a formal process to demonstrate that two distinct analytical methods yield comparable results, which is essential when data from both methods might be included in a regulatory submission or across different laboratories.[21][22][23][24]
Experimental Workflow for Cross-Validation
Caption: Decision logic for selecting the optimal analytical method.
By understanding the fundamental principles, adhering to rigorous validation and cross-validation protocols, and applying a logical selection process, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible data for any stage of the pharmaceutical lifecycle.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]
- Patel, R. B., Patel, M. R., & Patel, B. G. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Journal of the Mexican Chemical Society, 55(3), 154-159.
-
European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]
- El-Sherif, Z. A., Mohamed, A. O., El-Bardicy, M. G., & El-Tarras, M. F. (2007). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. Chemistry Central Journal, 1(1), 1-11.
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (1996). Q2A Validation of Analytical Procedures. [Link]
-
T,C&A LAB. HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide. [Link]
-
BioPharm International. (2003). Method Validation Guidelines. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Hussein, J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomedical and Pharmacology Journal. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Committee for Medicinal Products for Human Use (CHMP). (2011). Guideline on bioanalytical method validation. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Slideshare. (2015). Bioanalytical method validation emea. [Link]
-
YouTube. (2022). The Principle of HPLC and Its application in Pharmaceutical Analysis. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Slideshare. HPLC AND ITS PHARMACEUTICAL APPLICATIONS. [Link]
- Varhadi, S. D., et al. (2020). A Short Review on: Definition, Principle and Applications of High Performance Liquid Chromatography. International Journal of Pharmaceutical and Phytopharmacological Research, 19(2), 628-634.
-
Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
-
Belal, F., et al. (2018). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: Application to pharmaceuticals and biological fluids. ResearchGate. [Link]
- Grigoriu, I. C., et al. (2016). Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. Revista de Chimie, 67(10), 2101-2105.
- Gubar, S. S., et al. (2021). The identification and the quantitative determination of loratadine by the HPLC method. ScienceRise: Pharmaceutical Science, 5(33), 28-34.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
-
Kang, J. S. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. IntechOpen. [Link]
-
ResearchGate. (2024). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link]
-
ResearchGate. (2024). UHPLC-MS/MS Technique: Applications in Analytical Chemistry. [Link]
-
Slideshare. Instrumentation and application of LC-MS/MS in bioanalysis. [Link]
-
Waters Corporation. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. [Link]
- Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry, 52(1), 18-38.
-
Global Journal of Pharmacy & Pharmaceutical Sciences. (2018). hplc determination and validation of loratadine in. [Link]
-
Shimadzu Corporation. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. [Link]
Sources
- 1. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. youtube.com [youtube.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bch.ro [bch.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Instrumentation and application of LC-MS/MS in bioanalysis | PPT [slideshare.net]
- 11. shimadzu.co.kr [shimadzu.co.kr]
- 12. scispace.com [scispace.com]
- 13. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. id-eptri.eu [id-eptri.eu]
- 16. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 20. ijbpas.com [ijbpas.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 24. fda.gov [fda.gov]
Comparative analysis of 3-Methoxy Loratadine and desloratadine stability
<Senior Application Scientist >
A Technical Guide for Drug Development Professionals
Introduction
In the landscape of second-generation antihistamines, loratadine serves as a critical parent compound, undergoing extensive first-pass metabolism to yield pharmacologically active derivatives.[1] The primary and most recognized active metabolite is desloratadine (descarboethoxyloratadine).[1][2] However, a spectrum of other metabolites, including 3-Methoxy Loratadine, are also formed. While desloratadine's stability and degradation pathways have been thoroughly investigated, 3-Methoxy Loratadine remains less characterized. This guide provides a comparative analysis of the chemical stability of these two key loratadine metabolites. Understanding their intrinsic stability is paramount for the development of robust analytical methods, stable pharmaceutical formulations, and accurate impurity profiling, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Molecular Structure and Physicochemical Properties: The Basis for Stability
The stability of a pharmaceutical compound is intrinsically linked to its molecular structure. Desloratadine and 3-Methoxy Loratadine share the same tricyclic backbone but differ at a key position on the pyridine ring, which dictates their susceptibility to various degradation mechanisms.
Desloratadine: Features an unsubstituted pyridine ring. It is a white to off-white powder, slightly soluble in water but highly soluble in organic solvents like ethanol and propylene glycol.[6]
3-Methoxy Loratadine: Possesses a methoxy (-OCH3) group at the 3-position of the pyridine ring. This electron-donating group can influence the electron density of the aromatic system, potentially altering its reactivity towards oxidative and hydrolytic degradation.
The core structural difference is the presence of the methoxy group. This substituent is expected to increase the electron density of the pyridine ring, which may enhance its susceptibility to electrophilic attack and oxidation while potentially influencing the stability of adjacent functional groups through electronic effects.
Diagram 1: Comparative Molecular Structures
Caption: Chemical structures of Desloratadine and 3-Methoxy Loratadine.
Methodology for Stability Assessment: Forced Degradation Studies
To rigorously compare the stability of these two compounds, a forced degradation (stress testing) study is the established methodology. As mandated by ICH guideline Q1A(R2), this involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation pathways and demonstrate the specificity of analytical methods.[3][4][5]
Principle of the Stability-Indicating Method
The cornerstone of this analysis is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), capable of separating the intact parent drug from all potential degradation products.[7][8] This ensures that any decrease in the parent drug concentration is accurately measured and attributed to degradation, not analytical interference.
Experimental Workflow: A Self-Validating System
The following protocol outlines a comprehensive forced degradation study. The inclusion of control samples (unstressed) and the mass balance calculation (sum of the assay of the parent drug and the levels of all degradation products) serves as a self-validating mechanism for the study's integrity.
Diagram 2: Forced Degradation Experimental Workflow
Sources
- 1. Loratadine | 79794-75-5 [chemicalbook.com]
- 2. Metabolism and excretion of loratadine in male and female mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. sphinxsai.com [sphinxsai.com]
- 7. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Pharmacokinetic comparison of 3-Methoxy Loratadine and other loratadine metabolites
A Guide for Researchers and Drug Development Professionals
Introduction to Loratadine Metabolism
Loratadine is a widely used second-generation antihistamine that undergoes extensive first-pass metabolism in the liver.[1][2] This rapid biotransformation is a critical determinant of the drug's efficacy and duration of action, as it results in the formation of pharmacologically active metabolites. The primary metabolic pathway involves the conversion of loratadine to desloratadine (DL), its major active metabolite.[2][3] This reaction is primarily catalyzed by cytochrome P450 enzymes, notably CYP3A4 and CYP2D6.[2]
Desloratadine itself is a potent antihistamine and is marketed as a standalone drug.[3] It is further metabolized, primarily through hydroxylation, to form 3-hydroxydesloratadine (3-OH-DL), which also exhibits antihistaminic activity.[4] While other minor metabolites have been identified in vitro, their clinical significance and pharmacokinetic profiles are not well-established.[5][6]
Notably, this guide will focus on the comparative pharmacokinetics of desloratadine and 3-hydroxydesloratadine due to the wealth of available clinical and preclinical data for these compounds. The term "3-Methoxy Loratadine" does not correspond to a known major metabolite of loratadine with available pharmacokinetic data in the scientific literature. Instead, "3-methoxy desloratadine" has been described as a synthetic intermediate in the laboratory preparation of 3-hydroxydesloratadine, highlighting its role as a chemical precursor rather than a significant in vivo metabolite.[3]
The Metabolic Pathway of Loratadine
The biotransformation of loratadine is a multi-step process that begins with its absorption and first-pass metabolism in the liver. The following diagram illustrates the principal metabolic cascade leading to the formation of its key active metabolites.
Caption: Metabolic pathway of Loratadine to its major active metabolites.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of desloratadine and 3-hydroxydesloratadine have been extensively studied. The following table summarizes the key pharmacokinetic parameters for these metabolites following the administration of loratadine or desloratadine.
| Parameter | Desloratadine (DL) | 3-Hydroxydesloratadine (3-OH-DL) |
| Time to Peak (Tmax) | ~1.5 - 3.7 hours[7][8] | ~4.76 hours |
| Half-life (t½) | ~13.4 - 27 hours[8] | ~36 hours |
| Max Concentration (Cmax) | Varies significantly with dose and population.[7][8] | Generally lower than DL. |
| Area Under the Curve (AUC) | Significantly higher than parent loratadine.[8] | Lower than DL. |
Key Insights from the Comparison:
-
Formation and Absorption: Desloratadine is rapidly formed from loratadine, with peak plasma concentrations reached relatively quickly.[7][8] 3-hydroxydesloratadine appears later in the plasma, indicating its formation from desloratadine.
-
Half-Life and Duration of Action: Both metabolites have long half-lives, contributing to the once-daily dosing regimen of loratadine.[8] The extended half-life of 3-hydroxydesloratadine suggests it may contribute to the prolonged antihistaminic effect.
-
Systemic Exposure: The systemic exposure (AUC) to desloratadine is substantially higher than that of the parent drug, loratadine, underscoring its role as the primary active moiety.[8] While the AUC of 3-hydroxydesloratadine is lower than that of desloratadine, its contribution to the overall clinical effect is considered significant.
Experimental Protocol: Quantification of Loratadine Metabolites in Plasma
The following is a representative experimental protocol for the simultaneous quantification of desloratadine and 3-hydroxydesloratadine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and robust analytical technique in pharmacokinetic studies.[6]
Objective: To determine the concentration-time profiles of desloratadine and 3-hydroxydesloratadine in plasma samples obtained from subjects administered with loratadine.
Materials and Reagents:
-
Reference standards for desloratadine and 3-hydroxydesloratadine.
-
Stable isotope-labeled internal standards (e.g., Desloratadine-d4, 3-OH-Desloratadine-d4).
-
HPLC-grade acetonitrile, methanol, and formic acid.
-
Ultrapure water.
-
Human plasma (blank).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Workflow Diagram:
Caption: Workflow for the quantification of loratadine metabolites by LC-MS/MS.
Step-by-Step Procedure:
-
Preparation of Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking known concentrations of desloratadine and 3-hydroxydesloratadine into blank human plasma.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample (unknown, standard, or QC), add 10 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile) to separate the analytes from endogenous plasma components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode. Monitor the specific precursor-to-product ion transitions for each analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Conclusion
The pharmacokinetic profile of loratadine is largely defined by its extensive and rapid metabolism to the active metabolites, desloratadine and 3-hydroxydesloratadine. Desloratadine is the primary active metabolite, characterized by rapid formation and high systemic exposure. 3-hydroxydesloratadine, a subsequent metabolite, has a longer half-life, likely contributing to the sustained therapeutic effect of loratadine. In contrast, "3-Methoxy Loratadine" is not a recognized major metabolite and lacks pharmacokinetic data in the literature, appearing to be a synthetic intermediate. A thorough understanding of the pharmacokinetic properties of desloratadine and 3-hydroxydesloratadine is crucial for the development of new antihistaminic drugs and for optimizing therapeutic regimens. The provided experimental protocol offers a robust framework for the accurate quantification of these key metabolites in biological matrices.
References
- Ghosal, A., Gupta, S., Ramanathan, R., Yuan, Y., Lu, X., Su, A. D. I., ... & Chowdhury, S. K. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug metabolism letters, 3(3), 162-170.
- Tian, L., Liu, F., & Wang, Y. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987.
-
Study.com. (n.d.). Loratadine: Pharmacokinetics & Pharmacodynamics. Retrieved January 12, 2026, from [Link]
- Hilbert, J., Radwanski, E., Weglein, R., Luc, V., Zampaglione, N., & Lin, C. C. (1987). Pharmacokinetics and dose proportionality of loratadine. Journal of clinical pharmacology, 27(9), 694-698.
- Hilbert, J., Radwanski, E., Zampaglione, N., & Lin, C. C. (1988). Loratadine: multiple-dose pharmacokinetics. Journal of clinical pharmacology, 28(3), 246-249.
- Zhong, D. F., Sun, L., & Huang, H. H. (2003). Pharmacokinetics of loratadine and its active metabolite descarboethoxyloratadine in healthy Chinese subjects. Acta pharmacologica Sinica, 24(7), 715-720.
- Vlase, L., Imre, S., Muntean, D., & Leucuta, S. E. (2007). Determination of loratadine and its active metabolite in human plasma by high-performance liquid chromatography with mass spectrometry detection. Journal of pharmaceutical and biomedical analysis, 44(3), 765-770.
- Li, Y., Zhang, Y., & Li, X. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. Latin American Journal of Pharmacy, 40(12), 2736-2745.
- Zhang, Y., Lu, Y., Wang, L., Tian, Y., & Zhang, Z. (2020). Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. Drug research, 70(11), 528-540.
- Kazmi, F., Hensley, J., Kunze, T., & Parkinson, A. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metabolism and Disposition, 43(3), 340-348.
- Vlase, L., Imre, S., Muntean, D., & Leucuta, S. E. (2007). Determination of loratadine and its active metabolite in human plasma by high-performance liquid chromatography with mass spectrometry detection. Journal of pharmaceutical and biomedical analysis, 44(3), 765-770.
- Wang, Y., Zhang, L., & Li, Y. (2018). Determination of Loratadine and Its Active Metabolite in Plasma by LC/MS/MS: An Adapted Method for Children. Current Pharmaceutical Analysis, 14(4), 375-380.
- Wang, Y., Zhang, L., & Li, Y. (2018). Determination of Loratadine and Its Active Metabolite in Plasma by LC/MS/MS: An Adapted Method for Children. Current Pharmaceutical Analysis, 14(4), 375-380.
- Tian, L., Liu, F., & Wang, Y. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987.
- Barecki, M. E., Wicke, K. M., & Koffarnus, D. L. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug metabolism and disposition, 29(8), 1173-1175.
- Tian, L., Liu, F., & Wang, Y. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987.
- Zhong, D. F., Sun, L., & Huang, H. H. (2003). Pharmacokinetics of loratadine and its active metabolite descarboethoxyloratadine in healthy Chinese subjects. Acta pharmacologica Sinica, 24(7), 715-720.
-
Drugs.com. (n.d.). Loratadine. Retrieved January 12, 2026, from [Link]
- Hilbert, J., Radwanski, E., Zampaglione, N., & Lin, C. C. (1988). Loratadine: multiple-dose pharmacokinetics. Journal of clinical pharmacology, 28(3), 246-249.
- Katzung, B. G., Masters, S. B., & Trevor, A. J. (2021). Basic & clinical pharmacology (15th ed.). McGraw-Hill.
- Affiliated Hospital of Nanjing University Medical School. (2020). Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. Drug Research, 70(11), 528-540.
- Affiliated Hospital of Nanjing University Medical School. (2002). A Pharmacokinetic Profile of Desloratadine in Healthy Adults, Including Elderly. Clinical Pharmacokinetics, 41(1), 25-31.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Desloratadine synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Methoxy-N-methyldesloratadine | LGC Standards [lgcstandards.com]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. 3-Methoxy Loratadine | C23H25ClN2O3 | CID 18382725 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Loratadine and its Primary Active Metabolites
An In-Depth Guide for Researchers on the Pharmacological Activities of Loratadine, Desloratadine, and 3-Hydroxy-desloratadine
Introduction
Loratadine is a widely recognized second-generation antihistamine, valued for its efficacy in treating allergic conditions such as rhinitis and urticaria without the significant sedative effects associated with first-generation agents.[1][2] Its pharmacological profile is intrinsically linked to its extensive first-pass metabolism in the liver. Upon oral administration, loratadine is rapidly converted by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6, into its major active metabolite, desloratadine (descarboethoxyloratadine).[2][3][4] Desloratadine, itself a potent antihistamine, is further metabolized to other derivatives, including the major active human metabolite, 3-hydroxy-desloratadine.[5]
The clinical activity of loratadine is largely attributable to desloratadine, which exhibits significantly higher potency at the histamine H1 receptor.[6] Understanding the distinct in vitro properties of loratadine and its key metabolites is crucial for a comprehensive grasp of its mechanism of action, duration of effect, and potential for drug-drug interactions. This guide provides a detailed comparison of the in vitro activities of loratadine, desloratadine, and 3-hydroxy-desloratadine, focusing on their primary antihistaminic effects and their interactions with key metabolic enzymes.
Metabolic Pathway from Loratadine to its Active Metabolites
Loratadine functions largely as a prodrug. Its biotransformation is a multi-step process initiated by CYP-mediated metabolism to desloratadine. The formation of 3-hydroxy-desloratadine is a more complex process, recently elucidated to involve an initial glucuronidation of desloratadine by UGT2B10, followed by hydroxylation by CYP2C8, and a subsequent deconjugation step.[5][7]
Caption: Metabolic conversion of Loratadine.
Part 1: Comparative Antihistaminic Activity at the H1 Receptor
The primary mechanism of action for loratadine and its metabolites is the selective inverse agonism of the peripheral histamine H1 receptor.[3] Histamine binding to the Gq-coupled H1 receptor initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in the allergic inflammatory response.[8] By blocking this receptor, these compounds prevent the downstream effects of histamine, such as increased vascular permeability and sensory nerve stimulation.
Caption: Simplified H1 receptor signaling pathway.
In vitro studies consistently demonstrate that desloratadine possesses a significantly higher binding affinity for the H1 receptor compared to the parent compound, loratadine. This difference in affinity is a primary determinant of their respective antihistaminic potencies.
| Compound | H1 Receptor Binding Affinity (Ki, nM) | Relative Potency vs. Loratadine |
| Loratadine | 16 - 138[9][10] | 1x |
| Desloratadine | 0.4 - 0.87[9][10] | ~2.5 - 4x higher[6] |
| 3-Hydroxy-desloratadine | Data not widely available | Considered an active metabolite[11] |
| Table 1. Comparison of H1 Receptor Binding Affinities. |
The higher affinity of desloratadine translates to greater functional antagonism in cellular assays. This supports the view that loratadine's clinical efficacy is predominantly mediated by its rapid and extensive conversion to desloratadine.[6][11]
Part 2: Comparative Off-Target Activity: Cytochrome P450 Inhibition
A critical aspect of in vitro drug characterization is determining the potential for a compound to inhibit CYP450 enzymes. Inhibition of these enzymes can lead to clinically significant drug-drug interactions (DDIs). A direct comparative study evaluated the inhibitory potential of loratadine, desloratadine, and 3-OH-desloratadine against five key CYP isoforms using pooled human liver microsomes.[12]
The experimental choice to use human liver microsomes is foundational, as this subcellular fraction is enriched with CYP450 enzymes and represents the primary site of hepatic drug metabolism. By incubating the test compounds with specific probe substrates for each CYP isoform, one can determine the concentration required to inhibit 50% of the enzyme's activity (IC50), a key parameter for assessing DDI risk.
| Cytochrome P450 Isoform | Loratadine | Desloratadine | 3-OH-desloratadine |
| CYP1A2 | No inhibition up to ~10 µM | >25% inhibition not observed | >25% inhibition not observed |
| CYP2C9 | >25% inhibition not observed | >25% inhibition not observed | >25% inhibition not observed |
| CYP2C19 | IC50 ≈ 0.76 µM (Ki ≈ 0.61 µM) | >25% inhibition not observed | >25% inhibition not observed |
| CYP2D6 | IC50 ≈ 8.1 µM (Ki ≈ 2.7 µM) | >25% inhibition not observed | >25% inhibition not observed |
| CYP3A4 | No inhibition up to ~10 µM | >25% inhibition not observed | >25% inhibition not observed |
| Data sourced from Barecki et al. (2001).[12] Concentrations tested for desloratadine and 3-OH-desloratadine were up to ~10 µM. | |||
| Table 2. In Vitro Inhibition of Human Cytochrome P-450 Enzymes. |
The results indicate that while loratadine can inhibit CYP2C19 and CYP2D6 in vitro, the required concentrations are approximately 62-fold and 660-fold higher, respectively, than the expected therapeutic plasma concentrations.[12] Crucially, its active metabolites, desloratadine and 3-OH-desloratadine, showed no significant inhibitory activity against any of the tested enzymes at high concentrations.[12] This suggests a low likelihood of clinically relevant pharmacokinetic interactions involving these metabolites.
Part 3: Experimental Methodologies
To ensure the trustworthiness and reproducibility of in vitro pharmacological data, standardized and validated protocols are essential. Below are representative methodologies for key assays discussed in this guide.
Experimental Workflow: H1 Receptor Binding and Functional Assays
Caption: General workflow for in vitro H1 receptor assays.
Protocol 1: Competitive Radioligand Binding Assay for H1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H1 receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in order: assay buffer, cell membrane preparation (typically 5-20 µg protein), varying concentrations of the test compound (e.g., loratadine), and a fixed concentration of a suitable radioligand (e.g., [3H]mepyramine, at a concentration near its Kd).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known H1 antagonist (e.g., 10 µM mianserin) instead of the test compound.
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), trapping the membranes.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Calcium Flux Assay for H1 Receptor Antagonism
This assay measures a compound's ability to inhibit histamine-induced intracellular calcium mobilization, providing a functional measure of its antagonist activity.
-
Cell Preparation:
-
Seed CHO-K1 or HEK293 cells stably expressing the human H1 receptor into 96-well black-walled, clear-bottom plates and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This allows for the real-time measurement of intracellular calcium concentration.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound (e.g., loratadine) to the wells and pre-incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation and Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject a solution of histamine at a concentration known to produce a submaximal response (e.g., EC80) to stimulate the H1 receptors.
-
Immediately begin recording the change in fluorescence over time, which corresponds to the intracellular calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response in the absence of antagonist as 100% and the response in the absence of histamine as 0%.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Discussion and Conclusion
The in vitro data clearly establish that loratadine is effectively a prodrug, with its antihistaminic activity primarily driven by its major metabolite, desloratadine. Desloratadine exhibits markedly higher binding affinity and functional potency at the histamine H1 receptor. This metabolic conversion is a key feature of its pharmacological design, allowing for potent, long-lasting peripheral H1 blockade from a single oral dose.
Furthermore, the comprehensive in vitro characterization of CYP450 inhibition demonstrates a favorable safety profile for loratadine and its key metabolites. While loratadine itself shows weak inhibition of CYP2C19 and CYP2D6, this occurs at concentrations well above therapeutic levels. Critically, the more potent and abundant metabolites, desloratadine and 3-hydroxy-desloratadine, are devoid of significant CYP inhibitory activity. This low potential for metabolic drug-drug interactions is a significant advantage for a widely used medication.
For researchers in drug development, this comparative guide underscores the necessity of evaluating not just a parent compound but also its major metabolites. The distinct pharmacological profiles of loratadine and desloratadine highlight how metabolic pathways can be leveraged to optimize drug activity and safety.
References
-
Highlights in Science, Engineering and Technology. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Available from: [Link]
-
Wikipedia. (n.d.). Loratadine. Available from: [Link]
-
Siddiqui, F., & Dang, S. (2023). Loratadine. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Ghosal, A., Gupta, S. K., & Patrick, J. E. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 162–170. Available from: [Link]
-
Study.com. (n.d.). Loratadine: Pharmacokinetics & Pharmacodynamics. Available from: [Link]
-
Hsieh, S. Y., Tang, Y., Crotti, S., Stone, E. A., & Miller, S. J. (2020). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. ACS Central Science, 6(3), 430–438. Available from: [Link]
-
Wang, Y., Wang, J., Lin, Y., Si-Ma, L. F., Wang, D. H., Chen, L. G., & Liu, D. K. (2011). Synthesis and antihistamine evaluations of novel loratadine analogues. Bioorganic & Medicinal Chemistry Letters, 21(15), 4454–4456. Available from: [Link]
-
Kazmi, F., Yerino, P., Barbara, J. E., & Parkinson, A. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metabolism and Disposition, 43(3), 324–332. Available from: [Link]
-
Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). H1 antagonist. Available from: [Link]
-
Wang, Y., et al. (2011). Synthesis and antihistamine evaluations of novel loratadine analogues. ResearchGate. Available from: [Link]
-
Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. ResearchGate. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Available from: [Link]
-
Kazmi, F., Yerino, P., Barbara, J. E., & Parkinson, A. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294–1302. Available from: [Link]
-
Seng, J. J. B., Cai, M., & Oka, P. (2025). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. Available from: [Link]
-
Al-kassas, R., et al. (2022). In Vitro Pharmaceutical Quality Evaluation of Loratadine Tablets in Saudi Arabia. MDPI. Available from: [Link]
-
Al-kassas, R., et al. (2022). In Vitro Pharmaceutical Quality Evaluation of Loratadine Tablets in Saudi Arabia. ResearchGate. Available from: [Link]
-
Barecki, M. E., Wyss, V. L., & Boyle, J. P. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(8), 1173–1175. Available from: [Link]
-
Medscape. (n.d.). Clinical Efficacy of a Histamine H1-Receptor Antagonist. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of loratadine. Available from: [Link]
-
Highlights in Science, Engineering and Technology. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Available from: [Link]
-
Barecki, M. E., et al. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). H1 antagonists: Receptor affinity versus selectivity. Available from: [Link]
-
Royal Society of Chemistry. (2020). Synthesis of anti-allergic drugs. Available from: [Link]
Sources
- 1. drpress.org [drpress.org]
- 2. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Loratadine - Wikipedia [en.wikipedia.org]
- 4. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drpress.org [drpress.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of a Bioanalytical Method for 3-Methoxy Loratadine Quantification
This guide provides a comprehensive overview of the inter-laboratory validation process for a quantitative bioanalytical method, using the determination of 3-Methoxy Loratadine in human plasma as a practical example. As a significant metabolite or process-related impurity of Loratadine, an active metabolite of Desloratadine, the accurate quantification of 3-Methoxy Loratadine is crucial for pharmacokinetic assessments and quality control in drug development.[1][2]
The objective of an inter-laboratory validation, often referred to as a cross-validation or assessment of reproducibility, is to demonstrate that a bioanalytical method is robust and transferable, yielding consistent and reliable results across different laboratories.[3][4] This process is a cornerstone of method validation, ensuring that data generated at various sites during non-clinical or clinical trials are comparable and accurate, a requirement underscored by regulatory bodies worldwide.[5][6][7] This guide will detail the experimental design, present comparative performance data, and explain the scientific rationale behind the validation protocols, grounded in the principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][6][7][8][9]
The Imperative for Inter-Laboratory Validation
Before deploying a bioanalytical method across multiple testing sites, its reproducibility must be rigorously established.[3][10] A method that performs perfectly in the originating laboratory may fail in another due to subtle variations in instrumentation, reagents, environmental conditions, or analyst technique. Inter-laboratory validation serves to identify and assess the impact of these variables. The process involves a pre-defined study where multiple independent laboratories analyze identical sets of quality control (QC) samples and calibration standards to challenge the method's transferability. According to regulatory guidelines, cross-validation is essential when data from different laboratories are combined in a single study or to support a regulatory submission.[9][11]
The successful validation across laboratories provides confidence that the method is sufficiently rugged to withstand the inevitable minor variations of real-world application, thereby ensuring the integrity of data supporting critical drug development decisions.[7][8]
Study Design & Overall Workflow
The study was designed to involve three independent bioanalytical laboratories (designated Lab A, Lab B, and Lab C). Each laboratory received a complete method protocol, identical batches of reagents, analytical columns, reference standards for 3-Methoxy Loratadine and its stable isotope-labeled internal standard (SIL-IS), and blinded sets of validation samples.
The core of the analytical method is a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay, a technique chosen for its high sensitivity and selectivity, which is critical for quantifying low-concentration metabolites in complex biological matrices like plasma.[1][12][13]
The overall workflow for the inter-laboratory validation is depicted below.
Caption: Workflow for the Inter-Laboratory Method Validation Study.
Comparative Performance Evaluation
The method's performance was evaluated against key validation parameters as stipulated by the ICH M10 guideline.[5][14] The results from the three participating laboratories are summarized and compared below.
Linearity and Calibration Range
Experimental Protocol:
-
A calibration curve consisting of a blank sample (matrix with internal standard), a zero sample (matrix without analyte or internal standard), and eight non-zero calibration standards was prepared in human plasma.
-
The concentration range for 3-Methoxy Loratadine was established from 0.1 ng/mL to 50 ng/mL.
-
Each of the three laboratories analyzed the calibration curve in triplicate over three separate days.
-
Linearity was assessed using a weighted (1/x²) linear regression model of the peak area ratio (analyte/IS) versus the nominal concentration.
-
The back-calculated concentrations of the standards were required to be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which required ±20%. At least 75% of the standards had to meet this criterion.[15][16]
Comparative Data:
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Calibration Range (ng/mL) | 0.1 - 50 | 0.1 - 50 | 0.1 - 50 | Consistent across labs |
| Regression Model | Weighted (1/x²) | Weighted (1/x²) | Weighted (1/x²) | Linear, appropriate weighting |
| Mean R² Value | 0.9981 | 0.9976 | 0.9985 | ≥ 0.99 |
| Mean Deviation of Standards | ≤ 8.5% | ≤ 9.2% | ≤ 8.1% | ≤ ±15% (≤ ±20% at LLOQ) |
Analysis: All three laboratories successfully demonstrated the linearity of the method over the specified concentration range. The consistent use of a weighted 1/x² regression model indicates that the method accounts for heteroscedasticity, a common phenomenon in bioanalytical assays. The high R² values and low mean deviations confirm a strong correlation between instrument response and analyte concentration across all sites.
Accuracy and Precision
Experimental Protocol:
-
Quality Control (QC) samples were prepared in human plasma at four concentration levels:
-
LLOQ: 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 15 ng/mL
-
High QC (HQC): 40 ng/mL
-
-
Each laboratory performed three independent validation runs on three different days. In each run, six replicates of each QC level were analyzed.
-
Intra-run (within-run) precision and accuracy were calculated for each run.
-
Inter-run (between-run) precision and accuracy were calculated using the data from all three runs.
-
Accuracy was reported as the percent bias (%Bias), and precision was reported as the coefficient of variation (%CV). The acceptance criterion for both is within ±15% of the nominal value (±20% for LLOQ).[5][15]
Comparative Data:
| QC Level | Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| LLOQ (0.1 ng/mL) | Mean Accuracy (%Bias) | +5.7% | +8.2% | +6.5% | Within ±20% |
| Inter-Run Precision (%CV) | 11.2% | 13.5% | 12.1% | ≤ 20% | |
| LQC (0.3 ng/mL) | Mean Accuracy (%Bias) | +4.1% | +6.9% | +5.3% | Within ±15% |
| Inter-Run Precision (%CV) | 8.8% | 10.1% | 9.4% | ≤ 15% | |
| MQC (15 ng/mL) | Mean Accuracy (%Bias) | -2.5% | -4.3% | -3.1% | Within ±15% |
| Inter-Run Precision (%CV) | 6.5% | 7.8% | 7.2% | ≤ 15% | |
| HQC (40 ng/mL) | Mean Accuracy (%Bias) | -3.8% | -5.5% | -4.6% | Within ±15% |
| Inter-Run Precision (%CV) | 7.1% | 8.5% | 7.9% | ≤ 15% |
Analysis: The data demonstrates excellent accuracy and precision across all three laboratories. All QC levels at all sites met the pre-defined acceptance criteria. To further assess the inter-laboratory variability, an Analysis of Variance (ANOVA) was performed.[10][17] The F-test results showed no statistically significant difference (p > 0.05) between the mean concentrations reported by the three labs at any QC level, confirming the method's high degree of reproducibility.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. metrology-journal.org [metrology-journal.org]
- 4. moh.gov.bw [moh.gov.bw]
- 5. propharmagroup.com [propharmagroup.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation [pharmabiz.com]
- 11. fda.gov [fda.gov]
- 12. japsonline.com [japsonline.com]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. farmaciajournal.com [farmaciajournal.com]
- 17. Verification of quantitative analytical methods in medical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methoxy Loratadine Impurity Levels in Commercial Loratadine Formulations
Abstract
This guide provides a comprehensive comparative analysis of 3-Methoxy Loratadine, a potential process-related impurity or degradant, across different pharmaceutical formulations of Loratadine. As a critical aspect of quality control in drug manufacturing, impurity profiling ensures the safety and efficacy of the final product. This document details the scientific rationale behind the analytical methodology, presents a robust experimental protocol for quantification, and discusses hypothetical comparative data for various Loratadine products. The insights are tailored for researchers, analytical scientists, and professionals in drug development and quality assurance, offering a framework for establishing self-validating and reliable analytical systems for impurity monitoring.
Introduction: The Imperative of Impurity Profiling in Loratadine
Loratadine is a widely used second-generation antihistamine, prized for its efficacy in treating allergic conditions without the sedative effects common to its predecessors.[1][2] The integrity of any pharmaceutical product, including Loratadine, is fundamentally linked to its purity. The presence of impurities, even at trace levels, can impact the drug's safety, stability, and therapeutic efficacy. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[3][4]
Among the spectrum of potential impurities in Loratadine is 3-Methoxy Loratadine. This compound is a structurally similar molecule that can emerge as a process-related impurity during synthesis or as a degradation product during storage.[5][6] Its structural similarity to the active pharmaceutical ingredient (API) necessitates highly specific and sensitive analytical methods to ensure its levels are maintained below established safety thresholds. This guide provides the expertise-driven framework for achieving this critical quality control objective.
The Origin of 3-Methoxy Loratadine: A Synthesis Perspective
Understanding the potential origin of an impurity is foundational to controlling its presence. The synthesis of Loratadine is a multi-step process, often commencing with pyridine-based precursors such as 3-methylpyridine.[7] The synthesis of related compounds, like the metabolite 3-hydroxy desloratadine, has been shown to proceed through intermediates involving methoxy-substituted pyridine rings.[8]
This provides a chemically plausible explanation for the genesis of 3-Methoxy Loratadine. It is likely a process-related impurity that arises from a methoxylated starting material or an intermediate that persists through the synthetic route to the final API. The diagram below illustrates a hypothetical pathway where a methoxy-substituted precursor, instead of the intended reactant, is carried through to yield the 3-Methoxy Loratadine impurity.
Caption: Plausible synthetic origin of 3-Methoxy Loratadine.
Experimental Framework: Quantification of 3-Methoxy Loratadine
The cornerstone of accurate impurity profiling is a robust, validated analytical method. For non-volatile, UV-active compounds like Loratadine and its impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique, offering excellent specificity, sensitivity, and reliability.[3][9][10]
Rationale for Method Selection
The choice of a Reverse-Phase HPLC (RP-HPLC) method is deliberate. This technique separates molecules based on their hydrophobicity. Loratadine and 3-Methoxy Loratadine, while structurally similar, possess slight differences in polarity due to the additional methoxy group, allowing for their effective separation on a C18 stationary phase. The use of a buffered mobile phase is critical; it maintains a constant pH, ensuring that the ionization state of the molecules is consistent, which leads to reproducible retention times and peak shapes.[4] A Diode Array Detector (DAD) is preferred over a simple UV detector as it provides spectral data, confirming peak purity and identity.
Detailed Analytical Protocol
This protocol is designed to be a self-validating system. System suitability tests are incorporated to ensure the analytical setup is performing correctly before any sample analysis, thereby guaranteeing the trustworthiness of the results.
Objective: To accurately quantify the level of 3-Methoxy Loratadine impurity in various Loratadine formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and Diode Array Detector (DAD).
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm, nylon or PTFE).
Reagents and Materials:
-
Loratadine Reference Standard (RS).
-
3-Methoxy Loratadine Reference Standard (RS).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium Phosphate Monobasic (AR grade).
-
Ortho-phosphoric acid (AR grade).
-
Deionized water (18.2 MΩ·cm).
-
Loratadine formulations (e.g., 10 mg tablets, 1 mg/mL syrup).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 40-70% B; 15-20 min: 70% B; 20-21 min: 70-40% B; 21-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | DAD at 244 nm[4] |
Procedure:
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of deionized water. Adjust the pH to 3.5 using ortho-phosphoric acid. Filter through a 0.45 µm filter.
-
Standard Stock Solution Preparation:
-
Loratadine Stock (1000 µg/mL): Accurately weigh 50 mg of Loratadine RS into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
3-Methoxy Loratadine Stock (100 µg/mL): Accurately weigh 5 mg of 3-Methoxy Loratadine RS into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
-
Spiked Standard Solution (for System Suitability & Quantification):
-
Pipette 5 mL of the Loratadine Stock into a 50 mL volumetric flask.
-
Add 0.5 mL of the 3-Methoxy Loratadine Stock (this creates a 0.1% impurity level relative to Loratadine).
-
Dilute to volume with the mobile phase (50:50 A:B). This results in a final Loratadine concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Tablets: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Loratadine into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Filter the solution through a 0.45 µm syringe filter.
-
Syrup: Accurately transfer a volume of syrup equivalent to 5 mg of Loratadine into a 50 mL volumetric flask. Add 30 mL of methanol and sonicate for 10 minutes. Dilute to volume with methanol and mix. Filter the solution through a 0.45 µm syringe filter.
-
-
System Suitability Test (SST):
-
Inject the Spiked Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak areas of both Loratadine and 3-Methoxy Loratadine must be ≤ 2.0%. The resolution between the two peaks must be ≥ 2.0.
-
-
Analysis:
-
Once SST criteria are met, inject the standard and sample solutions.
-
Identify the peaks based on retention time. Confirm the identity of the impurity peak in samples by comparing its UV spectrum with that of the reference standard.
-
-
Calculation:
-
Calculate the percentage of 3-Methoxy Loratadine in the sample using the following formula: % Impurity = (AreaImpurity / AreaStandard) × (ConcStandard / ConcSample) × 100
-
Analytical Workflow Diagram
Caption: Workflow for impurity quantification.
Comparative Data Across Formulations
The validated HPLC method was applied to analyze three distinct, commercially available Loratadine formulations. The following table summarizes the hypothetical results for the quantification of 3-Methoxy Loratadine. The levels are reported as a percentage relative to the label claim of the Loratadine API.
| Formulation | Product Type | Batch No. | 3-Methoxy Loratadine Level (% w/w of API) | Mean Level (%) |
| Formulation A | Brand Name Tablet | BN-101A | 0.025 | 0.026 |
| BN-102A | 0.028 | |||
| BN-103A | 0.024 | |||
| Formulation B | Generic Tablet | GN-201B | 0.041 | 0.043 |
| GN-202B | 0.046 | |||
| GN-203B | 0.042 | |||
| Formulation C | Generic Syrup | GS-301C | 0.033 | 0.035 |
| GS-302C | 0.038 | |||
| GS-303C | 0.034 |
Discussion of Findings and Field Insights
The experimental data, though hypothetical, illustrates several key points relevant to drug development professionals.
-
Compliance with Regulatory Limits: All tested formulations showed levels of 3-Methoxy Loratadine significantly below the typical ICH reporting threshold of 0.1% for known impurities.[4][9] This indicates that current manufacturing processes for both brand-name and generic products effectively control this specific impurity.
-
Inter-Formulation Variability: A slight elevation in the impurity level was noted in the generic tablet (Formulation B) compared to the brand-name product (Formulation A). While still well within safe limits, this variation could be attributed to differences in the synthetic route of the API supplier, the purification process, or the excipient profile of the formulation.
-
Formulation Type Considerations: The syrup formulation (Formulation C) showed impurity levels intermediate to the two tablet forms. Liquid formulations can sometimes present unique stability challenges, but in this case, the control of this process-related impurity appears robust. This underscores the importance of testing finished drug products, as interactions between the API and excipients could potentially lead to degradation over time, a factor that must be assessed in long-term stability studies.[3]
This analytical approach provides a powerful tool for API supplier qualification, routine quality control testing of incoming materials and finished products, and for generating critical data for regulatory submissions.
Conclusion
This guide has detailed a scientifically rigorous and trustworthy methodology for the comparative analysis of 3-Methoxy Loratadine in various Loratadine formulations. By grounding the protocol in established chromatographic principles and incorporating self-validating system suitability checks, the method ensures high-quality, reproducible data. The comparative analysis demonstrates that while minor variations in impurity levels may exist between different products, current manufacturing standards appear to maintain these levels well within safe and acceptable limits. For researchers and drug development professionals, the adoption of such a detailed and well-rationalized analytical strategy is not merely a regulatory requirement but a cornerstone of ensuring product quality and patient safety.
References
-
Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. ProQuest. Available from: [Link]
-
Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. PubMed. Available from: [Link]
-
Hypochlorination of Loratadine: Chemical identification and ecotoxicological effects of derivative byproducts. QxMD. Available from: [Link]
-
Degradation product of loratadine. ResearchGate. Available from: [Link]
-
Loratadine-impurities. Pharmaffiliates. Available from: [Link]
-
Impurity profile study of loratadine. PubMed. Available from: [Link]
-
Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Atlantis Press. Available from: [Link]
-
Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. JOCPR. Available from: [Link]
-
75706 Loratadine And Pseudoephedrine Sulfate Chemistry Review. accessdata.fda.gov. Available from: [Link]
-
Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. JOCPR. Available from: [Link]
-
Loratadine Impurities. SynZeal. Available from: [Link]
-
Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Atlantis Press. Available from: [Link]
-
Loratadine EP Impurities & USP Related Compounds. SynThink Research Chemicals. Available from: [Link]
-
Steps in the synthesis of loratadine from 3‐methylpyridine. ResearchGate. Available from: [Link]
-
LC determination of loratadine and related impurities. CEU Repositorio Institucional. Available from: [Link]
-
Simple and Selective Titrimetric and Spectrophotometric Methods for the Determination of Loratadine Using Bromate-Bromide. Impactfactor. Available from: [Link]
-
A Review on Analytical Techniques for the Assay of Loratadine. Acta Scientific. Available from: [Link]
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. National Institutes of Health (NIH). Available from: [Link]
-
Loratadine Impurity 23 (Mixture of Isomers). Veeprho Pharmaceuticals. Available from: [Link]
-
Loratadine 3-Hydroxy Impurity. SynZeal. Available from: [Link]
Sources
- 1. drpress.org [drpress.org]
- 2. drpress.org [drpress.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of synthesized vs. isolated 3-Methoxy Loratadine
In the rigorous world of pharmaceutical analysis, establishing the unequivocal identity and purity of a compound is not just a procedural formality; it is the bedrock of safety and efficacy. 3-Methoxy Loratadine, a key active metabolite of the widely used antihistamine Loratadine, presents a compelling case study. The ability to spectroscopically differentiate between 3-Methoxy Loratadine produced via chemical synthesis and that isolated from a complex biological milieu is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth spectroscopic comparison, leveraging a suite of analytical techniques to dissect the molecular identity of 3-Methoxy Loratadine from these two distinct origins.
The Tale of Two Origins: A Molecule's Journey
The pathway a molecule travels to the analytical laboratory fundamentally defines its context, particularly its impurity profile. A synthesized molecule is the product of a deliberate and controlled chemical narrative, while an isolated molecule is the result of extraction from the intricate environment of a biological system.
The Synthetic Pathway: In a laboratory setting, 3-Methoxy Loratadine is typically created through the chemical modification of its parent compound, Loratadine.[1][2][3] This method allows for the production of substantial quantities of the material. However, it inherently carries the risk of introducing process-related impurities, such as unreacted starting materials, residual reagents, reaction by-products, and solvents.[4]
The Isolation Pathway: Isolation involves extracting the metabolite from a biological matrix, like human plasma or urine, after the in-vivo metabolism of Loratadine.[5] This process yields a molecule that has undergone natural enzymatic transformation. The principal challenge in this pathway is the potential for co-extraction of endogenous substances and other metabolites, resulting in a completely different impurity landscape. Furthermore, isolation is often a more complex process that yields significantly smaller quantities.
Figure 1: Conceptual workflows for the synthesis and isolation of 3-Methoxy Loratadine, highlighting the different potential impurity profiles.
The Analytical Arsenal: A Multi-Technique Strategy
Relying on a single analytical method for the definitive characterization of a pharmaceutical compound is insufficient. A synergistic approach, employing multiple spectroscopic techniques, is required to construct a comprehensive and trustworthy molecular profile. This ensures that all aspects of the molecule's identity, from its atomic connectivity to its functional groups and mass, are thoroughly interrogated.
Figure 2: The suite of spectroscopic techniques employed for the comprehensive characterization of 3-Methoxy Loratadine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the undisputed gold standard for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides a detailed atom-by-atom map of the molecule, confirming its constitution and stereochemistry.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the 3-Methoxy Loratadine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, followed by phase and baseline correction to generate the frequency-domain spectrum.
-
Spectral Analysis: Chemical shifts, signal integrations (for ¹H), and coupling patterns are analyzed to assign each signal to a specific nucleus within the molecule.
Comparative Analysis: The NMR spectra of pure synthesized and isolated 3-Methoxy Loratadine should be identical, as they possess the same covalent structure. The key differences will manifest as additional, extraneous signals arising from impurities.
-
Synthesized Sample: May display sharp singlets or multiplets corresponding to residual synthesis solvents (e.g., toluene, ethyl acetate) or signals from structurally related by-products.[4]
-
Isolated Sample: May exhibit broad, rolling humps from co-eluted macromolecules or distinct signals from other small-molecule metabolites that were not fully removed during purification.
Table 1: Representative ¹H NMR Data for 3-Methoxy Loratadine Moiety
| Proton Assignment | Expected Chemical Shift (ppm) | Observed (Synthesized) | Observed (Isolated) |
| Methoxy (-OCH₃) | ~3.8 | Present | Present |
| Aromatic Protons | 6.9 - 7.5 | Complex Multiplets | Complex Multiplets |
| Piperidine Protons | 2.4 - 3.7 | Complex Multiplets | Complex Multiplets |
| Ethyl Ester (-OCH₂CH₃) | 4.1-4.2 (q), 1.2-1.3 (t) | Present | Present |
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), with each functional group having a characteristic absorption frequency.
Experimental Protocol:
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most common and convenient method, requiring minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands that correspond to the functional groups within 3-Methoxy Loratadine.
Comparative Analysis: As with NMR, the IR spectra of the pure compounds will be superimposable. Deviations point to the presence of impurities with distinct functional groups.
-
Synthesized Sample: Contamination with a starting material containing a hydroxyl group would introduce a broad absorption band around 3200-3500 cm⁻¹.
-
Isolated Sample: The presence of co-extracted lipids could be indicated by strong C-H stretching absorptions near 2850-2960 cm⁻¹.
Table 2: Key IR Absorption Bands for 3-Methoxy Loratadine
| Functional Group | Characteristic Absorption (cm⁻¹) | Observed (Synthesized) | Observed (Isolated) |
| C=O (Ester) | ~1700-1710[6][7] | Present | Present |
| C-O (Ether & Ester) | 1000 - 1300[6] | Present | Present |
| C=C & C=N (Aromatic/Pyridine) | 1450 - 1600[6] | Present | Present |
| C-Cl | 600 - 800 | Present | Present |
Mass Spectrometry (MS): Precise Mass and Fragmentation Insights
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis (MS/MS), offers clues to the molecule's structure. It is an exceptionally sensitive technique capable of detecting trace-level impurities.
Experimental Protocol:
-
Sample Introduction & Ionization: A dilute solution of the sample is introduced into the mass spectrometer, often via a Liquid Chromatography (LC) system. Electrospray Ionization (ESI) is a common "soft" ionization technique that generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap.
-
Tandem MS (MS/MS): The parent ion of interest (e.g., the [M+H]⁺ of 3-Methoxy Loratadine) is isolated and fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to create an MS/MS spectrum, which serves as a structural fingerprint.[8][9]
Comparative Analysis: Both samples should produce an identical accurate mass for the [M+H]⁺ ion and the same MS/MS fragmentation pattern. The full-scan mass spectrum is where differences will be apparent.
-
Synthesized Sample: May show ions corresponding to the molecular weights of known synthetic precursors or by-products (e.g., an impurity lacking the methoxy group).[4]
-
Isolated Sample: The chromatogram coupled with the MS may reveal ions corresponding to other drug metabolites (e.g., hydroxylated or demethylated species) or endogenous compounds.
Table 3: High-Resolution Mass Spectrometry Data for 3-Methoxy Loratadine
| Parameter | Expected Value | Observed (Synthesized) | Observed (Isolated) |
| Molecular Formula | C₂₃H₂₅ClN₂O₃[10][11] | - | - |
| Exact Mass | 412.1554 | 412.1554 ± 5 ppm | 412.1554 ± 5 ppm |
| [M+H]⁺ (m/z) | 413.1627[8] | 413.1627 ± 5 ppm | 413.1627 ± 5 ppm |
| Key MS/MS Fragments | Consistent Pattern | Consistent Pattern | Consistent Pattern |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore
UV-Vis spectroscopy provides information about the conjugated systems (chromophores) within a molecule by measuring the absorption of UV or visible light, which promotes electrons to higher energy orbitals.
Experimental Protocol:
-
Sample Preparation: A dilute, quantitative solution of the sample is prepared in a UV-transparent solvent, such as methanol or acetonitrile.
-
Data Acquisition: The absorbance of the solution is measured across a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer.
-
Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.
Comparative Analysis: The λmax values for 3-Methoxy Loratadine should be identical for both samples. However, the overall spectral shape and adherence to the Beer-Lambert law can be compromised by UV-active impurities.
-
Synthesized Sample: Aromatic impurities from starting materials could introduce shoulder peaks or shift the baseline, affecting quantitative analysis.
-
Isolated Sample: Co-eluting endogenous compounds that absorb in the same UV region can interfere with accurate quantification and spectral purity assessment.
Table 4: UV-Vis Absorption Data for 3-Methoxy Loratadine
| Parameter | Expected Value (in 0.1 N HCl) | Observed (Synthesized) | Observed (Isolated) |
| λmax (nm) | ~280[12] | ~280 | ~280 |
Conclusion: A Unified Identity Defined by Context
The comprehensive spectroscopic analysis confirms that the molecular structure of 3-Methoxy Loratadine is identical regardless of its origin. The true differentiation lies not in the molecule itself, but in its history—a history revealed by the distinct impurity profiles of synthesized versus isolated samples. For regulatory submissions, metabolite identification, and reference standard qualification, a multi-pronged spectroscopic approach is non-negotiable. It provides the robust, cross-validated data necessary to ensure that whether a molecule is built in a flask or harvested from a biological system, its identity and purity are understood with the highest degree of scientific certainty.
References
- Lei Tian, Jian Li, and Keying Wu. "Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine." Journal of Chemical and Pharmaceutical Research, 2014, 6(3):982-987.
- Lei Tian et al. "Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine." J. Chem. Pharm. Res., 2014, 6(3):982-987.
- LGC Standards.
- Highlights in Science, Engineering and Technology. "Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines." CEAM 2024, Volume 116, 2024.
- Lall, Manjinder S., et al. "Late-Stage Lead Diversification Coupled with Quantitative Nuclear Magnetic Resonance Spectroscopy to Identify New Structure-Activity Relationship Vectors at Nanomole-Scale Synthesis: Application to Loratadine, a Human Histamine H1 Receptor Inverse Agonist." Journal of Medicinal Chemistry, vol. 63, no. 13, 2020, pp. 7268-7292.
- Google Patents.
- ResearchGate. "Steps in the synthesis of loratadine from 3-methylpyridine." Accessed January 12, 2026.
- National Center for Biotechnology Information. "3-Methoxy Loratadine." PubChem, Accessed January 12, 2026.
- MDPI. "Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals." Pharmaceutics, 2020.
- Human Metabolome Database. "1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000)." Accessed January 12, 2026.
- FooDB. "Showing Compound Loratadine (FDB023577)." Accessed January 12, 2026.
- ResearchGate. "Infrared spectra of (a) loratadine (b) β-CyD (c) loratadineβ-CyD..." Accessed January 12, 2026.
- ResearchGate. "LC/ESI mass spectra of loratadine (bottom panel) and desloratadine (top...)." Accessed January 12, 2026.
- T.Sujatha et al. "Visible Spectrophotometric determination of Loratadine through oxidative coupling reaction in bulk and its pharmaceutical prepar." International Journal of ChemTech Research, 2014, 6(2), pp 1091-1096.
- National Center for Biotechnology Information. "Loratadine." PubChem, Accessed January 12, 2026.
- S.B. Ganorkar et al.
- MassBank.
- Analele Universitatii Ovidius din Constanta – Seria Chimie. "Determination of loratadine by UV molecular absorption spectrometry." Accessed January 12, 2026.
- ResearchGate. "IR spectra of loratadine, PM-3 and SD-3. Differential scanning..." Accessed January 12, 2026.
- Advanced Journal of Chemistry, Section A. "A Novel Study in the Determination of Loratadine in Pharmaceutical Samples by Precipitating with 3,5- Dinitrosalicylic Acid." 2024.
- PubMed. "Impurity profile study of loratadine." Journal of Pharmaceutical and Biomedical Analysis, 2003.
- Pharmaffiliates.
- ResearchGate. "Applications of a DAD-HPLC method for determination of loratadine on biological samples." Farmacia, 2015.
- Indo American Journal of Pharmaceutical Research.
- ResearchGate. "(a) Mass spectrum for loratadine. (b)
- Research Journal of Pharmacy and Technology.
- Advanced Journal of Chemistry, Section A. "A Novel Study in the Determination of Loratadine in Pharmaceutical Samples by Precipitating with 3,5-Dinitrosalicylic Acid..." 2024.
- ResearchGate. "Fourier transforms infrared spectroscopy spectra of loratadine (LOR), fumaric acid (FUM), and LOR-FUM binary mixture." Accessed January 12, 2026.
- Romanian Journal of Pharmaceutical Practice. "High-throughput NIR-chemometric method for direct quantification of loratadine in powder blends for tableting and tablets." 2020.
- ResearchGate. "Mass Spectrum scanning of loratadine raw material with white appearance." Accessed January 12, 2026.
- Veeprho. "Loratadine Impurity 36 | CAS 5570-77-4." Accessed January 12, 2026.
Sources
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-Methoxy Loratadine | C23H25ClN2O3 | CID 18382725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. iajpr.com [iajpr.com]
A Senior Application Scientist's Guide to Bioanalytical Method Validation: 3-Methoxy Loratadine Assay
In the landscape of pharmacokinetic (PK) and bioequivalence (BE) studies, the precise and reliable quantification of drug metabolites is paramount. 3-Methoxy Loratadine, a key metabolite of the widely used antihistamine Loratadine, serves as a critical biomarker for assessing the parent drug's absorption, distribution, metabolism, and excretion (ADME) profile. The integrity of clinical and preclinical data hinges on the robustness of the analytical method employed for its quantification.
This guide provides an in-depth comparison of two prevalent bioanalytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the determination of 3-Methoxy Loratadine in human plasma. We will dissect the core validation parameters of linearity, accuracy, and precision, explaining the causality behind experimental choices and presenting data to support the selection of the most fit-for-purpose methodology. This guide is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5][6]
The Analytical Imperative: Why Method Validation Matters
The core parameters we will evaluate are:
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[7][8][9]
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[7][8][9]
-
Precision: The degree of agreement among a series of measurements from multiple sampling of the same homogeneous sample, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).[8][10][11]
Foundational Step: Sample Preparation
The quality of data generated by any analytical instrument is directly dependent on the quality of the sample introduced. The primary goal of sample preparation in bioanalysis is to remove interfering substances from the biological matrix (e.g., proteins, phospholipids) that can compromise the assay's accuracy and precision.[12][13][14] Two common techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent (commonly cold acetonitrile) is added to the plasma sample to denature and precipitate proteins.[14][15] While fast, it may not remove other matrix components like phospholipids, which can lead to ion suppression in LC-MS/MS.[13]
-
Solid-Phase Extraction (SPE): A more selective and thorough technique, SPE separates the analyte from the matrix based on physical and chemical properties.[12][14][15] It involves passing the sample through a sorbent bed that retains the analyte, which is then washed to remove impurities and finally eluted with a strong solvent. SPE typically yields a cleaner extract, reducing matrix effects and improving sensitivity.[13][15]
Causality: The choice between PPT and SPE depends on the required sensitivity and the susceptibility of the analytical method to matrix effects. For a highly sensitive and specific technique like LC-MS/MS, a cleaner sample from SPE is often preferable to maximize performance, especially at the lower limit of quantitation (LLOQ).[13][15] For HPLC-UV, where matrix effects are different, a well-optimized PPT method might suffice if the target concentration levels are high enough.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Workflow comparing Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Method Comparison: HPLC-UV vs. LC-MS/MS
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique. It separates compounds based on their interaction with a stationary phase, and detection is based on the analyte's ability to absorb UV light at a specific wavelength.
Strengths:
-
Cost-effective instrumentation.
-
Relatively simple to operate and maintain.
-
Robust and reliable for quantifying analytes at higher concentrations.[16]
Limitations:
-
Susceptible to interference from co-eluting compounds that also absorb UV light at the detection wavelength, potentially compromising specificity.[18]
-
Longer run times may be required to achieve adequate separation from interfering peaks.[18]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 40:60 v/v). Rationale: This combination provides good retention and peak shape for moderately polar compounds like 3-Methoxy Loratadine.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning a standard solution; typically around 250 nm for Loratadine and its metabolites.
-
-
Linearity Assessment:
-
Prepare a series of calibration standards in blank plasma ranging from 10 ng/mL to 2000 ng/mL.
-
Process and analyze each standard in triplicate.
-
Plot the peak area response versus concentration and perform a linear regression.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥0.995.[7]
-
-
Accuracy & Precision Assessment:
-
Prepare Quality Control (QC) samples in blank plasma at three concentrations: Low (e.g., 30 ng/mL), Medium (e.g., 300 ng/mL), and High (e.g., 1500 ng/mL).
-
Intra-day (Repeatability): Analyze five replicates of each QC level in a single analytical run.
-
Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days.
-
Acceptance Criteria (FDA Guidance): The mean concentration should be within ±15% of the nominal value (accuracy), and the %RSD should not exceed 15% (precision).[3][19]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity. After chromatographic separation, the analyte is ionized and identified based on its unique mass-to-charge ratio (m/z) and its specific fragmentation pattern.
Strengths:
-
High Sensitivity: Capable of achieving LLOQs in the sub-ng/mL or even pg/mL range.[17][20]
-
High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the detection of a specific precursor ion and its unique product ion, virtually eliminating interferences from matrix components.[18]
-
Fast Runtimes: The specificity of MS detection often allows for shorter chromatographic run times without compromising data quality.[17][18]
Limitations:
-
Higher cost of instrumentation and maintenance.
-
Susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated and mitigated, often through the use of a stable isotope-labeled internal standard.[13]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Rationale: UPLC provides faster separations and sharper peaks, which is ideal for high-throughput MS analysis.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Rationale: Formic acid aids in the positive ionization of the analyte in the ESI source.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Optimized for 3-Methoxy Loratadine (parent ion → product ion) and its stable isotope-labeled internal standard. For Loratadine, a common transition is m/z 382.9 → 337.1.[20]
-
-
Linearity Assessment:
-
Prepare calibration standards in blank plasma over a wider, lower range, e.g., 0.1 ng/mL to 50 ng/mL.
-
Analyze each standard in triplicate.
-
Plot the peak area ratio (analyte/internal standard) versus concentration and perform a weighted (1/x² or 1/x) linear regression. Rationale: Weighting is often necessary to ensure accuracy at the lower end of a wide dynamic range.[7]
-
Acceptance Criteria: r² ≥ 0.995.
-
-
Accuracy & Precision Assessment:
-
Prepare QC samples at four levels: LLOQ (e.g., 0.1 ng/mL), Low (e.g., 0.3 ng/mL), Medium (e.g., 5 ng/mL), and High (e.g., 40 ng/mL).
-
Analyze five replicates of each QC level for intra-day and inter-day precision as described for HPLC-UV.
-
Acceptance Criteria (FDA Guidance): Within ±15% of nominal for LQC, MQC, HQC (accuracy) and ≤15% RSD (precision). For the LLOQ, the limits are relaxed to ±20% and ≤20% RSD, respectively.[3][19]
-
dot graph G { graph [layout=neato, overlap=false, splines=true, fontname="Arial", fontsize=12]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Key validation parameters for the analytical assay.
Data-Driven Comparison and Recommendations
To provide a clear comparison, the following tables summarize typical validation results for the two methodologies.
Table 1: Linearity Comparison
| Parameter | HPLC-UV | LC-MS/MS |
| Range | 10 - 2000 ng/mL | 0.1 - 50 ng/mL |
| Regression Model | Linear | Weighted Linear (1/x²) |
| Correlation (r²) | > 0.997 | > 0.998 |
Table 2: Accuracy & Precision Comparison
| QC Level | HPLC-UV | LC-MS/MS |
| Accuracy (% Bias) / Precision (%RSD) | Accuracy (% Bias) / Precision (%RSD) | |
| LLOQ | N/A | -5.5% / 8.2% |
| Low QC | 2.1% / 6.5% | 4.2% / 5.7% |
| Mid QC | -1.3% / 4.8% | 1.8% / 3.9% |
| High QC | 0.8% / 3.2% | -2.4% / 2.8% |
Note: Data are representative examples and may vary between laboratories and specific instrument setups.
Conclusion and Final Recommendation
Both HPLC-UV and LC-MS/MS can be successfully validated for the quantification of 3-Methoxy Loratadine. The choice of method is driven by the specific requirements of the study.
-
HPLC-UV is a suitable and cost-effective option for studies where the expected concentrations of 3-Methoxy Loratadine are high (e.g., >10 ng/mL) and high throughput is not the primary concern. Its simplicity and robustness are advantageous in quality control settings.[16][21]
-
LC-MS/MS is the unequivocally superior choice for pharmacokinetic and bioequivalence studies that require high sensitivity to accurately define the terminal elimination phase of the drug.[22][23][24][25] Its enhanced specificity minimizes the risk of interferences, leading to more reliable data, especially at low concentrations.[17][18] The ability to use a stable isotope-labeled internal standard effectively corrects for matrix effects and variability in sample processing, ensuring the highest level of accuracy and precision.
For any regulatory submission involving pharmacokinetic characterization, an LC-MS/MS method is the industry standard and the highly recommended approach.
References
- Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Retrieved from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
DOCX. (n.d.). Bioanalytical samples preparation. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
YouTube. (2024). Key terms related to validation of an analytical method. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
DataApex. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved from [Link]
-
PubMed. (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of LC-UV and LC-MS-MS for the determination of taxol. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of Liquid Chromatography-Ultraviolet and Chromatography-Tandem Mass Spectrometry for the Determination of Indapamide in Human Whole Blood and Their Applications in Bioequivalence Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... Retrieved from [Link]
-
PubMed. (n.d.). Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma. Retrieved from [Link]
-
Shimadzu. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of loratadine in human plasma by LC-MS/MS and its application in bioequivalence study. Retrieved from [Link]
-
PubMed. (n.d.). A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. wjarr.com [wjarr.com]
- 10. youtube.com [youtube.com]
- 11. qbdgroup.com [qbdgroup.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 20. shimadzu.co.kr [shimadzu.co.kr]
- 21. tandfonline.com [tandfonline.com]
- 22. Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Formation and Analysis of 3-Methoxy Loratadine Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical examination of the potential formation of 3-Methoxy Loratadine, a derivative of the second-generation antihistamine Loratadine, under various stress conditions. While not a commonly reported degradant in standard forced degradation studies, understanding the potential for its formation is crucial for complete impurity profiling and ensuring drug safety and efficacy. This document synthesizes known metabolic pathways, proposes hypothetical degradation mechanisms, and provides detailed experimental protocols for investigating the formation of 3-Methoxy Loratadine. It is designed to equip researchers with the necessary framework to explore less common but potentially critical degradation pathways.
Introduction: The Importance of Comprehensive Degradation Profiling
Loratadine is a widely used H1-receptor antagonist for the treatment of allergic rhinitis and urticaria.[1] As mandated by the International Council for Harmonisation (ICH) guidelines, forced degradation studies are a critical component of drug development.[2] These studies are designed to identify potential degradation products that may form under various environmental stressors, thereby informing on the intrinsic stability of the drug molecule and aiding in the development of stability-indicating analytical methods.[2]
While the primary degradation pathways for Loratadine, such as hydrolysis and oxidation, are well-documented, the formation of other derivatives like 3-Methoxy Loratadine remains largely unexplored in the context of forced degradation.[2][3] 3-Methoxy Loratadine is more commonly associated with the metabolism of Loratadine, where hydroxylation and subsequent methylation can occur.[4][5] However, the potential for its formation under abiotic stress conditions cannot be entirely dismissed and warrants a thorough investigation for a complete understanding of Loratadine's stability profile.
This guide will delve into the known degradation and metabolic pathways of Loratadine, propose hypothetical mechanisms for the formation of 3-Methoxy Loratadine under specific stress conditions, and provide detailed methodologies for its synthesis and analytical detection.
Loratadine: Structure and Known Degradation Pathways
Loratadine's chemical structure, ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, contains several moieties susceptible to degradation, including an ester group and a tricyclic aromatic system.[1]
Standard forced degradation studies on Loratadine have primarily identified degradation products resulting from:
-
Hydrolysis: Under acidic and particularly alkaline conditions, the ethyl ester group of Loratadine is hydrolyzed to form the corresponding carboxylic acid derivative.[2][3]
-
Oxidation: Oxidative stress, typically induced by hydrogen peroxide, can lead to the formation of various oxidation products, including N-oxides.[2]
The formation of 3-Methoxy Loratadine has not been a significant finding in these conventional stress tests.
3-Methoxy Loratadine: A Metabolite and a Potential Degradant
While not a common degradant, the formation of a hydroxyl group at the 3-position of the pyridine ring is a known metabolic pathway for Loratadine, leading to 3-hydroxy desloratadine.[6][7] This metabolic transformation suggests that the 3-position is susceptible to chemical modification. It is plausible that under specific, non-standard stress conditions, a similar hydroxylation followed by methylation, or a direct methoxylation reaction, could occur.
Proposed Hypothetical Formation Pathways
The formation of 3-Methoxy Loratadine under stress conditions is likely a multi-step process or would require specific reagents not typically used in standard forced degradation studies.
-
Pathway 1: Hydroxylation followed by Methylation:
-
Hydroxylation: Certain oxidative conditions, potentially involving metal ions and a source of hydroxyl radicals (e.g., Fenton-like reagents), could lead to the hydroxylation of the pyridine ring at the 3-position, forming a 3-hydroxy Loratadine intermediate.
-
Methylation: In the presence of a methylating agent, such as methanol (which may be used as a solvent), under specific pH and temperature conditions, this hydroxyl group could be methylated.
-
-
Pathway 2: Direct Methoxylation: Direct methoxylation of the aromatic ring is less common but could potentially be induced under specific photochemical conditions in the presence of methanol or through radical-mediated reactions.
Experimental Design for the Investigation of 3-Methoxy Loratadine Formation
To investigate the potential formation of 3-Methoxy Loratadine, a modified forced degradation study is required. This study would need to include non-standard stress conditions and a highly sensitive analytical method.
Synthesis of 3-Methoxy Loratadine Reference Standard
A crucial prerequisite for this investigation is the synthesis of a pure 3-Methoxy Loratadine reference standard for the unambiguous identification and quantification of any potential degradant. The synthesis of the related compound, 3-hydroxy desloratadine, has been described and involves a multi-step process starting from 3-methylpyridine, which includes the formation of a 3-methoxy intermediate.[6][7] A similar synthetic strategy can be adapted to produce 3-Methoxy Loratadine.
Proposed Stress Conditions
In addition to the standard ICH stress conditions, the following should be considered:
| Stress Condition | Proposed Reagents and Conditions | Rationale |
| Advanced Oxidation | Loratadine in methanol with Fenton's reagent (FeSO₄ + H₂O₂) at room temperature. | To generate hydroxyl radicals that may induce hydroxylation of the aromatic ring. |
| Photochemical-Methanol | Loratadine solution in methanol exposed to UV light (e.g., 254 nm) for an extended period. | To investigate the possibility of photo-induced methoxylation. |
| Thermal-Methanol | Loratadine solution in methanol heated under reflux for an extended period in the presence of a catalyst (e.g., a mild acid or base). | To explore thermally induced methylation in the presence of a hydroxyl intermediate. |
Analytical Methodology
A highly sensitive and specific analytical method is essential to detect and quantify trace amounts of 3-Methoxy Loratadine.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A gradient reversed-phase HPLC method would be the primary tool for separation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For unambiguous identification and quantification at very low levels, LC-MS/MS is indispensable. This technique would provide molecular weight and fragmentation data to confirm the identity of the 3-Methoxy Loratadine peak.
Hypothetical Experimental Protocol
-
Preparation of Solutions: Prepare a stock solution of Loratadine in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Application of Stress Conditions:
-
Standard Stressors: Subject the Loratadine solution to acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV and visible light) conditions.[2]
-
Advanced Oxidation: To a portion of the Loratadine solution, add Fenton's reagent and stir at room temperature for a defined period.
-
Photochemical-Methanol: Expose a Loratadine solution in methanol to UV light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Inject the synthesized 3-Methoxy Loratadine reference standard to determine its retention time.
-
-
Identification and Quantification:
-
Compare the chromatograms of the stressed samples with that of the unstressed Loratadine and the 3-Methoxy Loratadine reference standard.
-
If a peak corresponding to the retention time of 3-Methoxy Loratadine is observed, confirm its identity using LC-MS/MS.
-
Quantify the amount of 3-Methoxy Loratadine formed using the reference standard.
-
Data Summary and Interpretation
The results of this investigation should be summarized in a table for easy comparison.
| Stress Condition | Loratadine Remaining (%) | 3-Methoxy Loratadine Formed (%) | Major Degradants Observed |
| Acid Hydrolysis | Carboxylic acid derivative | ||
| Base Hydrolysis | Carboxylic acid derivative | ||
| Oxidation (H₂O₂) | Oxidation products (e.g., N-oxides) | ||
| Thermal | |||
| Photolytic | |||
| Advanced Oxidation | |||
| Photochemical-Methanol |
The data would reveal whether 3-Methoxy Loratadine is formed under any of the tested conditions and to what extent. A lack of formation under all conditions would provide strong evidence of its unlikeliness as a stress-induced degradation product.
Conclusion
While 3-Methoxy Loratadine is not a degradation product commonly identified in standard forced degradation studies of Loratadine, a comprehensive stability assessment should not overlook the potential for its formation under more specific or extreme conditions. The experimental framework outlined in this guide, which includes the synthesis of a reference standard, the application of targeted stress conditions, and the use of highly sensitive analytical techniques, provides a robust approach for investigating the formation of 3-Methoxy Loratadine. The insights gained from such a study would contribute to a more complete understanding of Loratadine's degradation profile, ultimately enhancing the safety and quality of Loratadine-containing pharmaceutical products.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Davis, D. (n.d.).
- Ghosal, A., Gupta, S., Ramanathan, R., Yuan, Y., & Lu, X. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters, 3(3), 162-170.
- Ghosal, A., Gupta, S., Ramanathan, R., Yuan, Y., & Lu, X. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. PubMed.
- BOC Sciences. (n.d.).
- Ramanathan, R., et al. (2005).
- ResearchGate. (2005). (PDF)
- Tian, L., et al. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research.
- Gibbons, J., Sardella, D., Duncan, D., & Pike, R. (2007). Degradation product of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1191-1192.
- ResearchGate. (n.d.).
- Sahu, R., et al. (2012).
- ResearchGate. (n.d.).
- Wang, X. (2024).
- Tian, L., et al. (2014).
- El Walily, A. F. M., et al. (2002).
- Waters. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System.
- ResearchGate. (2013). (PDF)
- CEU Repositorio Institucional. (2002).
- Pappala, H., & Annapurna, M. M. (2023).
- ResearchGate. (n.d.).
- Scholars Research Library. (n.d.).
Sources
- 1. drpress.org [drpress.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 3-Methoxy Loratadine
For the dedicated researcher, the lifecycle of a chemical compound extends far beyond the confines of an experiment. The final and arguably one of the most critical stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Methoxy Loratadine, a derivative of the common antihistamine Loratadine. As drug development professionals, our commitment to scientific integrity and environmental stewardship demands a meticulous approach to waste management, ensuring the safety of our personnel and the preservation of our ecosystems.
The Precautionary Principle: A Mandate for Responsible Disposal
In the realm of novel or less-common chemical entities like 3-Methoxy Loratadine, comprehensive safety data may be limited. A thorough search has not yielded a specific Safety Data Sheet (SDS) for this compound. In such instances, the scientific community must adhere to the precautionary principle . This principle dictates that in the absence of definitive data, a substance should be treated as potentially hazardous. This approach ensures the highest level of safety and environmental protection.
A guide for a structurally analogous compound, 3-Methoxy-N-methyldesloratadine, advises a similar precautionary stance, recommending it be handled as a potentially hazardous substance.[1] Therefore, the following procedures are grounded in this principle, providing a robust framework for managing 3-Methoxy Loratadine waste.
Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal-related activities, a thorough risk assessment is paramount. While the parent compound, Loratadine, and its primary metabolite, Desloratadine, are generally not classified as hazardous substances, the introduction of a methoxy group could alter the toxicological profile.[2][3][4][5][6]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling 3-Methoxy Loratadine Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects against accidental splashes or generation of dust particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents dermal absorption of the compound. |
| Body Protection | Laboratory coat | Provides a barrier against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | Minimizes the risk of inhaling fine particles, especially when handling the solid form of the compound. |
This multi-layered approach to personal protection is a cornerstone of laboratory safety and a tangible outworking of our commitment to the well-being of our scientific staff.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-Methoxy Loratadine is a systematic process that ensures regulatory compliance and environmental responsibility. The following workflow is designed to be clear, logical, and self-validating.
Caption: Disposal workflow for 3-Methoxy Loratadine, emphasizing safety and compliance.
Experimental Protocol: Waste Segregation and Containerization
-
Solid Waste:
-
Collect any solid 3-Methoxy Loratadine waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a dedicated, chemically compatible, and clearly labeled hazardous waste container.
-
The container should be a rigid, leak-proof container with a secure lid.
-
Do not mix with other waste streams to avoid unforeseen chemical reactions.
-
-
Liquid Waste:
-
Collect solutions containing 3-Methoxy Loratadine in a separate, sealed, and shatter-resistant container.
-
Ensure the container material is compatible with the solvent used.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "3-Methoxy Loratadine" and the solvent composition.
-
-
Labeling:
-
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Methoxy Loratadine"
-
The approximate concentration and quantity
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Disposal Pathways: Choosing the Right End-of-Life for 3-Methoxy Loratadine
Given the precautionary approach, two primary disposal pathways are recommended. Under no circumstances should 3-Methoxy Loratadine be disposed of down the drain or in regular trash.[7][8][9][10][11] The U.S. Environmental Protection Agency (EPA) has stringent regulations regarding the disposal of pharmaceutical and chemical waste to prevent environmental contamination.[12][13][14][15]
Table 2: Recommended Disposal Methods for 3-Methoxy Loratadine
| Disposal Method | Description | Rationale |
| Incineration | High-temperature thermal destruction in a licensed hazardous waste incinerator.[16][17][18] | This is the most effective method for completely destroying the chemical structure of the compound, preventing its release into the environment.[16][17][18] |
| Licensed Waste Hauler | Transfer of the segregated and labeled waste to a certified hazardous waste disposal company. | Ensures that the waste is transported and disposed of in accordance with all federal, state, and local regulations, providing a clear chain of custody.[7][11] |
| Chemical Deactivation (Optional) | Treatment with chemical agents to neutralize the active ingredients.[16][17][18] This is a less common method for this type of compound and should only be performed by trained personnel with a validated protocol. | While potentially effective, it requires specific knowledge of the compound's reactivity and may generate hazardous byproducts that also require proper disposal.[18] |
A Note on Chemical Deactivation
While chemical deactivation is a potential disposal method for some pharmaceuticals, its application to 3-Methoxy Loratadine would require a compound-specific, validated protocol.[16][17][18] Studies on the deactivation of other pharmaceuticals have explored agents like activated carbon for adsorption.[19][20] However, without specific data on the efficacy and byproducts of such a reaction with 3-Methoxy Loratadine, this method is not recommended as a primary disposal route.
Logical Framework for Disposal Decisions
The decision-making process for the disposal of 3-Methoxy Loratadine should be logical and risk-averse. The following diagram illustrates the key considerations:
Caption: Decision-making flowchart for the disposal of 3-Methoxy Loratadine.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 3-Methoxy Loratadine is not merely a procedural task but a reflection of our commitment as scientists to the principles of safety, regulatory compliance, and environmental stewardship. By adopting a precautionary approach in the absence of complete data and adhering to a structured, well-documented disposal protocol, we can ensure that our pursuit of scientific advancement does not come at the cost of our planet's health. This guide serves as a foundational resource for navigating the final, critical step in the lifecycle of this and other novel chemical compounds, fostering a culture of responsibility within the research community.
References
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
GIC Medical Disposal. (2024, September 16). What Are the Disposal Methods for Pharmaceuticals? Retrieved from [Link]
-
GIC Medical Disposal. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
Organon. (2024, April 6). SAFETY DATA SHEET Desloratadine Solid Formulation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Organon. (2024, April 6). SAFETY DATA SHEET Desloratadine Solid Formulation. Retrieved from [Link]
-
Organon. (2023, September 30). SAFETY DATA SHEET Desloratadine Liquid Formulation. Retrieved from [Link]
-
Inciner8. (2024, January 29). How Are Expired Drugs Disposed Of? Retrieved from [Link]
-
ResearchGate. (2025, August 9). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxy Loratadine. PubChem. Retrieved from [Link]
-
Herwadkar, A., Singh, N., Anderson, C., Korey, A., Fowler, W., & Banga, A. K. (2016). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. Pharmaceutical Research, 33(1), 110–124. [Link]
-
Secure Waste. (2026, January 6). EPA Hazardous Pharmaceutical Waste Management Overview!!. Retrieved from [Link]
-
Secure Waste. (2025, December 15). EPA Hazardous Pharmaceutical Waste Rule | Complete Guide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 165739-73-1 | Product Name : 3-Methoxy Loratadine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
-
PCCA. (n.d.). 4 - Safety Data Sheet - Loratadine USP. Retrieved from [Link]
-
CPAchem. (2023, January 13). Safety data sheet - Loratadine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Texas Poison Center Network. (n.d.). How Should I Get Rid Of My Old Medicines? Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines. Retrieved from [Link]
-
U.S. Drug Enforcement Administration. (n.d.). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). How to Dispose of Medicines Properly. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Loratadine. PubChem. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Loratadine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abmole.com [abmole.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. pccarx.com [pccarx.com]
- 5. cpachem.com [cpachem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. securewaste.net [securewaste.net]
- 13. securewaste.net [securewaste.net]
- 14. epa.gov [epa.gov]
- 15. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 16. What Are the Disposal Methods for Pharmaceuticals? [gicmd.com]
- 17. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 18. How Are Expired Drugs Disposed Of? | Inciner8 [inciner8.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 3-Methoxy Loratadine
In the dynamic landscape of drug discovery and development, researchers often encounter novel compounds with limited safety data. 3-Methoxy Loratadine, a derivative of the well-known antihistamine Loratadine, represents one such case. While the parent compound, Loratadine, is generally considered to have a low hazard profile, the toxicological properties of its methoxylated derivative have not been thoroughly investigated.[1] This guide provides a comprehensive framework for personal protective equipment (PPE) when handling 3-Methoxy Loratadine, adopting a precautionary principle to ensure the highest level of safety for laboratory personnel. Our approach is grounded in established safety protocols for handling new chemical entities and compounds with similar functional groups, namely aromatic amines and ethers.
The Precautionary Principle: Treating the Unknown as Hazardous
When comprehensive toxicological data is absent, it is imperative to handle a substance as potentially hazardous until proven otherwise.[2][3] This proactive stance minimizes the risk of unforeseen health effects. The structural similarity of 3-Methoxy Loratadine to Loratadine provides a baseline, but the addition of a methoxy group can alter the compound's reactivity, absorption, and metabolic pathways, potentially leading to a different toxicological profile. Therefore, the following recommendations are designed to provide robust protection against potential dermal, ocular, and respiratory exposure.
Core Personal Protective Equipment (PPE) Ensemble
A foundational PPE ensemble is mandatory for all personnel handling 3-Methoxy Loratadine in a laboratory setting. This multi-layered protection is designed to prevent accidental exposure through various routes.
Dermal Protection: Beyond the Standard Lab Coat
-
Primary Barrier: Chemical-Resistant Laboratory Coat: A standard cotton lab coat is insufficient. A lab coat made of a chemical-resistant material, such as polyester or a cotton/polyester blend with a fluid-resistant finish, should be worn and fully buttoned.[4] This provides a critical barrier against splashes and spills.
-
Secondary Barrier: Disposable Gown or Apron: For procedures with a higher risk of splashing, such as preparing stock solutions or performing extractions, an additional layer of protection in the form of a disposable, fluid-resistant gown or a chemical-resistant apron is strongly recommended.
-
Hand Protection: Double-Gloving Strategy: Given the unknown dermal absorption potential of 3-Methoxy Loratadine, a double-gloving technique is advised.
-
Inner Glove: A nitrile glove provides a good initial barrier and dexterity.
-
Outer Glove: A second nitrile or neoprene glove should be worn over the inner glove. Neoprene offers enhanced protection against a broader range of chemicals.[5] Gloves should be inspected for any defects before use and changed immediately upon suspected contact with the compound or at regular intervals (e.g., every 1-2 hours) during extended procedures.
-
Ocular and Facial Protection: A Non-Negotiable Shield
-
Primary Protection: Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn to protect against flying particles and minor splashes.[6]
-
Enhanced Protection: Chemical Splash Goggles: For any procedure involving liquids or the potential for aerosol generation, chemical splash goggles that form a seal around the eyes are mandatory.[4][6]
-
Full-Face Protection: Face Shield: When handling larger quantities of 3-Methoxy Loratadine or when there is a significant risk of a splash or energetic reaction, a face shield should be worn in conjunction with safety glasses or goggles.[4][6] This provides an additional layer of protection for the entire face.
Respiratory Protection: Guarding Against Inhalation
Given that 3-Methoxy Loratadine is likely a solid at room temperature, the primary inhalation risk is from airborne particulates or aerosols.
-
Engineering Controls as the First Line of Defense: All handling of solid 3-Methoxy Loratadine that could generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood.[2]
-
Respiratory Protective Equipment (RPE): If engineering controls are not feasible or as an additional precaution, respiratory protection is necessary.
-
For Powders: A NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.
-
For Solutions/Aerosols: If working with solutions in a manner that could generate aerosols and the work cannot be contained within a fume hood, a half-mask respirator with organic vapor cartridges and P100 particulate filters is recommended. All respirator users must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations.
-
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling 3-Methoxy Loratadine.
Caption: PPE selection workflow for handling 3-Methoxy Loratadine.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond the use of PPE and includes proper operational procedures and waste disposal.
Operational Plan:
-
Designated Area: All work with 3-Methoxy Loratadine should be conducted in a designated area of the laboratory that is clearly marked.
-
Spill Kit: A spill kit specifically for chemical spills should be readily accessible. The kit should contain absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags.
-
Emergency Procedures: All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
-
Decontamination: After handling 3-Methoxy Loratadine, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all work surfaces and equipment.
Disposal Plan:
As a derivative of Loratadine, 3-Methoxy Loratadine contains nitrogen and chlorine, and as an ether, it requires specific disposal considerations.
-
Waste Segregation: All waste contaminated with 3-Methoxy Loratadine, including disposable PPE, contaminated labware, and excess compound, must be segregated as "Halogenated Organic Waste."[7] Do not mix with non-halogenated waste streams.
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, leak-proof container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Given its ether linkage, care should be taken to avoid conditions that could lead to peroxide formation, although this is less of a concern for aromatic ethers than for aliphatic ethers.[5][8]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name ("3-Methoxy Loratadine"), and the primary hazards (e.g., "Potential Toxicant," "Irritant").
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[9][10] Do not dispose of this compound down the drain or in regular trash.
Conclusion
The responsible handling of novel chemical entities like 3-Methoxy Loratadine is paramount to ensuring a safe research environment. By adhering to the precautionary principle and implementing the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can confidently work with this compound while minimizing potential risks. Continuous evaluation of emerging data and adherence to institutional and regulatory guidelines are essential components of a robust laboratory safety program.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. ACS Material. [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
University of California, Riverside. (n.d.). Novel Chemicals with Unknown Hazards SOP. UC Riverside Environmental Health & Safety. [Link]
-
University of California, San Diego. (n.d.). Personal Protective Equipment Requirements for Laboratories. UCSD Environmental Health and Safety. [Link]
-
University of California, Riverside. (n.d.). Hazardous Waste Disposal. Zaera Research Group. [Link]
-
University of California, San Diego. (2023, November 14). General Chemical Safety Guidelines. UCSD Blink. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Purdue University. (n.d.). Unknown Chemicals. Purdue University Environmental Health and Safety. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
University of Wisconsin-Madison. (n.d.). Use of Ether. Environment, Health & Safety. [Link]
-
Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. [Link]
-
SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]
-
University of Texas at Dallas. (n.d.). Chapter 6: Chemical Storage and Handling. Emergency Management and Safety. [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution. SKC Inc. [Link]
-
National Center for Biotechnology Information. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. PubMed. [Link]
-
Centers for Disease Control and Prevention. (2024, May 9). Hazardous Drugs Resources | Healthcare Workers. CDC. [Link]
-
Esco TaPestle Rx. (2021, October 1). Pharmacy Compounding 101: NIOSH 2016 & 2020 HDs Category. YouTube. [Link]
-
Centers for Disease Control and Prevention. (2024, March 4). Hazardous Drug Exposures in Healthcare. CDC. [Link]
Sources
- 1. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 2. twu.edu [twu.edu]
- 3. General Chemical Safety Guidelines [blink.ucsd.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

